tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-6-7(12)11(4)14-5/h6H2,1-5H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZHKXGDQXSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403192 | |
| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-93-9 | |
| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N-methoxy-N-methylacetamide, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Modern Organic Synthesis
This guide provides an in-depth exploration of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key building block in contemporary organic synthesis. Known commonly as N-Boc-glycine Weinreb amide, this reagent provides a masterful solution to the classic problem of over-addition in acylation reactions, enabling the controlled and high-yield synthesis of α-amino ketones and aldehydes. For researchers, particularly in pharmaceutical and natural product development, mastering the application of this compound is essential for the efficient construction of complex molecular architectures.
Section 1: Core Physicochemical Properties and Specifications
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. N-Boc-glycine Weinreb amide is a stable, crystalline solid at room temperature, making it convenient to handle and store compared to more labile acylating agents.[1][2]
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonym(s) | N-Boc-glycine Weinreb amide, N-(tert-Butoxycarbonyl)glycine N′-methoxy-N′-methylamide | [1][3][5] |
| CAS Number | 121505-93-9 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂O₄ | [3][6] |
| Molecular Weight | 218.25 g/mol | [1][2][3][6] |
| Appearance | White to off-white solid | Inferred from MP |
| Melting Point | 100-104 °C | [1][2] |
| Purity | Typically ≥97-98% | [3][7] |
| Storage | Store at room temperature | [3] |
| Topological Polar Surface Area | 67.87 Ų | [3] |
| logP | 0.5309 | [3] |
Section 2: The Mechanistic Advantage of the Weinreb-Nahm Amide
The primary function of this reagent is rooted in the unique reactivity of the N-methoxy-N-methylamide, or Weinreb-Nahm amide, functional group.[8] When traditional acylating agents like esters or acid chlorides react with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents), the reaction is notoriously difficult to stop at the ketone stage. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[9]
The Weinreb-Nahm amide elegantly circumvents this problem. The genius of this functional group lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of the nucleophile.[9] This intermediate is unreactive towards further nucleophilic attack and does not collapse to the ketone until a deliberate acidic workup is performed. This mechanistic feature provides a reliable "stop-gate," ensuring the reaction proceeds cleanly to the desired ketone.[8][10][11]
Section 3: Synthesis and Purification Protocol
The title compound is readily prepared from commercially available N-Boc-glycine and N,O-dimethylhydroxylamine hydrochloride. The core of the synthesis is a standard amide bond formation.
Step-by-Step Synthesis Methodology
Objective: To synthesize this compound from N-Boc-glycine.
Materials:
-
N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) (1.0 eq)[12]
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-glycine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DCM or DMF.
-
Causality: HOBt is used as a coupling additive to suppress side reactions, particularly racemization (though not a risk for glycine), and improve the efficiency of the EDC coupling by forming a more reactive activated ester.[13]
-
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the non-nucleophilic base, DIPEA or NMM (3.0 eq). Stir for 10-15 minutes.
-
Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt of the amine and another to neutralize the HCl generated during the coupling reaction. An extra equivalent ensures the reaction medium remains basic. A non-nucleophilic base is crucial to avoid competing reactions with the activated carboxylic acid.
-
-
Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Gly-OH is consumed.
-
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality: The acid wash removes unreacted base (DIPEA/NMM) and basic byproducts. The bicarbonate wash removes unreacted HOBt and any remaining acidic species. The brine wash removes residual water before drying.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound as a white solid.
Section 4: Key Synthetic Applications
The true value of N-Boc-glycine Weinreb amide is demonstrated in its application as a precursor to valuable synthetic intermediates.
Protocol for α-Amino Ketone Synthesis
Objective: To synthesize an N-Boc-protected α-amino ketone using a Grignard reagent.
Materials:
-
N-Boc-glycine Weinreb amide (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) (1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution or 1 M HCl
Protocol:
-
Reaction Setup: Dissolve N-Boc-glycine Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, two-neck flask under an inert atmosphere.
-
Nucleophile Addition: Cool the solution to 0 °C or -78 °C (depending on the reactivity of the Grignard reagent). Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via syringe.
-
Causality: A low temperature is critical to control the reaction rate and prevent potential side reactions, such as deprotonation of the carbamate proton. A slight excess of the Grignard reagent ensures complete conversion.
-
-
Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting amide.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Causality: The acidic quench (NH₄Cl is a mild acid) serves two purposes: it protonates and hydrolyzes the stable tetrahedral intermediate to release the ketone, and it neutralizes any excess Grignard reagent.[9]
-
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to yield the desired N-Boc-α-amino ketone.
Protocol for N-Boc-Glycinal (α-Amino Aldehyde) Synthesis
Objective: To reduce N-Boc-glycine Weinreb amide to the corresponding aldehyde.
Materials:
-
N-Boc-glycine Weinreb amide (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes or toluene) (1.5 eq) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF or DCM
Protocol:
-
Reaction Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Reductant Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add DIBAL-H (1.5 eq) dropwise.
-
Causality: The reaction must be kept at low temperature to prevent over-reduction of the aldehyde product to the corresponding alcohol. DIBAL-H is often preferred as it is less reactive than LiAlH₄, offering better control.
-
-
Reaction and Quenching: Stir at -78 °C for 1-2 hours. Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Workup and Isolation: Warm the mixture to room temperature, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry, and concentrate carefully to yield the crude N-Boc-glycinal. The product is often used immediately in the next step due to its potential instability.
Boc Group Deprotection
The N-terminal Boc group can be easily removed to liberate the primary amine, which can then participate in further reactions, such as peptide bond formation.
Protocol:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM to remove residual acid.
-
The resulting ammonium trifluoroacetate salt is typically used without further purification.
Section 5: Safety and Handling
This compound is classified as a combustible solid.[1][2] It should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[14] The compound is also rated as WGK 3, indicating a severe hazard to water, so it should not be allowed to enter drains or waterways.[1][2] Dispose of chemical waste in accordance with local and national regulations.
Conclusion
This compound is more than just a protected amino acid derivative; it is a precision tool for synthetic chemists. Its ability to act as a robust precursor for ketones and aldehydes without the common issue of over-addition makes it an invaluable asset in multi-step synthesis. By understanding the underlying mechanism of the Weinreb amide and mastering the protocols for its synthesis and application, researchers in drug development and academia can significantly streamline their synthetic routes, improve yields, and access complex molecules with greater efficiency.
References
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Wikipedia. Weinreb ketone synthesis. [Online] Available at: [Link]
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Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Online] Available at: [Link]
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Organic Chemistry Portal. Weinreb Ketone Synthesis. [Online] Available at: [Link]
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PubChem. N-(tert-butoxycarbonyl)glycine. [Online] Available at: [Link]
-
Aapptec Peptides. Boc-Gly-N(OMe)Me [121505-93-9]. [Online] Available at: [Link]
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- 4. 121505-93-9|this compound|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. Buy tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate | 496836-38-5 [smolecule.com]
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- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Introduction: The Versatility of the Weinreb Amide in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of N-alpha-Boc-glycine-N-methyl-N-methoxy amide
In the landscape of organic chemistry, N-alpha-Boc-glycine-N-methyl-N-methoxy amide, commonly referred to as Boc-glycine Weinreb amide, stands out as a pivotal synthetic intermediate. Its structure combines the widely used tert-butyloxycarbonyl (Boc) protecting group for the amino acid glycine with the unique N-methoxy-N-methylamide functionality, known as the Weinreb amide. This arrangement makes it an exceptionally stable yet reactive building block, primarily utilized in the controlled synthesis of ketones and aldehydes from carboxylic acid precursors.[1][2][3][4][5]
The primary advantage of the Weinreb amide lies in its ability to react cleanly with potent organometallic nucleophiles, such as Grignard or organolithium reagents, to yield ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction, a feature that has cemented the Weinreb amide's role as an indispensable tool for researchers, scientists, and drug development professionals.[1][2][3][6] This guide provides a comprehensive overview of the synthesis of Boc-glycine Weinreb amide, delving into the underlying mechanisms, detailed experimental protocols, and critical insights for optimization.
Core Principles and Reaction Mechanism
The synthesis of a Weinreb amide is fundamentally an amide coupling reaction between a carboxylic acid (N-Boc-glycine) and N,O-dimethylhydroxylamine.[2][7][8][9] The latter is typically used as its hydrochloride salt for stability, necessitating the presence of a base to liberate the free amine for the reaction.[8][9][10]
The process begins with the activation of the carboxylic acid group of Boc-glycine. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the N,O-dimethylhydroxylamine.
The Key to Selectivity: The Chelated Intermediate
The defining characteristic of the Weinreb amide's reactivity is its ability to form a stable tetrahedral intermediate upon addition of an organometallic reagent (e.g., R-MgBr). This stability arises from the chelation of the metal cation (like Mg²⁺ or Li⁺) by both the carbonyl oxygen and the methoxy oxygen of the amide.[1][3] This chelated structure is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed. Consequently, the intermediate is protected from a second equivalent of the organometallic reagent, preventing over-addition.[1][2][6]
Caption: Mechanism of Weinreb amide reaction with an organometallic reagent.
Experimental Guide: Synthesis of Boc-Glycine Weinreb Amide
This section provides a detailed, field-proven protocol for the synthesis of N-alpha-Boc-glycine-N-methyl-N-methoxy amide using one of the most common and reliable methods: carbodiimide-mediated coupling with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |
| N-Boc-glycine | C₇H₁₃NO₄ | 175.18 | Starting Material |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | Amine Source[11] |
| EDC·HCl | C₉H₁₈ClN₃ | 191.70 | Coupling Reagent[12] |
| HOBt | C₆H₅N₃O | 135.12 | Additive (Reduces side reactions)[13] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| 1 M Hydrochloric Acid | HCl (aq) | - | Workup |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | Workup |
| Brine | NaCl (aq) | - | Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Experimental Workflow Diagram
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 9. NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 10. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 11. N, O-Dimethyl hydroxylamine Hydrochloride - 6638-79-5 - Manufacturer India [valeshvarbiotech.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. bachem.com [bachem.com]
An In-depth Technical Guide to tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS 121505-93-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS 121505-93-9), a key building block in modern synthetic and medicinal chemistry. Commonly known as Boc-Glycine N,O-dimethylhydroxamide or a Boc-Glycine Weinreb amide, this compound offers significant advantages in peptide synthesis and the construction of complex molecular architectures. This guide will delve into its chemical structure, synthesis, mechanism of action, and applications in drug development, supported by detailed experimental protocols, analytical data, and safety information.
Introduction: The Strategic Advantage of a Weinreb Amide in Glycine Chemistry
In the intricate field of peptide synthesis and drug discovery, the precise and controlled formation of amide bonds is paramount. Glycine, the simplest amino acid, is a fundamental component of many bioactive peptides. However, its reactivity requires careful management during synthetic sequences. The subject of this guide, this compound, addresses this challenge by incorporating two key chemical motifs: the tert-butyloxycarbonyl (Boc) protecting group and the N,O-dimethylhydroxylamine (Weinreb) amide.
The Boc group provides a robust yet readily cleavable shield for the amino functionality of the glycine backbone, preventing unwanted side reactions.[1][2] The Weinreb amide functionality is particularly noteworthy. Unlike more reactive carboxylic acid derivatives, the Weinreb amide exhibits remarkable stability towards a variety of nucleophiles, yet can be selectively activated to form ketones or aldehydes without the common problem of over-addition by organometallic reagents. This unique reactivity profile makes CAS 121505-93-9 an invaluable tool for the controlled elongation of peptide chains and the synthesis of complex organic molecules.
This guide will provide the reader with a deep understanding of the chemical properties, synthesis, and practical applications of this versatile reagent, empowering researchers to leverage its full potential in their scientific endeavors.
Chemical Structure and Properties
IUPAC Name: this compound[3]
Synonyms: Boc-Glycine N,O-dimethylhydroxamide, Boc-Gly-N(OMe)Me, N-alpha-Boc-glycine-N-methyl-N-methoxy amide[3][4]
Molecular Formula: C₉H₁₈N₂O₄[3][4]
Molecular Weight: 218.25 g/mol [3]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white solid | [5] |
| Purity | ≥98% | [3] |
| Storage | Store at room temperature | [3] |
| SMILES | O=C(OC(C)(C)C)NCC(N(C)OC)=O | [3] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the coupling of Boc-glycine with N,O-dimethylhydroxylamine hydrochloride. This reaction is a classic example of amide bond formation, often facilitated by a coupling agent to activate the carboxylic acid of Boc-glycine.
Synthetic Pathway
Caption: General synthetic scheme for CAS 121505-93-9.
Detailed Experimental Protocol
This protocol is adapted from a reliable synthetic method.[5]
Materials:
-
(tert-butoxycarbonyl)glycine (Boc-Glycine)
-
N,O-dimethylhydroxylamine hydrochloride
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Diatomaceous earth
-
Magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
10% Potassium bisulfate (KHSO₄) solution
-
Brine
Procedure:
-
To a stirred solution of (tert-butoxycarbonyl)glycine (5.0 g, 28.57 mmol) and triethylamine (4.1 mL, 31.42 mmol) in dichloromethane (80 mL), add N,O-dimethylhydroxylamine hydrochloride (3.0 g, 31.42 mmol).[5]
-
Stir the mixture at room temperature.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (6.5 g, 31.42 mmol) in dichloromethane (20 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through diatomaceous earth to remove the dicyclohexylurea byproduct and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with H₂O (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic phases with 10% KHSO₄ (3 x 50 mL), saturated NaHCO₃ (50 mL), water, and brine.[5]
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using 10% ethyl acetate/hexane as the eluent to obtain this compound as an off-white solid.[5]
Expected Yield: ~97%[5]
Mechanism of Action in Peptide Synthesis
The utility of CAS 121505-93-9 in peptide synthesis lies in the stability of the Weinreb amide. During peptide bond formation, the nucleophilic attack of an amino group on a carboxylic acid derivative can lead to the formation of a stable tetrahedral intermediate. In the case of more reactive esters, this intermediate can collapse and undergo a second nucleophilic attack, leading to unwanted byproducts.
The Weinreb amide, however, forms a chelated tetrahedral intermediate with the metal cation of the incoming nucleophile (e.g., from a Grignard or organolithium reagent). This chelation stabilizes the intermediate and prevents its collapse until acidic workup, thus avoiding over-addition.
Caption: Mechanism of Weinreb amide reaction.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.
-
Peptide Synthesis: As a protected glycine unit, it is used in both solution-phase and solid-phase peptide synthesis (SPPS) to introduce a glycine residue into a growing peptide chain.[1][6] The resulting Weinreb amide at the C-terminus can then be selectively reacted to form a ketone, which is a key functional group in many peptide-based drugs and probes.
-
Synthesis of Unnatural Amino Acids: The Weinreb amide functionality can be converted to an aldehyde, which is a versatile precursor for the synthesis of various unnatural amino acids.
-
Fragment-Based Drug Discovery: In fragment-based drug discovery, small molecules containing key functional groups are synthesized and screened for binding to a biological target. CAS 121505-93-9 can be used to prepare fragments containing a protected glycine core.
A notable example of its application is in the synthesis of intermediates for complex, biologically active compounds such as omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[7][8]
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Table 2: Analytical Data
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 5.27 (broad s, 1H), 4.08 (broad s, 2H), 3.72 (s, 3H), 3.21 (s, 3H), 1.46 (s, 9H).[5] |
| ¹H NMR | (DMSO-d₆, mixture of rotamers): δ 4.08 (s, 1H), 4.07 (s, 1H), 3.68 (s, 1.5H), 3.66 (s, 1.5H), 3.10 (s, 1.5H), 3.09 (s, 1.5H), 2.82 (s, 1.5H), 2.78 (s, 1.5H), 1.39 (s, 4.5H), 1.33 (s, 4.5H).[5] |
| Mass Spec. | MS (MH⁺): 132 (Note: This appears to be a fragment, not the molecular ion).[5] |
Safety and Handling
-
Boc-Glycine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,O-dimethylhydroxylamine hydrochloride: Can cause skin, eye, and respiratory irritation. Use in a well-ventilated area or a fume hood.[9]
-
DCC: A potent skin sensitizer and should be handled with extreme care. Always use gloves and work in a fume hood.
General Handling Precautions:
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Work in a well-ventilated area.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound (CAS 121505-93-9) is a strategically designed and highly versatile building block for organic synthesis. The combination of a Boc-protected amine and a Weinreb amide provides chemists with a powerful tool for the controlled and efficient synthesis of complex peptides and other biologically active molecules. Its ability to circumvent common challenges in peptide synthesis, such as over-addition reactions, makes it an indispensable reagent in the modern drug discovery and development landscape. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to equip researchers with the knowledge to effectively utilize this important compound.
References
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Boc-Gly-N(OMe)Me [121505-93-9] - Aapptec Peptides. (URL: [Link])
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N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem - NIH. (URL: [Link])
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (URL: [Link])
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. (URL: [Link])
-
Synthesis of t-butyl (2-aminoethyl)carbamate - PrepChem.com. (URL: [Link])
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Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
-
N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926. (URL: [Link])
-
N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem. (URL: [Link])
-
Synthesis of Boc-Gly - PrepChem.com. (URL: [Link])
-
Peptide Synthesis with the Boc Protecting Group - YouTube. (URL: [Link])
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (URL: [Link])
-
N-Boc-N-methoxy-glycine | C8H15NO5 | CID 57455332 - PubChem. (URL: [Link])
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (URL: [Link])
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (URL: [Link])
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26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])
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¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. - ResearchGate. (URL: [Link])
- CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google P
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Synthesis of N-BOC-glycine methyl ester - PrepChem.com. (URL: [Link])
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Boc-glycine-N-methyl-N-methoxy amide
This in-depth technical guide provides a detailed analysis of the spectroscopic data for Boc-glycine-N-methyl-N-methoxy amide, a Weinreb amide derivative of Boc-glycine. This document is intended for researchers, scientists, and drug development professionals who utilize this or similar compounds in their synthetic workflows. The guide will delve into the practical and theoretical aspects of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, emphasizing the causality behind experimental choices and ensuring a self-validating approach to data interpretation.
Introduction: The Significance of Spectroscopic Analysis for Weinreb Amides
Boc-glycine-N-methyl-N-methoxy amide, also known as a Weinreb amide, is a crucial intermediate in organic synthesis, particularly in the preparation of ketones and aldehydes from carboxylic acids. The N-methoxy-N-methylamide moiety is remarkably stable to a variety of organometallic reagents, preventing the over-addition that is often a significant side reaction with other acylating agents. This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[1]
Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of the synthesized Weinreb amide. This guide will provide a detailed examination of the expected spectroscopic data, offering insights into how each technique provides unique structural information.
Caption: Molecular structure of Boc-glycine-N-methyl-N-methoxy amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Boc-glycine-N-methyl-N-methoxy amide, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: ¹H NMR Data for Boc-glycine-N-methyl-N-methoxy amide (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.27 | br s | 1H | NH |
| 4.08 | br s | 2H | CH₂ |
| 3.72 | s | 3H | OCH₃ |
| 3.21 | s | 3H | NCH₃ |
| 1.46 | s | 9H | C(CH₃)₃ |
Data sourced from ChemicalBook. [2]
Interpretation and Experimental Rationale:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the single, easily identifiable solvent peak at 7.26 ppm.
-
Boc Group (1.46 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature of the Boc protecting group. Its upfield chemical shift is expected for protons on sp³ hybridized carbons shielded by electron-donating alkyl groups.
-
N-CH₃ and O-CH₃ (3.21 and 3.72 ppm): The two singlets correspond to the methyl groups attached to the nitrogen and oxygen of the Weinreb amide moiety. The downfield shift of the O-CH₃ protons compared to the N-CH₃ protons is due to the higher electronegativity of the oxygen atom.
-
Glycine CH₂ (4.08 ppm): The two protons of the glycine methylene group appear as a broad singlet. The broadening can be attributed to restricted rotation around the amide bonds and potential quadrupole effects from the adjacent nitrogen atom.
-
NH Proton (5.27 ppm): The carbamate N-H proton appears as a broad singlet. Its chemical shift can be variable and is concentration-dependent. The broadness is a result of exchange with residual water and quadrupole broadening from the nitrogen.
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for Boc-glycine-N-methyl-N-methoxy amide (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 170-172 | C=O (Weinreb amide) | Amide carbonyls typically appear in this region.[3] |
| 155-157 | C=O (Boc) | Carbamate carbonyls are slightly upfield from amide carbonyls.[4] |
| 79-81 | C (CH₃)₃ | Quaternary carbon of the Boc group. |
| 60-62 | OCH₃ | Oxygen-attached methyl group.[5] |
| 42-44 | CH₂ | Glycine α-carbon. |
| 32-34 | NCH₃ | Nitrogen-attached methyl group.[5] |
| 28-29 | C(C H₃)₃ | Methyl carbons of the Boc group. |
Data is predicted based on typical chemical shifts for similar functional groups. [3][4][6]
Interpretation and Experimental Rationale:
-
Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.
-
Carbonyl Carbons (155-172 ppm): The two carbonyl carbons of the Boc group and the Weinreb amide are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen.
-
Quaternary and Methylene Carbons (42-81 ppm): The quaternary carbon of the Boc group is deshielded by the adjacent oxygen. The glycine methylene carbon is also in this region.
-
Methyl Carbons (28-62 ppm): The methyl carbons of the Boc group are the most upfield, being the most shielded. The N-methyl and O-methyl carbons are further downfield due to the electronegativity of the attached heteroatoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.
Table 3: Predicted IR Absorption Data for Boc-glycine-N-methyl-N-methoxy amide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (carbamate) |
| 2978, 2935 | Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (Boc carbamate) |
| ~1660 | Strong | C=O stretch (Weinreb amide) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1160 | Strong | C-O stretch (carbamate) |
Data is predicted based on characteristic IR absorptions for amides and carbamates. [7][8][9]
Interpretation and Experimental Rationale:
-
N-H Stretch (~3350 cm⁻¹): The N-H stretching vibration of the carbamate is a key indicator of the Boc group's presence.
-
C-H Stretch (2978, 2935 cm⁻¹): These strong absorptions are characteristic of the sp³ C-H bonds in the methyl and methylene groups.
-
Carbonyl Stretches (1660-1715 cm⁻¹): The two distinct carbonyl stretches are crucial for confirming both the Boc protecting group and the Weinreb amide. The carbamate carbonyl typically appears at a higher wavenumber than the amide carbonyl.[10]
-
Amide II Band (~1520 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data for Boc-glycine-N-methyl-N-methoxy amide
| m/z | Ion |
| 219.13 | [M+H]⁺ |
| 163.09 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ |
| 119.09 | [M - Boc + H]⁺ |
| 57.07 | [C₄H₉]⁺ |
Predicted fragmentation based on common losses for Boc-protected compounds. [11][12]
Interpretation and Experimental Rationale:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Boc-glycine-N-methyl-N-methoxy amide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Molecular Ion ([M+H]⁺ at m/z 219.13): The observation of the protonated molecular ion is the primary method for confirming the molecular weight of the compound (218.25 g/mol ).
-
Fragmentation Pattern: The Boc group is known to be labile under certain mass spectrometry conditions. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[12][13] The observation of fragments at m/z 163.09 and 119.09 would be strong evidence for the presence of the Boc protecting group. The fragment at m/z 57.07 corresponds to the stable tert-butyl cation.
Caption: A generalized workflow for electrospray ionization mass spectrometry.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of Boc-glycine-N-methyl-N-methoxy amide. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (carbamate and amide), and mass spectrometry verifies the molecular weight and provides information about the lability of the protecting group. This guide serves as a foundational reference for the spectroscopic analysis of this important synthetic intermediate, enabling researchers to confidently verify its structure and purity in their work.
References
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Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]
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ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. (2008-12-01). [Link]
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Royal Society of Chemistry. General procedure for the preparation of α,β-unsaturated Weinreb amide substrates. [Link]
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National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. (2021-07-16). [Link]
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OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018-05-09). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]
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PubChem. N-Boc-N-methoxy-glycine | C8H15NO5 | CID 57455332. [Link]
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PubChem. Weinreb's amide | C18H33NO3 | CID 52944206. [Link]
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ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
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PubChem. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Aapptec Peptides. Boc-Gly-N(OMe)Me [121505-93-9]. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ResearchGate. ChemInform Abstract: Copper-Catalyzed Synthesis of Weinreb Amides by Oxidative Amidation of Alcohols. (2014-11-20). [Link]
-
Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020-01-08). [Link]
-
Springer. IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
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Wikipedia. Weinreb ketone synthesis. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020-04-08). [Link]
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Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. (2020-04-24). [Link]
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Solubility of "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate"
An In-depth Technical Guide to the Solubility of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern organic synthesis. Known commonly as Boc-Gly-Weinreb amide, this compound merges the utility of a Boc-protected amino acid with the synthetic versatility of a Weinreb amide. This document will delve into the physicochemical properties that govern its solubility, offer a predictive solubility profile based on its structural components, and provide a detailed experimental protocol for its empirical determination. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the knowledge required for the effective handling, application, and optimization of processes involving this reagent.
Introduction: A Molecule of Synthetic Versatility
This compound (CAS No. 121505-93-9) is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] It is formally a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to an N-methoxy-N-methylamide, also known as a Weinreb amide.[2][3]
The strategic combination of these two functional groups makes it a valuable building block:
-
The Boc Group: Offers robust protection of the amine under a wide range of basic and nucleophilic conditions, yet it is easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid).[4][] This acid lability is a cornerstone of its utility in multi-step syntheses, particularly in peptide chemistry.[]
-
The Weinreb Amide: Serves as a unique acylating agent. It reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate that resists over-addition, yielding ketones upon workup.[3] It can also be reduced to form aldehydes.[3] This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with more reactive acylating agents like acid chlorides or esters.
Understanding the solubility of this compound is paramount for its effective use, influencing everything from reaction solvent selection and concentration to purification and formulation.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its intrinsic physicochemical properties. The key parameters for this compound are summarized below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₉H₁₈N₂O₄ | [1] | Provides the elemental composition. |
| Molecular Weight | 218.25 g/mol | [1] | A relatively low molecular weight generally favors solubility. |
| Calculated logP | 0.5309 | [1] | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting moderate solubility in both polar and non-polar environments. |
| Topological Polar Surface Area (TPSA) | 67.87 Ų | [1] | Suggests a significant polar character due to the oxygen and nitrogen atoms, which can participate in hydrogen bonding with polar solvents. |
| Hydrogen Bond Donors | 1 | [1] | The N-H of the carbamate. |
| Hydrogen Bond Acceptors | 4 | [1] | The four oxygen atoms and two nitrogen atoms. |
The calculated logP value of 0.5309 suggests that the molecule does not have an overwhelming preference for either a highly non-polar (high logP) or a highly aqueous (low logP) environment. The TPSA, a measure of the surface area contributed by polar atoms, is significant and points towards the importance of polar interactions in the solvation process.
Predicted Solubility Profile: A Structural Analysis
The Role of the Boc Group
The tert-butyl portion of the Boc group is bulky and lipophilic. This feature significantly increases the compound's affinity for non-polar environments and enhances its solubility in a wide array of common organic solvents.[6] It disrupts crystal lattice formation, which can also contribute to better solubility.
The Role of the Carbamate and Weinreb Amide Moieties
The carbamate and Weinreb amide functionalities are polar. The presence of carbonyl groups (C=O) and nitrogen atoms allows the molecule to act as a hydrogen bond acceptor, while the N-H of the carbamate can act as a hydrogen bond donor.[7] These polar characteristics promote interaction with polar solvents.
Predicted Solubility in Common Solvents
Based on this structural analysis, the following solubility profile is predicted:
-
High Solubility: In polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone. The combination of the lipophilic Boc group and the polar core allows for effective solvation.
-
Good to Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The polar groups will interact favorably with the alcohol's hydroxyl group.
-
Low to Negligible Solubility: In non-polar solvents like hexanes and petroleum ether. The polar amide and carbamate groups will limit solubility in highly aliphatic environments.
-
Slight to Sparingly Soluble: In water. While the molecule has polar groups capable of hydrogen bonding, the overall lipophilicity contributed by the Boc group and the carbon backbone is expected to limit aqueous solubility.
Effect of Temperature and pH
-
Temperature: For most solid solutes, solubility increases with temperature.[8] It is expected that warming the solvent will increase the solubility of this compound.
-
pH: The pH of an aqueous solution can significantly impact the solubility of compounds with ionizable groups.[9] However, for this compound, this is a critical stability concern. The Boc group is labile under acidic conditions and will be cleaved to reveal the free amine.[4] Therefore, attempting to increase solubility in acidic aqueous solutions will lead to decomposition. The compound is stable under basic conditions.[6]
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique.
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the solution becomes saturated). The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means more solid than is expected to dissolve.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Construct a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution based on the calibration curve and the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Practical Implications for Researchers
-
Reaction Solvent Choice: For reactions involving organometallic reagents, the high predicted solubility in THF and DCM makes them excellent solvent choices. These solvents are aprotic and will not interfere with the reagents.
-
Purification Strategy: The predicted low solubility in non-polar solvents like hexanes suggests that it may be a suitable anti-solvent for precipitation or crystallization from more polar solvents like ethyl acetate or DCM. For chromatographic purification, a mobile phase system like ethyl acetate/hexanes on silica gel should provide good separation.
-
Handling and Storage: The compound should be stored in a cool, dry place.[1] Due to the acid-lability of the Boc group, it is crucial to avoid contact with acidic materials during storage and handling unless deprotection is the intended outcome.
Conclusion
This compound is a synthetically valuable reagent whose utility is directly linked to its solubility characteristics. Based on a structural analysis of its Boc-protecting group and its polar Weinreb amide core, it is predicted to be highly soluble in common polar aprotic organic solvents, moderately soluble in polar protic solvents, and poorly soluble in water and non-polar aliphatic solvents. This guide provides not only a theoretical framework for understanding these properties but also a robust experimental protocol for their quantitative determination. A thorough understanding of its solubility and stability is essential for the successful design and execution of synthetic routes in research and development.
References
- Solubility of Things. (n.d.). Carbamate.
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- Solubility of Things. (n.d.). Carbamic acid.
- ChemScene. (n.d.). This compound.
- Smolecule. (n.d.). Buy tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate | 496836-38-5.
- Manassero, C., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH.
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- Bielen, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
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- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
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Applications of Boc-protected glycine derivatives in organic synthesis
An In-depth Technical Guide to the Applications of Boc-Protected Glycine Derivatives in Organic Synthesis
Abstract
N-tert-butoxycarbonyl (Boc) protected glycine and its derivatives are foundational building blocks in modern organic synthesis, prized for their stability, ease of handling, and predictable reactivity. The acid-labile nature of the Boc group provides a robust and versatile tool for the temporary protection of the amino functionality, enabling complex, multi-step syntheses with high yields and minimal side reactions. This technical guide provides an in-depth exploration of the core applications of Boc-protected glycine derivatives, moving beyond simple descriptions to elucidate the underlying chemical principles and causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of their role in peptide synthesis, peptidomimetics, multicomponent reactions, and the construction of complex heterocyclic scaffolds.
The Indispensable Role in Peptide Synthesis
The primary and most widespread application of Boc-glycine is in the synthesis of peptides. The Boc protecting group is essential for preventing the self-polymerization of glycine and controlling the sequence of amide bond formation.[1] Its stability under various conditions, coupled with its clean, acid-mediated removal, makes it a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).[1]
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and powerful method for SPPS.[2] In this approach, the temporary N-α-amino group is protected by the acid-labile Boc group, while side-chain functionalities are protected by more acid-stable groups, such as benzyl esters.[3][4] The key to this strategy is orthogonality, where the Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA) without cleaving the side-chain protectors or the peptide from the resin support.[1][2][4]
The cyclical process of Boc-SPPS is a testament to its self-validating nature; each step must proceed to completion to ensure the integrity of the final peptide sequence. Glycine's achiral nature is a significant advantage, as it is not susceptible to racemization during coupling activation, simplifying the synthetic process.[1]
This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.
-
Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).[5]
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM.[5] A typical procedure involves a brief pre-wash (2-5 minutes) followed by a longer deprotection step (20-30 minutes).[5] The resulting N-terminal amine is protonated as a trifluoroacetate salt.
-
Washing: The resin is washed thoroughly with DCM and then isopropanol (IPA) to remove excess TFA and byproducts.[5]
-
Neutralization: The protonated amine is neutralized to the free amine, making it nucleophilic for the subsequent coupling step. This is typically achieved by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.[3][4]
-
Washing: The resin is washed again with DCM to remove excess base.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine. A common method is pre-activation with coupling reagents like HBTU/HOBt in the presence of DIPEA in a solvent like N,N-dimethylformamide (DMF).[6] The activated amino acid solution is added to the resin and agitated for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts, completing the cycle. The peptide-resin is now ready for the next deprotection step.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[6]
Solution-Phase Peptide Synthesis (SPPS)
For shorter peptides or large-scale synthesis, solution-phase methods remain highly relevant and versatile.[1] Here, Boc-glycine is coupled with another C-terminally protected amino acid. The Boc group ensures that the N-terminus of glycine does not react, directing the formation of the desired peptide bond.
This protocol details the synthesis of a dipeptide, Boc-glycylglycine, in the solution phase.[1]
-
Dissolution: Dissolve glycylglycine (1.0 eq) in an aqueous solution of a base such as 10% sodium carbonate. Stir until a clear solution is obtained.
-
Boc Protection: Cool the solution to 20°C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) dissolved in a solvent like tetrahydrofuran (THF) dropwise over 30 minutes, maintaining the temperature.
-
Reaction: Allow the mixture to stir at 30°C for 2 hours after the addition is complete.
-
Work-up: Transfer the mixture to a separatory funnel. Extract with a nonpolar solvent like methyl tertiary-butyl ether to remove any unreacted (Boc)₂O. Discard the organic layer.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3 using concentrated HCl. The product will begin to precipitate.
-
Product Extraction: Extract the acidified aqueous layer with a polar organic solvent such as ethyl acetate (e.g., 3 x 50 mL).
-
Isolation: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to precipitate the white solid product, Boc-Gly-Gly-OH.
Rationale for Choosing the Boc Group
The selection of a protecting group is a critical decision in synthesis design. The Boc group is favored over others, like the Cbz group, due to the mildness of its cleavage conditions, which preserves sensitive functionalities elsewhere in the molecule.
| Feature | Boc Group | Cbz (Z) Group | Rationale for Preference |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | (Boc)₂O is a stable solid, less hazardous than the lachrymatory Cbz-Cl. |
| Typical Yield | 90-95%[7] | ~88%[7] | High efficiency under mild conditions. |
| Cleavage Method | Acidolysis[7] | Catalytic Hydrogenolysis[7] | Acidolysis is operationally simpler and avoids catalyst poisoning issues. |
| Cleavage Reagents | TFA, HCl in organic solvent[7] | H₂ gas, Pd/C catalyst[7] | TFA is highly effective and easily removed in vacuo. |
| Orthogonality | Cleaved by acid. Stable to hydrogenolysis. | Cleaved by hydrogenolysis. Stable to mild acid. | Allows for selective deprotection in complex molecules with multiple protecting groups.[7] |
Advanced Scaffolds: Peptidomimetics and Peptoids
The limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics.[6] These are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties.[6] Boc-protected glycine and its unnatural derivatives are central to this field.
Building Peptidomimetics
Incorporating unnatural amino acids, such as Boc-protected phenylglycine (Boc-Phg-OH), into a peptide sequence is a key strategy.[2][6] The bulky side chains can enforce specific secondary structures (e.g., β-turns) and shield adjacent peptide bonds from enzymatic cleavage, enhancing the molecule's in vivo half-life.[6] The dual functionality of Boc-protected dipeptides like Boc-Gly-Gly-OH also makes them excellent building blocks for introducing specific sequences into larger, more complex molecular architectures, simplifying synthetic routes.[8]
Peptoid Synthesis via the Sub-monomer Method
Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen rather than the α-carbon.[9] This structural shift renders them highly resistant to proteolysis. The most common method for peptoid synthesis is the "sub-monomer" method, which relies on a Boc-protected amine.
The synthesis is a two-step cycle performed on a solid support:
-
Acylation: The resin-bound amine is acylated with bromoacetic acid.
-
Displacement: The resulting α-bromoacetamide is displaced by a primary amine. The side chain of this amine becomes the peptoid side chain.
In this process, if the incoming amine contains another functional group (e.g., a second amine), it must be orthogonally protected, often with a Boc group, to prevent side reactions.[9] This allows for the synthesis of complex peptoids with lysine-like or arginine-like side chains.[9]
The Ugi Reaction: A Gateway to Molecular Diversity
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating libraries of diverse compounds from simple starting materials.[10] It involves the one-pot reaction of an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[10][11]
Boc-glycine is frequently used as the carboxylic acid component.[10] Its participation in the Ugi reaction yields α-acylamino carboxamide products, which are essentially peptide-like structures.[11] The reaction's efficiency and tolerance of various functional groups make it a highly valuable method for drug discovery and the synthesis of complex molecules.
Mechanism and Role of Boc-Glycine
-
The amine and aldehyde react to form a Schiff base (imine).
-
The Boc-glycine protonates the imine, activating it for nucleophilic attack.
-
The isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.
-
The carboxylate anion of the Boc-glycine then attacks the nitrilium ion.
-
This is followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino amide product.
Advanced Applications in Heterocyclic Synthesis
The peptide-like products derived from Ugi reactions involving Boc-glycine are not merely final targets but also versatile intermediates for constructing complex heterocyclic systems.[12] The Boc group plays a crucial role, as its subsequent removal under acidic conditions can unmask a reactive amine, which can then participate in an intramolecular cyclization reaction.
For example, a strategy known as Ugi-Deprotection-Cyclization (UDC) has been used to synthesize various heterocyclic scaffolds.[12] An Ugi reaction is performed using Boc-glycine and other suitable components. The resulting linear product is then treated with acid, which simultaneously removes the Boc group and catalyzes the cyclization to form rings like pyrazinones or diketopiperazines, which are valuable structures in medicinal chemistry.[12] This approach demonstrates the synthetic utility of Boc-glycine beyond linear peptides, positioning it as a key building block for diverse chemical architectures.
Conclusion
N-Boc-glycine and its derivatives are far more than simple protected amino acids; they are enabling tools that have profoundly impacted the landscape of organic synthesis. Their predictable reactivity, the robust nature of the Boc protecting group, and the mild conditions required for its removal provide a self-validating system for constructing molecules of increasing complexity. From the automated synthesis of long peptides to the rapid generation of molecular diversity through the Ugi reaction and the strategic construction of peptidomimetics and heterocycles, Boc-glycine derivatives offer a reliable and versatile platform. For the modern researcher, a deep understanding of the principles and protocols governing their use is essential for innovation in drug discovery, materials science, and biotechnology.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem.
- (2025). The Chemical Versatility of Boc-Gly-Gly-OH in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH. Benchchem.
- Biosynth. Boc-Gly-OH | 4530-20-5. Biosynth.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. Benchchem.
- Mouna, A., et al. (1994). Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. Marcel Dekker, Inc.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Benchchem.
- Optimization of the Ugi Reaction Using Parallel Synthesis and Autom
- ChemicalBook. (2025). BOC-Glycine Chemical Properties,Uses,Production. ChemicalBook.
- Synthesis of Boc-Gly. PrepChem.com.
- Amide bond formation: beyond the dilemma between activation and racemis
- Szostak, M. (2020).
- Afonso, J. P. S. M., et al. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing.
- Synthesis of peptidomimetics using a polymer-bound Boc-linker. (1998). PubMed.
- Biosynth. N-Boc-glycine | 4530-20-5. Biosynth.
- El-Sayed, N. (2020).
- (2025). The Applications of Boc-D-2-(3-Thienyl)-glycine in Chemical Synthesis.
- Sigma-Aldrich. Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Boc Solid Phase Peptide Synthesis. ChemPep.
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- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
The Weinreb Amide: A Strategic Tool in Modern Peptide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methyl amide, now universally known as the Weinreb amide, was initially developed as a reliable method for synthesizing ketones from carboxylic acid derivatives.[1] The original reaction involved converting an acid chloride to the Weinreb-Nahm amide, which could then be treated with organometallic reagents to yield a ketone without the common problem of over-addition to the tertiary alcohol.[1][2] While its impact on general organic synthesis has been profound, the unique properties of the Weinreb amide have made it an exceptionally powerful and versatile tool in the nuanced field of peptide chemistry.
This guide provides a comprehensive exploration of the role of Weinreb amides in the synthesis and modification of peptides. We will delve into the core mechanistic principles that underpin their utility, detail their synthesis from amino acid precursors, and showcase their application in critical areas such as solid-phase peptide synthesis (SPPS), fragment condensation, and the generation of valuable peptide-based pharmacophores like aldehydes and ketones.
The Mechanistic Cornerstone: Preventing Over-addition
The primary advantage of the Weinreb amide lies in its ability to elegantly sidestep the over-addition issue that plagues reactions of organometallic reagents with other acylating agents like esters or acid chlorides.[1][2][3] The key to this controlled reactivity is the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[4][5][6]
Causality of Stability: When an organometallic reagent (e.g., Grignard or organolithium) adds to the Weinreb amide's carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (like Li⁺ or Mg²⁺) between the newly formed anionic oxygen and the nitrogen-bound methoxy oxygen.[2][6] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until an acidic aqueous workup is performed.[1][2] By the time the ketone is formed during workup, any excess organometallic reagent has already been quenched, thus preventing a second nucleophilic addition. This mechanism ensures the clean and high-yielding formation of the desired ketone.[3][6]
Caption: Mechanism of Weinreb amide reaction showing the stable chelated intermediate.
Synthesis of Nα-Protected Amino Acid & Peptide Weinreb Amides
The conversion of the C-terminal carboxyl group of an Nα-protected amino acid or peptide into a Weinreb amide is a critical first step. This transformation must be efficient, high-yielding, and, most importantly, proceed with minimal to no racemization of the stereogenic α-carbon. A variety of modern peptide coupling reagents have been successfully employed for this purpose.[1][7]
Commonly used coupling reagents include:
-
Carbodiimides: DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are classic choices, often used with additives to suppress side reactions.[7][8]
-
Carbonyldiimidazole (CDI): CDI is an effective activating agent that provides a clean reaction profile.[7]
-
Phosphonium/Uronium Salts: Reagents like PyBOP, HBTU, and COMU, which are staples in peptide synthesis, are also highly effective for Weinreb amide formation and are known to minimize racemization.[5][7][9]
-
Propylphosphonic Anhydride (T3P®): This reagent has proven to be an efficient and mild option for synthesizing peptide Weinreb amides.[4]
| Coupling Reagent | Base | Typical Solvent(s) | Key Advantages | Reference |
| CDI | NMM | THF, DCM | Good yields, simple workup. | [7] |
| COMU | DIEA | DMF | High yields (63-97%), low racemization, water-soluble byproducts. | [5] |
| T3P® | DBU | CH₃CN | Superior results, crystalline products characterized by X-ray. | [4] |
| DCC | - | DCM | Cost-effective, well-established. | [8] |
Table 1: Comparison of selected coupling reagents for Nα-protected amino acid Weinreb amide synthesis.
Core Applications in Peptide Science
The unique stability and controlled reactivity of Weinreb amides make them suitable for several advanced applications beyond simple ketone synthesis.
Synthesis of Peptide Aldehydes and Ketones
Peptide aldehydes and α-amino ketones are crucial pharmacophores and synthetic intermediates.[7] Peptide aldehydes, for instance, are potent reversible inhibitors of cysteine and serine proteases. Weinreb amides serve as ideal precursors:
-
Peptide Aldehydes: The Weinreb amide at the C-terminus of a peptide can be selectively reduced to the corresponding aldehyde using a mild hydride source like lithium aluminum hydride (LiAlH₄) at low temperatures.[2][7][10][11]
-
Peptide Ketones: Reaction with Grignard or organolithium reagents allows for the introduction of a wide variety of side chains, yielding peptide ketones.[7][12]
Solid-Phase Peptide Synthesis (SPPS)
The Weinreb amide functionality has been incorporated into solid-phase synthesis through the development of specialized "Weinreb resins".[13] In this strategy, a linker terminating in an N,O-dimethylhydroxylamine group is attached to the solid support. The peptide chain is then assembled on this resin.
Workflow Advantages:
-
Direct Synthesis: The fully assembled peptide is already functionalized as a C-terminal Weinreb amide.
-
On-Resin Modification: The resin-bound Weinreb amide can be reacted with an organometallic reagent to form a peptide ketone.
-
Mild Cleavage to Aldehyde: The peptide can be cleaved from the resin under reductive conditions (e.g., with LiAlH₄) to directly release the peptide aldehyde.[11][12]
Caption: SPPS workflow for synthesizing peptide aldehydes and ketones via a Weinreb resin.
Fragment Condensation
For the synthesis of large peptides and small proteins, a convergent strategy known as fragment condensation is often employed.[14] This involves coupling pre-synthesized, protected peptide segments. A C-terminal Weinreb amide on one fragment serves as a moderately activated carboxyl group that can be coupled to the N-terminus of another fragment. Its stability prevents unwanted side reactions during the synthesis and purification of the fragment, and its controlled reactivity ensures a clean coupling event, which is critical when dealing with large, sterically hindered fragments. This approach was notably used in the synthesis of fragments of complex natural products like Amphidinolides G and H.[15]
Precursors for Native Chemical Ligation (NCL)
In a more advanced application, Weinreb amides have been engineered to serve as latent thioesters for Native Chemical Ligation (NCL). By attaching an N-substituted mercaptoethyl group to the Weinreb amide, a precursor is created that can undergo an intramolecular N,S-acyl shift under NCL conditions to generate the required C-terminal thioester in situ.[16][17] This thioester then reacts with an N-terminal cysteine residue of another peptide fragment to form a native peptide bond. This innovative approach expands the toolbox for chemical protein synthesis, allowing for the stable storage and handling of peptide fragments as Weinreb amides before their activation and ligation.[16]
Detailed Experimental Protocols
The following protocols are provided as examples of self-validating systems, incorporating best practices derived from published literature.
Protocol 1: Synthesis of Nα-Fmoc-L-Phenylalanine Weinreb Amide via CDI
This protocol describes the synthesis of a Weinreb amide from an N-protected amino acid using N,N'-Carbonyldiimidazole (CDI).[7]
Materials:
-
Nα-Fmoc-L-Phenylalanine (1.0 equiv)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)
-
N-Methylmorpholine (NMM) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, 1M HCl, Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
Procedure:
-
Amine Preparation: In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride in anhydrous DCM. Cool to 0 °C in an ice bath. Add N-Methylmorpholine (NMM) dropwise to neutralize the salt and generate the free amine. Stir for 15 minutes.
-
Acid Activation: In the main reaction flask, dissolve Nα-Fmoc-L-Phenylalanine in anhydrous THF. Cool the solution to 0 °C.
-
Add CDI in one portion to the amino acid solution. Stir the mixture at 0 °C for 20-30 minutes, during which time CO₂ evolution will be observed. The formation of the acyl-imidazole intermediate is now complete.
-
Coupling: Add the pre-prepared cold solution of N,O-dimethylhydroxylamine from step 1 to the activated amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). This typically takes 2-4 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product, typically a gum or solid, can be purified by flash column chromatography on silica gel if necessary.[7]
Protocol 2: Reductive Cleavage of a Peptide from Weinreb Resin to Yield a Peptide Aldehyde
This protocol details the cleavage of a peptide from a Weinreb resin support to generate a C-terminal peptide aldehyde.[11]
Materials:
-
Peptide-loaded Weinreb resin (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) solution (e.g., 1M in THF) (2.0 equiv per amide/urethane bond)
-
Anhydrous Tetrahydrofuran (THF)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ and NaCl (brine)
Procedure:
-
Resin Preparation: Place the dry peptide-loaded Weinreb resin in a round-bottom flask equipped with a stir bar and a nitrogen inlet.
-
Swell the resin in anhydrous THF for 30 minutes.
-
Reduction: Cool the resin suspension to 0 °C in an ice bath.
-
Slowly add the LiAlH₄ solution dropwise via syringe. A good starting point is 2 equivalents for the Weinreb amide plus 1 equivalent for each additional amide bond in the peptide backbone.
-
Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by taking a small aliquot of resin, washing it, and performing a test cleavage and analysis (e.g., LC-MS).
-
Quenching: Carefully and slowly quench the reaction by adding 5% aqueous KHSO₄ solution dropwise at 0 °C until gas evolution ceases.
-
Extraction: Filter the mixture to remove the resin. Wash the resin thoroughly with DCM (2-3x).
-
Combine the filtrates and dilute with additional DCM.
-
Wash the combined organic layer sequentially with 5% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide aldehyde.[11]
Conclusion and Future Outlook
The Weinreb amide has firmly established itself as more than just a tool for ketone synthesis; it is a strategic asset in the sophisticated world of peptide chemistry. Its hallmark feature—the stable chelated intermediate that prevents over-addition—provides a level of control and precision that is indispensable for complex multi-step syntheses.[1][5] From enabling the creation of valuable peptide aldehydes and ketones to facilitating robust solid-phase strategies and convergent fragment condensations, the Weinreb amide offers a unique combination of stability and controlled reactivity.
As the demand for complex peptide therapeutics, including modified and cyclic peptides, continues to grow, the applications for Weinreb amides are set to expand. Their emerging role as precursors in Native Chemical Ligation highlights their potential for adaptation in cutting-edge protein synthesis methodologies.[16][17] For the modern peptide chemist, a thorough understanding of the Weinreb amide is not just beneficial—it is essential for unlocking new synthetic possibilities and advancing the frontiers of drug discovery and development.
References
-
Synthesis of hydroxamates (Weinreb amides) . Organic Chemistry Portal. [Link]
-
How do you prepare a Weinreb amide? TutorChase. [Link]
-
Weinreb ketone synthesis . Wikipedia. [Link]
-
Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure . ACS Publications - Organic Letters. [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 . Preprints.org. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]
-
Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -carbonyldiimidazole (CDI) as an activating agent . Semantic Scholar. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications . Oriental Journal of Chemistry. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review) . ResearchGate. [Link]
-
Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation . ResearchGate. [Link]
-
(PDF) Synthesis of Nα-Protected Amino/Peptide Weinreb . Amanote Research. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review) . ResearchGate. [Link]
-
Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation . Royal Society of Chemistry Publishing. [Link]
-
Synthesis of the C3–C18 Fragment of Amphidinolides G and H . NIH National Center for Biotechnology Information. [Link]
-
Peptide Synthesis Resins . AAPPTEC. [Link]
-
in the chemical literature: Weinreb amides . YouTube. [Link]
-
Introduction to Weinreb amides . YouTube. [Link]
-
What IS the Weinreb Amide? YouTube. [Link]
-
Cleavage from Weinreb Resin; Peptide Aldehydes . AAPPTec. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . ACS Publications - Organic Process Research & Development. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications . ResearchGate. [Link]
-
Developments in peptide and amide synthesis . Luxembourg Bio Technologies. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]
-
Synthesis and comparative properties of two amide‐generating resin linkers for use in solid phase peptide synthesis . ResearchGate. [Link]
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Introduction to Boc protecting group strategy
An In-depth Technical Guide to the Boc Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is one of the most pivotal and widely utilized amine-protecting groups in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the total synthesis of complex natural products. Its widespread adoption stems from its remarkable stability to a broad range of reaction conditions and, most critically, the facility with which it can be removed under mild acidic conditions. This guide provides an in-depth exploration of the Boc protecting group strategy, moving beyond a simple recitation of protocols to a nuanced discussion of the underlying chemical principles, strategic applications, and practical considerations that enable its effective implementation in complex synthetic endeavors. We will delve into the mechanisms of protection and deprotection, present detailed experimental procedures, and discuss the critical concept of orthogonality, providing the reader with the foundational knowledge and practical insights required to master this indispensable synthetic tool.
Table of Contents
-
Introduction: The Logic of Chemical Protection
-
The Boc Group: A Profile of an Ideal Protecting Group
-
Mechanism of Action: The Chemistry of Protection and Deprotection
-
3.1. Boc Protection of Amines
-
3.2. Boc Deprotection: The Role of Acid
-
-
Practical Application: Key Reagents and Protocols
-
4.1. Standard Boc Protection Protocol
-
4.2. Common Deprotection Conditions
-
-
Strategic Implementation: Orthogonality and Selectivity
-
5.1. Orthogonality with Other Protecting Groups
-
5.2. Chemoselectivity in Polyfunctional Molecules
-
-
Applications in Drug Development and Peptide Synthesis
-
References
Introduction: The Logic of Chemical Protection
In the intricate chess game of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups serve as temporary shields, preventing a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. An ideal protecting group strategy is characterized by three key features: the group must be easy to introduce in high yield, it must be stable to a wide array of subsequent reaction conditions, and it must be readily and selectively removed in high yield without affecting other functionalities. The Boc group excels in all three of these aspects, making it a cornerstone of modern synthetic chemistry.
The Boc Group: A Profile of an Ideal Protecting Group
The tert-butyloxycarbonyl (Boc) group is an amide-type protecting group for amines. Its structure, with the bulky tert-butyl group, confers significant steric hindrance around the protected amine, contributing to its stability. The true elegance of the Boc group, however, lies in its electronic properties. The lability of the tert-butyl carbocation under acidic conditions provides a clean and efficient deprotection pathway.
Key Advantages of the Boc Group:
-
Ease of Introduction: Boc protection is typically achieved under mild conditions with high efficiency.
-
Broad Stability: The Boc group is resistant to a wide range of reagents, including strong bases, nucleophiles, and many reducing and oxidizing agents.
-
Mild Deprotection: Removal is readily accomplished with mild acids, such as trifluoroacetic acid (TFA), which are often compatible with other sensitive functional groups.
-
Orthogonality: The Boc group is orthogonal to many other common protecting groups, such as the Fmoc and Cbz groups, allowing for selective deprotection in complex molecules.
Mechanism of Action: The Chemistry of Protection and Deprotection
A deep understanding of the mechanisms governing the introduction and removal of the Boc group is essential for its effective application and for troubleshooting any unexpected outcomes.
Boc Protection of Amines
The most common method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (Boc₂O), in the presence of a mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting tert-butoxycarboxylic acid byproduct.
Caption: General mechanism for the protection of an amine with Boc anhydride.
Boc Deprotection: The Role of Acid
The removal of the Boc group is its defining characteristic and is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl carbocation. This carbocation is then quenched by a nucleophile or undergoes elimination to form isobutylene.
The key to this facile cleavage is the stability of the tertiary carbocation formed upon departure. This stability allows the deprotection to proceed under relatively mild acidic conditions, which are often tolerated by other acid-labile groups if the reaction is carefully controlled.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
Practical Application: Key Reagents and Protocols
While the principles are straightforward, successful implementation requires attention to detail in the experimental setup.
Standard Boc Protection Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 - 2.0 equivalents)
-
Stir plate and magnetic stir bar
-
Round bottom flask and standard glassware
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous solvent in a round bottom flask.
-
Add the base to the solution and stir for 5-10 minutes at room temperature.
-
Add Boc₂O to the reaction mixture portion-wise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl) to neutralize the excess base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Common Deprotection Conditions
The choice of acid and solvent for Boc deprotection is critical and depends on the sensitivity of the substrate.
| Reagent System | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | The most common and generally effective method. Reaction is often complete within 30-60 minutes at room temperature. |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | A strong acid system that is also widely used. Can sometimes lead to side reactions with sensitive substrates. |
| Formic Acid | Neat or in a solvent | A milder alternative to TFA or HCl, suitable for more sensitive substrates. |
| Lewis Acids | e.g., TMSI, ZnBr₂ | Can be used for selective deprotection in the presence of other acid-labile groups. |
Detailed Deprotection Protocol (TFA/DCM):
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and purified.
Strategic Implementation: Orthogonality and Selectivity
The true power of the Boc group is realized in the context of complex, multi-step syntheses where multiple protecting groups are employed.
Orthogonality with Other Protecting Groups
Orthogonal protecting groups are those that can be removed under distinct sets of reaction conditions, allowing for the selective deprotection of one group while others remain intact. The Boc group is a key player in many orthogonal protection schemes.
Caption: Orthogonal deprotection strategy for Boc, TBDMS, and Fmoc groups.
Chemoselectivity in Polyfunctional Molecules
The Boc group can be selectively removed in the presence of other acid-labile groups, such as some silyl ethers, by careful choice of deprotection conditions. For instance, using a milder acid or a shorter reaction time may allow for the cleavage of the Boc group without affecting a more robust protecting group.
Applications in Drug Development and Peptide Synthesis
The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of peptides for research and therapeutic purposes. In Boc-SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is then removed with TFA before the addition of the next amino acid.
In drug development, the Boc group is frequently used to protect amine functionalities in complex intermediates, enabling the selective modification of other parts of the molecule. Its predictable reactivity and ease of removal make it a reliable tool in the synthesis of active pharmaceutical ingredients (APIs).
Conclusion: The Enduring Utility of the Boc Group
The Boc protecting group represents a triumph of rational chemical design. Its unique combination of stability and acid lability has secured its place as one of the most indispensable tools in the synthetic chemist's arsenal. A thorough understanding of its underlying mechanisms, practical protocols, and strategic applications is not merely academic; it is a prerequisite for the efficient and elegant synthesis of complex molecules that drive innovation in medicine and materials science.
References
Methodological & Application
Application Notes and Protocols for the Coupling of Boc-Glycine Weinreb Amide
Introduction: The Strategic Importance of N-Boc-α-Amino Ketones
In the landscape of pharmaceutical and medicinal chemistry, N-Boc-α-amino ketones are invaluable chiral building blocks. Their unique difunctional nature, possessing a protected amine and a versatile ketone moiety, allows for a diverse array of subsequent chemical transformations. These intermediates are pivotal in the synthesis of peptidomimetics, enzyme inhibitors, and various heterocyclic compounds of therapeutic interest. The Weinreb-Nahm ketone synthesis provides a robust and highly selective method for the preparation of these ketones, overcoming the common issue of over-addition often encountered with more reactive acylating agents like acid chlorides or esters.[1] This application note provides a detailed guide to the reaction conditions, mechanism, and practical protocols for the coupling of Boc-glycine Weinreb amide with organometallic reagents.
The Underlying Chemistry: Mechanism of the Weinreb-Nahm Ketone Synthesis
The success of the Weinreb-Nahm ketone synthesis lies in the remarkable stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent on the N-methoxy-N-methylamide (Weinreb amide). This stability is attributed to the formation of a five-membered chelate involving the lithium or magnesium metal center, the carbonyl oxygen, and the methoxy oxygen.[1] This chelated intermediate is stable at low temperatures, preventing the collapse of the tetrahedral intermediate and subsequent addition of a second equivalent of the organometallic reagent, which would lead to the formation of an undesired tertiary alcohol.[1][2] Upon acidic workup, the chelate is disrupted, and the intermediate readily collapses to afford the desired ketone.
Key Reaction Parameters and Optimization
The successful coupling of Boc-glycine Weinreb amide is contingent on the careful control of several key reaction parameters. The choice of organometallic reagent, solvent, temperature, and stoichiometry all play crucial roles in maximizing the yield and purity of the desired N-Boc-α-amino ketone.
| Parameter | Recommended Conditions & Rationale |
| Organometallic Reagent | Grignard reagents (RMgX) and organolithium reagents (RLi) are both effective. Grignard reagents are often preferred due to their generally lower reactivity, which can lead to cleaner reactions. |
| Solvent | Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential to ensure the stability and reactivity of the organometallic reagent. |
| Temperature | The reaction is typically conducted at low temperatures, ranging from -78 °C to 0 °C, to maintain the stability of the chelated tetrahedral intermediate and minimize side reactions. |
| Stoichiometry | A slight excess of the organometallic reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the Weinreb amide. |
| Work-up | A careful aqueous quench, often with a saturated solution of ammonium chloride (NH₄Cl) or a mild acid, is necessary to hydrolyze the intermediate and isolate the ketone product. |
Experimental Protocols
Part 1: Synthesis of N-(tert-Butoxycarbonyl)glycine N'-methoxy-N'-methylamide (Boc-glycine Weinreb amide)
This protocol details the synthesis of the Weinreb amide from Boc-glycine using a common peptide coupling reagent.
Diagram: Synthesis of Boc-glycine Weinreb Amide.
Materials:
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
N,O-Dimethylhydroxylamine hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or equivalent coupling reagent
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add Boc-glycine (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HATU (1.1 eq.).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIEA (2.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-glycine Weinreb amide.
Part 2: Coupling of Boc-glycine Weinreb Amide with Phenylmagnesium Bromide
This protocol provides a representative example of the coupling reaction to form N-Boc-2-aminoacetophenone.
Sources
Application Notes and Protocols for the Cleavage of Peptides Synthesized with "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate"
Introduction: A Modern Tool for Peptide Aldehyde Synthesis
In the landscape of synthetic peptide chemistry, the pursuit of diverse C-terminal modifications is paramount for developing novel therapeutic agents and research tools. Peptide aldehydes, in particular, are a critical class of compounds known for their activity as potent enzyme inhibitors, especially for proteases.[1] The synthesis of these reactive molecules, however, presents unique challenges, primarily the need for a robust method that avoids over-reduction to the corresponding alcohol and is compatible with the delicate nature of peptides.
"tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate," also known as N-alpha-Boc-glycine-N-methyl-N-methoxy amide, is a specialized building block that addresses this challenge.[2] It incorporates a Weinreb amide (N-methoxy-N-methylamide) functionality, a well-established precursor for the synthesis of aldehydes and ketones.[3][4] When incorporated into a peptide sequence, this moiety allows for the selective and high-yielding conversion of the C-terminus to an aldehyde upon cleavage from the solid support. This document provides a detailed guide on the principles and protocols for the cleavage of peptides synthesized using this valuable reagent.
The Chemical Principle: Controlled Reduction of the Weinreb Amide
The utility of the Weinreb amide in peptide aldehyde synthesis lies in its unique reactivity with reducing agents like Lithium Aluminium Hydride (LiAlH₄). The N-methoxy-N-methylamide forms a stable five-membered chelate with the metal hydride. This intermediate is resistant to further reduction, thus preventing the formation of the corresponding alcohol, a common side product in the reduction of carboxylic acids or esters.[4]
The cleavage process, therefore, involves the simultaneous release of the peptide from the solid-phase resin and the reduction of the C-terminal Weinreb amide to the desired aldehyde. This is typically achieved in an anhydrous organic solvent under carefully controlled temperature conditions.
Visualizing the Cleavage Workflow
The following diagram illustrates the general workflow for the cleavage of a peptide synthesized with a C-terminal Weinreb amide.
Caption: General workflow for the cleavage and formation of peptide aldehydes.
Core Protocols: From Resin to Purified Peptide Aldehyde
The following protocols provide a step-by-step guide for the cleavage of peptides containing a C-terminal Weinreb amide derived from "this compound". It is crucial to perform these steps under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of Lithium Aluminium Hydride.
Protocol 1: Preparation and Cleavage from the Solid Support
This protocol is adapted from established methods for the reduction of resin-bound Weinreb amides.[5]
Materials:
-
Peptide-resin with C-terminal Weinreb amide
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminium Hydride (LiAlH₄), 1 M solution in THF
-
Potassium bisulfate (KHSO₄), 5% aqueous solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sintered glass funnel
-
Separatory funnel
Procedure:
-
Resin Preparation:
-
Place the dry peptide-resin (typically 0.1 to 0.5 mmol scale) into a round-bottom flask equipped with a magnetic stir bar.
-
Wash the resin thoroughly with DCM to swell it and remove any residual reagents from the synthesis. Follow with washes using anhydrous THF to ensure the reaction environment is free of water.
-
-
Suspension and Cooling:
-
Suspend the washed resin in anhydrous THF (approximately 10 mL per gram of resin).
-
Place the flask in an ice bath and stir for 10-15 minutes to cool the suspension to 0°C.
-
-
Reduction with LiAlH₄:
-
Slowly add the 1 M LiAlH₄ solution in THF to the stirring resin suspension. The amount of LiAlH₄ is critical and should be calculated based on the peptide sequence.
-
Stoichiometry Calculation: Use 2 molar equivalents of LiAlH₄ for the Weinreb amide, plus one additional molar equivalent for each amide bond in the peptide backbone and any other reducible functional groups (e.g., urethane protecting groups).[5]
-
Stir the reaction mixture at 0°C for 30 minutes.
-
-
Quenching the Reaction:
-
Carefully and slowly add the 5% aqueous KHSO₄ solution to the reaction mixture to quench the excess LiAlH₄. This should be done while the flask is still in the ice bath, as the quenching process is exothermic. Add the solution dropwise until gas evolution ceases.
-
-
Work-up and Extraction:
-
Filter the mixture through a sintered glass funnel to remove the resin.
-
Wash the resin twice with DCM and combine the filtrates.[5]
-
Transfer the combined filtrates to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and saturated aqueous NaCl solution.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude peptide aldehyde.
-
Protocol 2: Considerations for Side-Chain Protecting Groups
The cleavage with LiAlH₄ is specific to the Weinreb amide and does not typically remove common acid-labile side-chain protecting groups such as Boc (tert-butyloxycarbonyl) or tBu (tert-butyl).[6] If the final peptide aldehyde is required with deprotected side chains, a subsequent deprotection step is necessary.
Materials:
-
Crude peptide aldehyde with protected side chains
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
TFA Cleavage Cocktail Preparation:
-
Deprotection:
-
Dissolve the crude peptide aldehyde in the TFA cleavage cocktail.
-
Stir the solution at room temperature for 2-4 hours. The optimal time may vary depending on the specific protecting groups.
-
-
Precipitation and Isolation:
-
After the deprotection is complete, precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the peptide under vacuum.
-
Data Summary and Expected Outcomes
The successful execution of these protocols should yield the desired peptide aldehyde. The purity of the crude product can be assessed by techniques such as HPLC and mass spectrometry.
| Parameter | Typical Value/Observation | Notes |
| Reaction Time (Reduction) | 30 minutes | Longer reaction times may not improve yield and could lead to side reactions. |
| Reaction Temperature | 0°C | Maintaining a low temperature is crucial for selectivity. |
| Expected Yield (Crude) | 70-90% | Yields can vary depending on the peptide sequence and length. |
| Purity (Crude) | 50-80% | Purification by HPLC is typically required. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive LiAlH₄ | Use a fresh, properly stored solution of LiAlH₄. |
| Insufficient LiAlH₄ | Recalculate the stoichiometry, ensuring all reducible groups are accounted for. | |
| Formation of alcohol side-product | Reaction temperature too high | Ensure the reaction is maintained at 0°C throughout the addition and stirring. |
| Overly long reaction time | Adhere to the recommended 30-minute reaction time. | |
| Incomplete side-chain deprotection | Insufficient cleavage time in TFA | Extend the TFA treatment time or consider a stronger cleavage cocktail if necessary.[6] |
Conclusion: A Robust Method for Peptide Aldehyde Synthesis
The use of "this compound" in solid-phase peptide synthesis provides a reliable and efficient route to C-terminal peptide aldehydes. The controlled reduction of the incorporated Weinreb amide with LiAlH₄ is a key step that, when performed with care, yields the desired product in good purity and yield. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully perform this transformation and expand the repertoire of synthetically accessible peptide modifications.
References
-
AAPPTec. (n.d.). Cleavage from Weinreb Resin; Peptide Aldehydes. Retrieved from [Link]
- Tong, X., & Collart, F. R. (2000). Solid phase synthesis of aspartyl peptide aldehydes. Tetrahedron Letters, 41(46), 8857-8859.
-
Ganesan, A. (2006). Solid phase synthesis of aspartyl peptide aldehydes. ResearchGate. Retrieved from [Link]
- Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry, 64(6), 1823–1830.
- Bohl, M., & Hubbard, R. E. (2009).
- Sureshbabu, V. V., & Narendra, N. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(4), 339-351.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- Echner, H., & Voelter, W. (1988). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis.
Sources
Leveraging tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate for Racemization-Free Peptide Coupling
An Application Guide for the Strategic Use of Weinreb Amides in Peptide Fragment Condensation
Abstract
The synthesis of long-chain peptides and small proteins via the convergent assembly of protected fragments, known as fragment condensation, is a powerful strategy. However, this approach is frequently plagued by the racemization of the C-terminal amino acid of the carboxyl-activated peptide segment. This application note details the use of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate , the N-Boc protected Weinreb amide of glycine (Boc-Gly-N(Me)OMe), as a strategic building block to circumvent this critical issue. By converting the C-terminus of a peptide fragment into a stable N-methoxy-N-methylamide (Weinreb amide), chemists can create a versatile and racemization-resistant intermediate. This guide provides the scientific rationale, detailed protocols for the synthesis and subsequent coupling of Weinreb amide-terminated peptides, and expert insights into the mechanism of racemization suppression.
Introduction: The Challenge of Fragment Condensation
Fragment condensation offers a significant advantage over linear solid-phase peptide synthesis (SPPS) for producing large peptides. By synthesizing smaller fragments in parallel and then coupling them, overall yield is improved and the purification of the final product is simplified. The primary obstacle in this process occurs during the activation of the C-terminal carboxylic acid of one fragment for coupling with the N-terminus of another. Standard coupling reagents can promote the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes, leading to significant loss of chiral integrity at the C-terminal α-carbon.[1][2]
The Weinreb amide, an N-methoxy-N-methylamide, provides an elegant solution. Originally developed by Steven M. Weinreb and Steven Nahm for the controlled synthesis of ketones, its unique properties are now being exploited in peptide chemistry.[3][4] The C-terminal Weinreb amide of a peptide is exceptionally stable and resistant to oxazolone formation, thereby serving as a "racemization-safe" handle. This stable intermediate can then be chemoselectively converted into a reactive species, such as a thioester, for efficient and clean ligation.[5][6]
The Key Reagent: this compound
This reagent, hereafter referred to as Boc-Gly-N(Me)OMe , is the foundational building block for introducing a C-terminal Weinreb amide onto a peptide fragment ending in glycine. Glycine, being achiral, is an ideal final residue for fragment condensation as it cannot racemize. However, the principles described here apply to other amino acids as well.
Core Advantages of the Weinreb Amide Strategy:
-
Racemization Suppression: The electron-donating nature of the N-methoxy group and the overall stability of the amide structure strongly disfavor the formation of the planar oxazolone intermediate responsible for racemization.[7][8][9]
-
High Stability: Weinreb amides are robust functional groups that are stable to both acidic and basic conditions used in standard Boc and Fmoc-based SPPS, allowing for their incorporation at any stage.
-
Versatile Precursor: The Weinreb amide is not just a protecting group but a latent reactive species. It can be selectively reduced to a peptide aldehyde or, more commonly for fragment condensation, converted to a peptide thioester, a key component for Native Chemical Ligation (NCL).[5][6][10]
Mechanism of Action: Preventing Epimerization
The workflow below illustrates the fundamental difference between standard carboxyl activation and the Weinreb amide strategy, highlighting the prevention of the racemization-prone oxazolone intermediate.
Caption: Comparative workflows of peptide coupling strategies.
Experimental Protocols
This section provides detailed methodologies for synthesizing the Weinreb amide building block and using it in a fragment condensation workflow.
Protocol 1: Synthesis of Boc-Gly-N(Me)OMe
This protocol describes the synthesis of the title reagent from commercially available starting materials.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
N,O-Dimethylhydroxylamine hydrochloride (Me(MeO)NH•HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Gly-OH (1.0 eq), Me(MeO)NH•HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM or DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and activate the reaction. Stir for 10 minutes.
-
Add a solution of DCC or DIC (1.1 eq) in DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, using a gradient of EtOAc in hexanes) to obtain Boc-Gly-N(Me)OMe as a clear oil or white solid.
| Parameter | Typical Value |
| Starting Material | Boc-Gly-OH |
| Coupling Agents | DCC/HOBt or DIC/HOBt |
| Base | NMM or DIPEA |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purification | Column Chromatography |
Table 1: Summary of Synthesis Parameters for Boc-Gly-N(Me)OMe.
Protocol 2: Fragment Condensation via Weinreb Amide Thioester Precursor
This protocol outlines the use of a C-terminal Weinreb amide peptide as a precursor for Native Chemical Ligation (NCL). This involves converting the Weinreb amide to a thioester, which then reacts with an N-terminal cysteine residue of another fragment.
Workflow Overview:
Caption: Workflow for NCL using a Weinreb amide precursor.
Step A: Synthesis of Peptide Thioester Precursor
This step modifies the C-terminal Weinreb amide for subsequent ligation. One effective method involves using N-substituted mercaptoethyl groups.[5][6]
-
Synthesize the desired peptide fragment on a solid support, incorporating a linker that facilitates the formation of a C-terminal Weinreb amide upon cleavage. Alternatively, couple the final amino acid as its Weinreb amide derivative in solution.
-
Cleave the peptide from the resin and purify.
-
Couple the purified C-terminal Weinreb amide peptide with a suitable mercaptoethyl-containing linker using standard peptide coupling chemistry. This creates the thioester precursor.
Step B: Native Chemical Ligation
-
Dissolve the purified peptide thioester precursor (Fragment 1) and the N-terminal cysteine-containing peptide (Fragment 2) in an aqueous ligation buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5) containing a reducing agent like TCEP and a thiol catalyst like MPAA.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Monitor the reaction progress by RP-HPLC and/or LC-MS. Ligation is typically complete within 4-24 hours.
-
Upon completion, purify the final ligated peptide by preparative RP-HPLC.
| Parameter | Recommended Conditions |
| Ligation Buffer | 100-200 mM Phosphate or HEPES buffer |
| pH | 7.0 - 7.5 |
| Catalyst/Additive | 4-mercaptophenylacetic acid (MPAA), TCEP•HCl |
| Temperature | Room Temperature (20-25 °C) |
| Monitoring | RP-HPLC, LC-MS |
Table 2: Typical Conditions for Native Chemical Ligation.
Conclusion
The use of This compound and the broader Weinreb amide strategy represents a significant advancement in overcoming the challenge of racemization in peptide fragment condensation. By providing a stable, chirally-protected C-terminal handle that can be efficiently converted into a reactive thioester for Native Chemical Ligation, this methodology empowers researchers to synthesize complex peptides with high fidelity and purity. This approach is an invaluable tool for professionals in peptide chemistry, drug discovery, and proteomics.
References
-
Ollivier, N., et al. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. ResearchGate. Available at: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
-
Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N' -carbonyldiimidazole. Available at: [Link]
-
Royal Society of Chemistry. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Available at: [Link]
-
AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes. Available at: [Link]
-
PrepChem.com. Synthesis of Boc-Gly. Available at: [Link]
-
National Institutes of Health (NIH). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Available at: [Link]
-
Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]
-
AAPPTec. Technical Support Information Bulletin 1074 - Weinreb Resin. Available at: [Link]
-
ResearchGate. Peptide Racemization. Available at: [Link]
-
YouTube. What IS the Weinreb Amide?. Available at: [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]
-
PubMed. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]
-
YouTube. Introduction to Weinreb amides. Available at: [Link]
-
National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate in Advanced Solution-Phase Synthesis
Introduction: The Strategic Value of a Specialized Glycine Donor
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and the development of complex pharmaceutical intermediates, precision and control are paramount. tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, commonly known as Boc-Gly-Weinreb amide, represents a critical building block that offers an exceptional level of control in acylation reactions. As a derivative of glycine, the simplest proteinogenic amino acid, its utility is vast. However, its true power lies in the incorporation of two key functional moieties: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide, or Weinreb amide.[1][2][3]
The Boc group provides a robust yet easily removable shield for the amine, essential for sequential peptide chain elongation.[4][5] The Weinreb amide, discovered by Steven M. Weinreb and Steven Nahm in 1981, is the cornerstone of its unique reactivity.[1] It allows for the reaction of the carbonyl group with potent organometallic reagents (e.g., Grignard or organolithium reagents) or hydride sources to cleanly yield ketones or aldehydes, respectively, by ingeniously preventing the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[1][6]
This guide provides an in-depth exploration of Boc-Gly-Weinreb amide, from its underlying mechanism and synthesis to detailed, field-tested protocols for its application in solution-phase synthesis, designed for researchers and drug development professionals seeking to enhance the efficiency and predictability of their synthetic routes.
The Weinreb Amide: A Mechanistic Examination of Controlled Reactivity
The primary advantage of the Weinreb amide is its ability to halt the reaction of a carbonyl with a strong nucleophile at the ketone or aldehyde stage. This is achieved through the formation of a remarkably stable tetrahedral intermediate.
Mechanism of Action: Upon nucleophilic attack by an organometallic reagent (R'-M), a standard tetrahedral intermediate is formed. However, unlike in esters or acid chlorides, the N-methoxy group's oxygen atom chelates the metal cation (e.g., MgX⁺ or Li⁺) with the newly formed carbonyl oxygen.[1][2] This five-membered chelated ring structure is exceptionally stable at low temperatures.[1][3] This stability prevents the intermediate from collapsing to expel the amide and reacting with a second equivalent of the nucleophile. The desired ketone or aldehyde is only liberated upon aqueous acidic workup, which breaks down the stable intermediate.[2]
Caption: Mechanism of Weinreb Amide Stability.
Protocol: Synthesis of this compound
The title compound is readily synthesized from commercially available Boc-glycine and N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a combination known to be efficient and minimize potential side reactions like racemization.[7]
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Boc-Glycine (Boc-Gly-OH) | ≥99% | Sigma-Aldrich |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Acros Organics |
| EDC hydrochloride (EDC·HCl) | Synthesis Grade | MilliporeSigma |
| 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) | Synthesis Grade | Oakwood Chemical |
| N-Methylmorpholine (NMM) | ≥99%, anhydrous | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Grade | - |
| 1 M aq. Hydrochloric Acid (HCl) | Lab Grade | - |
| Brine (Saturated aq. NaCl) | Lab Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | - |
| Magnetic stirrer with stir bars, Round-bottom flasks, Separatory funnel, Rotary evaporator, Ice bath | - | - |
3.2. Synthesis Workflow
Caption: Workflow for Boc-Gly-Weinreb Amide Synthesis.
3.3. Step-by-Step Procedure
-
Activation: To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Boc-Glycine (10.0 g, 57.1 mmol, 1.0 equiv), HOBt hydrate (8.7 g, 57.1 mmol, 1.0 equiv), and EDC·HCl (11.0 g, 57.1 mmol, 1.0 equiv).
-
Add anhydrous DCM (100 mL) and cool the resulting slurry to 0°C using an ice bath. Stir for 30 minutes.
-
Free Amine Preparation: In a separate 100 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (6.1 g, 62.8 mmol, 1.1 equiv) in anhydrous DCM (50 mL). Cool to 0°C and slowly add N-Methylmorpholine (NMM) (7.0 mL, 62.8 mmol, 1.1 equiv). Stir for 15 minutes at 0°C.
-
Coupling: Add the cold free amine solution from step 3 to the activated carboxylic acid mixture from step 2 via cannula or dropwise.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Glycine is consumed.
-
Work-up: Dilute the reaction mixture with DCM (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 100 mL)
-
Saturated aq. NaHCO₃ (2 x 100 mL)
-
Brine (1 x 100 mL)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can often be used without further purification. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a white solid or colorless oil. A typical yield is 85-95%.
Application Protocol: Synthesis of a Boc-Protected Amino Ketone
This protocol demonstrates the core utility of Boc-Gly-Weinreb amide: the controlled formation of a C-C bond to produce a ketone. Here, we use phenylmagnesium bromide as a representative Grignard reagent.
4.1. Reaction Parameters
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Starting Material | Boc-Gly-Weinreb amide | 1.0 | Ensure starting material is dry. |
| Nucleophile | Phenylmagnesium bromide (PhMgBr) | 1.2 | Typically a 1.0 M or 3.0 M solution in THF or Et₂O. |
| Solvent | Tetrahydrofuran (THF) | - | Anhydrous grade is critical. |
| Reaction Temperature | -10°C to 0°C | - | Maintaining low temperature is key to preventing side reactions. |
| Quenching Agent | Saturated aqueous Ammonium Chloride (NH₄Cl) | - | Provides a mildly acidic quench to decompose the intermediate. |
| Typical Yield | 80-90% | - | Yield after purification. |
4.2. Step-by-Step Procedure
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add Boc-Gly-Weinreb amide (5.0 g, 22.9 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous THF (100 mL) and cool the solution to -10°C using an ice/salt bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.0 M solution in THF, 27.5 mL, 27.5 mmol, 1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above 0°C.
-
Reaction: Stir the mixture at 0°C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting amide.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) while maintaining cooling.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using 10-30% ethyl acetate in hexanes) to afford the pure Boc-protected amino ketone (tert-butyl (2-oxo-2-phenylethyl)carbamate).
Safety, Handling, and Storage
A thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory before beginning any experimental work.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Handling: Work in a well-ventilated fume hood.[8] Avoid inhalation of dust or vapors and prevent skin and eye contact.[9] Organometallic reagents like Grignards are highly reactive with water and air and must be handled under inert atmosphere.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[8][10]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[8] In all cases of significant exposure, seek immediate medical attention.
| Property | Value |
| Appearance | Off-white solid[8] |
| Molecular Formula | C₉H₁₈N₂O₄ |
| Molecular Weight | 218.25 g/mol |
| Melting Point | 105 - 109 °C[8] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Synthesis | 1. Incomplete activation of the carboxylic acid.2. Deactivated coupling reagents.3. Moisture in the reaction. | 1. Allow sufficient time for activation (e.g., 30 min at 0°C).2. Use fresh, high-purity EDC·HCl and HOBt.3. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Over-addition Product Observed | 1. Reaction temperature was too high.2. Grignard reagent was added too quickly. | 1. Maintain the reaction temperature strictly at or below 0°C during addition and stirring.2. Add the Grignard reagent dropwise over a prolonged period (e.g., 30-60 minutes) to control the exotherm and local concentration. |
| Incomplete Reaction with Nucleophile | 1. Insufficient equivalents of nucleophile.2. Poor quality of the Grignard reagent. | 1. Increase the equivalents of the nucleophile to 1.2-1.5 eq.2. Titrate the Grignard reagent before use to determine its exact molarity. Use freshly prepared or recently purchased reagent. |
| Difficult Purification | Presence of unreacted starting materials or byproducts from coupling agents. | Ensure the aqueous work-up is performed thoroughly to remove water-soluble impurities like EDC-urea and HOBt. A pH adjustment during the wash steps can aid in removing acidic or basic impurities. If issues persist, consider an alternative coupling reagent like CDI.[11] |
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: tert-Butyl carbamate. (2010). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
SupremeScience. What IS the Weinreb Amide? YouTube. (2013). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). (2020). [Link]
-
Taylor & Francis Online. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. (2018). [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. (2019). [Link]
-
PrepChem.com. Synthesis of Boc-Gly. [Link]
-
ResearchGate. The Growing Synthetic Utility of Weinreb′s Amide. (2000). [Link]
- Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (2013).
-
ResearchGate. An efficient conversion of carboxylic acids into Weinreb amides. (2002). [Link]
-
chemtubeuk. Introduction to Weinreb amides. YouTube. (2012). [Link]
-
ChemistryTheMysteryofMolecules. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. (2022). [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). [Link]
-
Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. (2016). [Link]
-
National Institutes of Health. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019). [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. (2013). [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubMed. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. (2000). [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2011). [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Deprotection of Boc-Glycine Derivatives
Introduction: The Indispensable Role of the Boc Protecting Group
In the intricate landscape of peptide synthesis and modern organic chemistry, the strategic use of protecting groups is paramount for achieving chemoselectivity and high yields.[1][2] Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity.[3][4][5] Its stability under a wide array of reaction conditions, including exposure to bases and nucleophiles, combined with its facile cleavage under acidic conditions, makes it a cornerstone of synthetic strategy, particularly in the construction of complex peptides and pharmaceuticals.[3][4][6][7]
This guide provides a comprehensive overview of the methodologies for the deprotection of Boc-glycine derivatives. We will delve into the mechanistic underpinnings of common deprotection strategies, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed elimination reaction.[3][8] Understanding this mechanism is crucial for optimizing reaction conditions and mitigating potential side reactions. The process unfolds in a series of well-defined steps:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[3][8][9][10][11] This initial step is critical as it activates the carbamate for subsequent cleavage.
-
Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[3][9][10][11]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[3][9][11] This irreversible step drives the reaction to completion.
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[3][9]
It is imperative to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.[3]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
The Critical Role of Scavengers: Mitigating Side Reactions
The primary culprit for side reactions during Boc deprotection is the highly reactive tert-butyl cation generated during the cleavage step.[10] This electrophile can readily attack any nucleophilic sites within the deprotected molecule, leading to unwanted alkylation.[10][12] Amino acid residues with nucleophilic side chains are particularly susceptible to this modification.[10]
To prevent these deleterious side reactions, "scavengers" are added to the deprotection cocktail.[10] These are nucleophilic species that are more reactive or present in a much higher concentration than the sensitive residues of the substrate, effectively trapping the tert-butyl cations before they can cause damage.[10]
| Susceptible Residue | Side Reaction | Recommended Scavengers |
| Tryptophan (Trp) | Alkylation of the indole ring | Triisopropylsilane (TIS), Thioanisole, 1,2-Ethanedithiol (EDT) |
| Methionine (Met) | Alkylation to form a sulfonium salt | Thioanisole |
| Cysteine (Cys) | Alkylation of the free thiol group | Thioanisole, 1,2-Ethanedithiol (EDT) |
| Tyrosine (Tyr) | Alkylation of the phenolic ring | Anisole, Thioanisole |
Deprotection Protocols: A Comparative Guide
The choice of deprotection method depends on several factors, including the scale of the reaction (solution-phase vs. solid-phase peptide synthesis), the presence of other acid-labile protecting groups, and the desired purity of the final product.
Method 1: Trifluoroacetic Acid (TFA) - The Workhorse Reagent
TFA is the most common and efficient reagent for Boc deprotection due to its strong acidity and high volatility, which simplifies product isolation.[3][4][7]
This protocol is suitable for the deprotection of Boc-glycine and its simple derivatives in a solution.
-
Materials:
-
Boc-glycine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-glycine derivative in DCM (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add an equal volume of TFA (for a 1:1 TFA:DCM mixture).[6]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13]
-
For work-up, if the free amine is not water-soluble, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.[13] Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected glycine derivative.
-
This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.[14]
-
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Deprotection solution: 25-50% TFA in DCM[8]
-
Neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM)
-
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[8][14]
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution for 1-2 minutes.[14]
-
Deprotection: Add fresh deprotection solution (approximately 10 mL per gram of resin) and agitate at room temperature for 20-30 minutes.[8][14]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved Boc groups.[14]
-
Neutralization: Neutralize the resulting ammonium salt on the resin by washing with the neutralization solution.
-
Monitoring: The completion of deprotection can be monitored using the Kaiser test, which gives a positive colorimetric result for free primary amines.[14]
-
Figure 2: Workflow for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS).
Method 2: Hydrochloric Acid (HCl) - A Common Alternative
Solutions of HCl in organic solvents, such as dioxane or methanol, are effective for Boc deprotection and can sometimes offer better selectivity in the presence of other acid-labile groups.[8][15][16]
This method is particularly useful in solution-phase synthesis and is known for its efficiency and selectivity.[16]
-
Materials:
-
Boc-glycine derivative
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Cold diethyl ether
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.[8]
-
Add 4 M HCl in dioxane (typically 5-10 equivalents).[8]
-
Stir the reaction mixture at room temperature for 30 minutes.[8][16] Monitor the reaction by TLC.[8]
-
Upon completion, remove the solvent in vacuo.[8]
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[8]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[8]
-
Method 3: Thermal Deprotection - An Acid-Free Alternative
For substrates that are sensitive to strong acids, thermal deprotection offers a viable alternative.[1][17][18] This method can be performed in various solvents, and the efficiency is often dependent on the temperature and the nature of the substrate.[1][17]
-
Materials:
-
Procedure:
-
Dissolve the Boc-glycine derivative in the chosen solvent.
-
Heat the solution to reflux or a specific high temperature (e.g., 150°C).[19][20] The optimal temperature and time will need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as crystallization or chromatography.
-
Note: The efficiency of thermal deprotection can be influenced by the presence of a free carboxylate group, which has been shown to increase the rate of Boc cleavage for amino acids.[1]
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| TFA/DCM | Trifluoroacetic acid, Dichloromethane | Room temp, 20-60 min | Highly efficient, volatile reagents, well-established.[3][7] | Harshly acidic, requires scavengers for sensitive residues, potential for side reactions.[10][12] |
| HCl/Dioxane | 4M Hydrochloric acid in Dioxane | Room temp, 30 min | Fast, efficient, can offer higher selectivity.[8][16] | Dioxane is a hazardous solvent, formation of hydrochloride salt may require an additional neutralization step. |
| Thermal | High-boiling solvent | High temp (e.g., 150°C), variable time | Acid-free, useful for acid-sensitive substrates.[1][17][18] | Requires high temperatures, may not be suitable for thermally labile compounds, can be slower. |
| Milder Acids | Aqueous phosphoric acid, Oxalyl chloride/MeOH | Variable | Increased chemoselectivity in the presence of other acid-sensitive groups.[21][22][23] | May be slower or less efficient than strong acids. |
Conclusion
The deprotection of Boc-glycine derivatives is a fundamental transformation in synthetic chemistry. A thorough understanding of the underlying mechanism, coupled with the selection of the appropriate deprotection protocol, is essential for success. While strong acids like TFA and HCl remain the methods of choice for their efficiency, alternative strategies such as thermal deprotection provide valuable options for sensitive substrates. By carefully considering the nature of the substrate and the overall synthetic scheme, researchers can effectively and cleanly unveil the amine functionality, paving the way for subsequent synthetic manipulations.
References
- Benchchem. (n.d.). Technical Support Center: Boc Deprotection of Glycine.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. ACS Publications. (2024, April 25).
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. (2015, October 28).
- Benchchem. (n.d.). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Boc-Gly-OMe using Trifluoroacetic Acid (TFA).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. (2024, April 25).
- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry. ACS Publications. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection and Deprotection.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. (2020, June 23).
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- (PDF) Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor. ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27).
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Boc-Gly-Ala-Leu-OH.
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. (2022, December 14).
- How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. (2013, January 14).
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. (2012, May 27).
- How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. (2016, August 29).
- Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF. ResearchGate. (2025, August 6).
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (n.d.).
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19).
- Benchchem. (n.d.). Chemoselective Boc deprotection in the presence of other protecting groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. (n.d.).
- DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024, February 27).
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. Scribd. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mcours.net [mcours.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. reddit.com [reddit.com]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: Purification of Peptides Containing N-methoxy-N-methylamide Glycine (Weinreb Amide)
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides.
Introduction: The Unique Challenge of Purifying Weinreb Amide-Containing Peptides
The incorporation of N-methoxy-N-methylamide glycine, commonly known as a Weinreb amide moiety, into a peptide sequence offers synthetic chemists a versatile handle for subsequent modifications, such as the facile conversion to ketones or aldehydes. This valuable tool in peptide and medicinal chemistry, however, introduces specific challenges during the purification phase. The presence of the N,O-dimethylhydroxylamine group alters the local polarity and steric environment of the peptide backbone, potentially influencing its chromatographic behavior and stability.
This guide provides a comprehensive overview and detailed protocols for the successful purification of peptides containing N-methoxy-N-methylamide glycine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry-standard technique for peptide purification.[1][2] We will delve into the underlying principles, method development strategies, and troubleshooting to ensure high purity and yield of your target peptide.
Understanding the Physicochemical Impact of the Weinreb Amide Modification
The N-methoxy-N-methylamide modification introduces several key characteristics that must be considered during purification strategy development:
-
Polarity Modification: The amide introduces a more polar character compared to a standard glycine residue. This can affect the peptide's overall hydrophobicity and, consequently, its retention time on a reversed-phase column.
-
Potential for Metal Chelation: The oxygen and nitrogen atoms of the Weinreb amide can potentially chelate metal ions. This is a crucial consideration for the purity of the silica used in HPLC columns, as metal impurities can lead to peak tailing and poor resolution.[3]
-
Steric Hindrance: The bulkier N-methoxy-N-methyl group can influence peptide conformation and its interaction with the stationary phase, potentially altering selectivity compared to its unmodified counterpart.
-
pH Stability: While generally stable, the stability of the Weinreb amide under highly acidic or basic conditions during prolonged purification runs should be considered to prevent unwanted side reactions.
Core Purification Strategy: Reversed-Phase HPLC
RP-HPLC is the method of choice for purifying synthetic peptides due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.[1][2][3] The fundamental principle of RP-HPLC involves the separation of molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides eluting later.[1][2]
Key Considerations for Method Development
A systematic approach to method development is critical for achieving optimal separation of the target peptide from synthesis-related impurities such as deletion sequences, truncated peptides, and incompletely deprotected species.[1][4]
1. Column Selection:
-
Stationary Phase: A wide-pore (100-300 Å) C18 silica-based column is the standard starting point for peptide purification.[3] The wide pores accommodate the size of the peptide molecules. For more polar peptides, a C8 or C4 stationary phase might provide better retention and resolution.
-
Column Dimensions: Analytical columns (e.g., 4.6 mm ID) are used for method development and purity analysis, while preparative or semi-preparative columns (e.g., 10-50 mm ID) are used for isolating larger quantities of the peptide.[2]
2. Mobile Phase Selection:
-
Aqueous Component (Solvent A): Ultrapure water with an ion-pairing agent.
-
Organic Component (Solvent B): Acetonitrile (ACN) is the most common organic solvent due to its low viscosity and UV transparency.[2]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the standard ion-pairing agent.[2] It improves peak shape by masking the free silanol groups on the silica surface and providing a counter-ion for basic residues in the peptide.[2][3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 120 Å, 4.6 x 250 mm | Standard for peptide analysis and method development.[3] |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for good peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier for peptide elution.[2] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID analytical column.[2] |
| Detection | 210-230 nm | Wavelengths for detecting the peptide backbone.[1][4] |
| Gradient | 5-65% B over 30 minutes | A broad starting gradient to determine the approximate elution time. |
| Column Temp. | Ambient or 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
This protocol outlines the steps for developing an optimized analytical method for assessing the purity of a crude peptide containing N-methoxy-N-methylamide glycine.
1. Sample Preparation: a. Dissolve the crude lyophilized peptide in a small amount of Mobile Phase A to a concentration of approximately 1 mg/mL. b. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added. Note that DMSO has a strong UV absorbance. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Scouting Gradient: a. Equilibrate the analytical column with the starting conditions (e.g., 95% A / 5% B). b. Inject 10-20 µL of the prepared sample. c. Run a broad linear gradient (e.g., 5% to 95% B over 30 minutes). d. Monitor the chromatogram to determine the retention time of the main peak.
3. Gradient Optimization: a. Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20 minutes can be applied. b. The goal is to achieve baseline separation of the main peak from major impurities.
4. Peak Identification: a. Collect the main peak fraction from an analytical run. b. Confirm the identity of the peak by mass spectrometry (e.g., LC-MS or MALDI-TOF) to ensure it corresponds to the target peptide.
Protocol 2: Preparative HPLC Purification
Once an optimized analytical method is established, the purification can be scaled up to a preparative scale.
1. Column Scaling and Equilibration: a. Select a preparative column with the same stationary phase as the analytical column. b. Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method. (Flow_prep = Flow_anal * (ID_prep / ID_anal)^2). c. Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.
2. Sample Loading: a. Dissolve the crude peptide in the minimum amount of the initial mobile phase. b. Load the sample onto the column. The loading amount will depend on the column size and the complexity of the crude mixture.
3. Gradient Elution and Fraction Collection: a. Run the optimized preparative gradient. b. Collect fractions throughout the elution of the main peak. The size of the fractions will depend on the peak width.
4. Purity Analysis of Fractions: a. Analyze the purity of each collected fraction using the optimized analytical HPLC method. b. Pool the fractions that meet the desired purity level (e.g., >95%).
5. Product Isolation: a. Remove the acetonitrile from the pooled fractions by rotary evaporation. b. Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
Visualization of the Purification Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Peptide Coupling with tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, also known as Boc-Gly-N(Me)OMe, in their peptide coupling reactions. As a Weinreb amide derivative of Boc-glycine, this reagent is intended to provide a stable, activated form of glycine for efficient amide bond formation. However, like any chemical reaction, peptide coupling is not without its potential for side reactions that can impact yield, purity, and the overall success of your synthesis.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose, mitigate, and prevent common issues, ensuring the integrity of your synthetic peptides.
Troubleshooting Guide: Diagnosis and Mitigation of Common Side Reactions
This section is structured to help you identify potential problems based on your experimental observations and provides actionable steps to resolve them.
Issue 1: Low Yield of the Desired Peptide
Symptoms:
-
Significantly lower than expected recovery of the final peptide product after cleavage and purification.
-
Presence of multiple, difficult-to-separate impurities in the crude product as observed by HPLC or Mass Spectrometry.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Coupling | The steric hindrance of the incoming amino acid or the growing peptide chain can slow down the coupling reaction, leading to unreacted starting materials.[1][2] This is particularly true for sterically demanding N-methylated amino acids.[1] | Optimize Coupling Conditions: • Increase Reaction Time: Extend the coupling duration to allow the reaction to proceed to completion.[1]• Elevate Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid other side reactions.[1]• Double Coupling: Perform the coupling step twice with fresh reagents after an intermediate washing step.[1] |
| Diketopiperazine (DKP) Formation | This is a major side reaction, especially when glycine is the second amino acid in a dipeptide attached to the resin.[3] The deprotected N-terminal amine of the first amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring.[3][4][5] | Strategic Synthesis Planning: • Choice of Protecting Group: In some cases, switching from Fmoc to Boc chemistry for the N-terminal protection can reduce DKP formation as the deprotected amino group is protonated and less nucleophilic.[6]• Coupling Reagent Selection: Utilize coupling reagents and additives that promote rapid amide bond formation, outcompeting the intramolecular cyclization. |
| Formation of N-Acylurea | When using carbodiimide coupling reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the peptide chain.[7][8][9] This side reaction is temperature-dependent.[7] | Optimize Reagent Stoichiometry & Temperature: • Use Additives: The addition of HOBt or Oxyma Pure is strongly recommended to minimize N-acylurea formation by rapidly converting the O-acylisourea to a more stable active ester.[7][8]• Maintain Low Temperatures: Performing carbodiimide-mediated couplings at lower temperatures can suppress this rearrangement.[7] |
Issue 2: Presence of Epimers/Diastereomers in the Final Product
Symptoms:
-
Broad or split peaks in chiral HPLC analysis.
-
Complex NMR spectra indicating the presence of more than one stereoisomer.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Racemization/Epimerization | The activation of the carboxylic acid of the incoming amino acid can lead to the formation of a planar oxazolone intermediate, which is susceptible to racemization.[10][11] This is a significant risk for all amino acids except glycine and proline.[7] Certain amino acids, like those with electron-withdrawing side chains, are more prone to this.[10] | Use Racemization Suppressing Additives: • HOBt, HOAt, or Oxyma Pure: These additives are highly effective at suppressing racemization when used with carbodiimide coupling reagents.[1][7]• Solvent Choice: Apolar solvents may suppress epimerization, but solubility must be considered.[12] |
| Direct Enolization | The use of a strong base can lead to the direct abstraction of the α-proton from the activated amino acid, forming a planar enolate that can be protonated from either face, causing racemization.[10] | Base Selection: • Use Weaker Bases: In cases with a high risk of racemization, consider using a weaker base like sym-collidine instead of DIPEA or NMM.[7] |
Issue 3: Unexpected Side Products Observed by Mass Spectrometry
Symptoms:
-
Mass peaks that do not correspond to the target peptide or simple deletion sequences.
-
Masses corresponding to the addition of reagent fragments or the loss of protecting groups.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Side-Chain Reactions | Unprotected or inadequately protected side chains of amino acids like Asp, Gln, and Asn can undergo side reactions.[7] For example, the amides of Asn and Gln can be converted to nitriles by carbodiimides.[7] Aspartic acid can form aspartimide, leading to a mixture of α and β coupled peptides.[13] | Proper Side-Chain Protection: • Select Appropriate Protecting Groups: Ensure that the side-chain protecting groups are stable to the coupling conditions and are orthogonal to the N-terminal protecting group. |
| Insertion of Glycine Residues | In specific cases, such as the use of Boc-His(Tos)-OH, the tosyl group can be displaced. If Boc-Gly is the next amino acid, it can attach to the histidine side chain, followed by a rearrangement that inserts an extra glycine into the peptide backbone.[3][14] | Use Stable Protecting Groups: • Alternative Histidine Protection: If this side reaction is observed, consider using a more stable protecting group for the histidine side chain, such as a dinitrophenyl (Dnp) group.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is diketopiperazine (DKP) formation such a common problem with glycine-containing dipeptides?
A1: DKP formation is a kinetically and thermodynamically favorable intramolecular cyclization reaction.[5] When a dipeptide with a C-terminal glycine is deprotected on a solid support, the N-terminal amine of the preceding amino acid is in close proximity to the ester linkage of the glycine to the resin. The lack of steric hindrance around the glycine backbone allows for easy nucleophilic attack of the amine on the carbonyl of the ester, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the resin.[3][15] This is particularly prevalent with proline as the penultimate amino acid.[4][16]
Q2: Can the Weinreb amide functionality of this compound itself lead to side reactions?
A2: The N-methoxy-N-methylamide (Weinreb amide) is generally considered stable to many nucleophiles and serves to prevent over-reaction at the carbonyl group. However, under certain conditions, particularly with very strong nucleophiles or organometallic reagents (not typically used in standard peptide coupling), it can be cleaved. In the context of peptide synthesis, its primary role is to act as a stable activated carboxylate equivalent. The most likely side reactions will stem from the coupling process itself (e.g., epimerization of the incoming amino acid, DKP formation) rather than from the inherent reactivity of the Weinreb amide under standard coupling conditions.
Q3: How do I choose the right coupling reagent to use with Boc-Gly-N(Me)OMe?
A3: The choice of coupling reagent is critical, especially when coupling to sterically hindered amino acids.[1][2] While standard carbodiimides like DCC or EDC can be used, they often require additives like HOBt or Oxyma to be efficient and to suppress side reactions.[7][9] For more challenging couplings, more potent uronium/aminium-based reagents like HATU, HBTU, or COMU, or phosphonium-based reagents like PyBOP are recommended as they form the activated species more rapidly and can overcome steric barriers more effectively.[1]
Q4: I am observing incomplete Boc deprotection of the glycine residue. What should I do?
A4: Incomplete removal of the Boc group will block the N-terminus and prevent further chain elongation, leading to deletion sequences.[3] While glycine deprotection is usually efficient, issues can arise.[3] To troubleshoot, you can extend the deprotection time with trifluoroacetic acid (TFA), repeat the deprotection step after an intermediate wash, or ensure vigorous agitation of the resin to prevent aggregation and improve reagent access.[1]
Experimental Protocols
Protocol 1: Standard Peptide Coupling using Boc-Gly-N(Me)OMe with HATU
This protocol is for the coupling of an amino acid to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc or Boc), perform the appropriate deprotection step followed by thorough washing with DMF.
-
Activation: In a separate vial, dissolve the incoming N-protected amino acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Troubleshooting Diketopiperazine (DKP) Formation
This protocol describes a strategy to minimize DKP formation when coupling the third amino acid to a dipeptide-resin where glycine is the second residue.
-
Dipeptide-Resin Preparation: Prepare the dipeptidyl-resin (e.g., Fmoc-AA-Gly-Resin).
-
Fmoc-Deprotection: Deprotect the Fmoc group using 20% piperidine in DMF. Minimize the deprotection time to what is necessary for complete removal (typically 5-10 minutes).
-
Immediate Coupling: Immediately after deprotection and a quick DMF wash, proceed with the coupling of the third amino acid.
-
In Situ Activation: Dissolve the incoming Fmoc-protected amino acid (3.0 eq) and a suitable coupling reagent (e.g., HCTU, 3.0 eq) in DMF. Add this solution directly to the deprotected dipeptide-resin, followed by the addition of DIPEA (6.0 eq). This minimizes the time the free N-terminal amine is available for intramolecular cyclization.
-
Reaction and Monitoring: Allow the coupling to proceed and monitor for completion.
-
Washing: Wash the resin as described in Protocol 1.
Visualizing Reaction Pathways
Diketopiperazine (DKP) Formation Pathway
Caption: Intramolecular cyclization leading to DKP formation and cleavage from the resin.
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for diagnosing and addressing low peptide yields.
References
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Epimerization of Peptide. (n.d.). [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Nagayama, M., et al. (1990). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere. [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. [Link]
-
Servage, K. A., et al. (2021). Diketopiperazine Formation from FPG n K (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Reeder, M. T., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
Kusunoki, M., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. peptide.com [peptide.com]
- 14. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Removal in Reactions with tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, commonly known as Boc-glycine Weinreb amide. This guide is designed to provide in-depth, field-proven insights into identifying, mitigating, and removing common byproducts encountered during its application in organic synthesis. Our focus is on providing not just procedural steps but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I can expect when using Boc-glycine Weinreb amide?
A1: Byproducts typically arise from three main sources: the Weinreb amide moiety, the Boc-protecting group, and incomplete reactions or side reactions of the starting materials. The most common byproducts include:
-
Over-addition products (Tertiary Alcohols): In ketone synthesis, if the reaction conditions are not optimal, the organometallic reagent can add to the newly formed ketone.[1][2]
-
Unreacted Starting Material: Incomplete conversion will leave residual Boc-glycine Weinreb amide in your product mixture.
-
Hydrolysis Products: Premature collapse of the tetrahedral intermediate or exposure to acidic conditions during workup can lead to the formation of the corresponding carboxylic acid.
-
Byproducts from the Boc Group: The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues.[3] Incomplete deprotection can also be an issue.[4]
-
N,O-dimethylhydroxylamine: This is released upon successful reaction or hydrolysis of the Weinreb amide.
Q2: I see an unexpected peak in my LC-MS with a mass corresponding to my ketone product + R (from my R-MgBr Grignard reagent). What is this and how do I get rid of it?
A2: This is a classic sign of the tertiary alcohol byproduct, resulting from a second addition of your Grignard reagent to the ketone product.[1][2] This occurs when the tetrahedral intermediate, which is stabilized by chelation, breaks down prematurely, allowing for the over-addition.
Causality:
-
Elevated Temperatures: The stability of the chelated intermediate is temperature-dependent. Allowing the reaction to warm up too much before quenching can lead to its breakdown.
-
Insufficient Quenching: A slow or inefficient quench may not neutralize the reactive organometallic species quickly enough.
Troubleshooting Protocol:
-
Reaction Temperature: Ensure your reaction is maintained at a low temperature (typically between -78 °C and 0 °C) throughout the addition of the organometallic reagent.
-
Quenching: Quench the reaction at low temperature by rapidly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: The tertiary alcohol is generally more polar than the desired ketone. Flash column chromatography on silica gel is the most effective method for separation. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), will typically elute the ketone first, followed by the more polar tertiary alcohol.
| Compound | Typical Polarity | Elution Order (Normal Phase) |
| Desired Ketone | Less Polar | 1st |
| Tertiary Alcohol | More Polar | 2nd |
Troubleshooting Guides
Issue 1: Presence of Unreacted Boc-glycine Weinreb Amide
Symptom: A significant peak corresponding to the starting material (m/z 219.14 [M+H]⁺) is observed in the crude reaction mixture analysis.
Root Causes & Solutions:
-
Cause: Inactive organometallic reagent.
-
Solution: Titrate your Grignard or organolithium reagent before use to determine its exact molarity. Ensure it is handled under strictly anhydrous conditions.
-
-
Cause: Insufficient equivalents of the organometallic reagent.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent to drive the reaction to completion.
-
-
Cause: Low reaction temperature leading to poor reactivity.
-
Solution: While low temperatures are crucial to prevent over-addition, some less reactive organometallic reagents may require slightly higher temperatures (e.g., -20 °C to 0 °C) to react efficiently. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Purification Protocol:
-
Aqueous Workup: Perform a standard aqueous workup. The unreacted Weinreb amide will be in the organic layer.
-
Column Chromatography: Unreacted Boc-glycine Weinreb amide is a polar compound. It can be readily separated from the less polar ketone product by silica gel chromatography.
Issue 2: Byproducts Related to the Boc Protecting Group
Symptom: You are performing a subsequent deprotection step (e.g., with TFA) and observe multiple new peaks in your analytical data, some with a mass increase of 56 amu (tert-butyl group).
Root Causes & Solutions:
-
Cause: Alkylation by the tert-butyl cation. During acid-catalyzed deprotection, the Boc group is cleaved to form a tert-butyl cation, which is a reactive electrophile.[3] This can alkylate nucleophilic residues in your molecule, such as tryptophan or methionine.
-
Solution: Use scavengers in your cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the tert-butyl cations.
-
-
Cause: Incomplete deprotection.
-
Solution: Ensure sufficient reaction time and an adequate amount of acid for the deprotection step. For sterically hindered substrates, a longer reaction time or a stronger acid system may be necessary.[4]
-
Workflow for Boc Deprotection and Byproduct Prevention:
Caption: Workflow for Boc deprotection with scavenger usage.
Issue 3: Removal of N,O-dimethylhydroxylamine and its Salts
Symptom: A water-soluble impurity is present after the initial extraction, often detected by a characteristic amine smell.
Root Cause & Solution:
-
Cause: N,O-dimethylhydroxylamine is a byproduct of the reaction. It is often protonated during acidic workup to form the hydrochloride salt.
-
Solution: This byproduct is highly water-soluble, especially in its salt form. A thorough aqueous workup is usually sufficient for its removal.
-
Detailed Aqueous Workup Protocol:
-
After quenching the reaction with saturated aqueous NH₄Cl, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1 M HCl (to remove any remaining basic impurities).
-
Saturated aqueous NaHCO₃ (to neutralize any excess acid).
-
Brine (to remove bulk water).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Logical Flow for Byproduct Removal:
Caption: General purification strategy for Weinreb ketone synthesis.
References
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, [Link].
- Process for the isolation of n,o-dimeth-ylhydroxylamine.
-
Weinreb ketone synthesis. Wikipedia, [Link].
- Weinreb ketone synthesis. Grokipedia, .
- Method for producing N, O-dimethylhydroxylamine.
-
Dual protection of amino functions involving Boc. RSC Publishing, [Link].
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Prism Scientific, [Link].
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, [Link].
-
Having great trouble with a Boc-protection reaction. Reddit, [Link].
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate, [Link].
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, [Link].
-
Question about working with Weinreb amide resin. Reddit, [Link].
-
Process for preparing N,O-dialkylhydroxycarbamic acid esters. European Patent Office, [Link].
-
N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses, [Link].
-
Weinreb Ketone Synthesis. Organic Chemistry Portal, [Link].
-
Weinreb Ketone Synthesis. Tokyo Chemical Industry UK Ltd., [Link].
-
Boc-Protected Amino Groups. Organic Chemistry Portal, [Link].
-
Boc Protecting Group for Amines. Chemistry Steps, [Link].
-
Recent Developments in Weinreb Synthesis and their Applications. ResearchGate, [Link].
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, [Link].
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd., [Link].
-
Weinreb Amides in Organic Synthesis. ism2, [Link].
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter, [Link].
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, [Link].
-
Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. PubMed, [Link].
-
Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate, [Link].
-
New Trends in Peptide Coupling Reagents. ResearchGate, [Link].
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed, [Link].
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed, [Link].
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. YouTube, [Link].
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate" under various conditions
Welcome to the technical support resource for tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS No. 121505-93-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling and utilizing this versatile bifunctional reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven experience to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and chemical liabilities of this molecule?
This molecule, also known as N-alpha-Boc-glycine-N-methyl-N-methoxy amide, incorporates two highly important functional groups on a glycine backbone:
-
A tert-Butyloxycarbonyl (Boc) protecting group: The Boc group is a widely used protecting group for amines in organic synthesis. Its primary liability is its sensitivity to acidic conditions, which allows for its selective removal.[1][2] It is generally stable to nucleophilic attack, basic hydrolysis, and hydrogenolysis.[1]
-
An N-methoxy-N-methylamide (Weinreb amide): This functionality is a highly useful carboxylic acid derivative. Its key feature is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[3][4] This stability is attributed to the formation of a stable chelated tetrahedral intermediate upon nucleophilic addition.[5][6]
The interplay between these two groups dictates the compound's stability and synthetic utility.
Q2: What are the recommended storage conditions for this compound?
The compound is a solid and should be stored at room temperature in a well-sealed container.[7]
Q3: Can I selectively modify one functional group in the presence of the other?
Yes, this is the primary utility of this reagent. The Boc group can be selectively removed under acidic conditions without affecting the Weinreb amide. Conversely, the Weinreb amide can be reacted with specific nucleophiles (e.g., organometallics) under conditions that leave the Boc group intact.
Troubleshooting Guide: Stability & Reactivity
This section addresses specific issues you may encounter during your experiments, categorized by reaction conditions.
Part 1: Acidic Conditions (Boc Group Stability)
The Boc group is designed to be removed under acidic conditions. The generally accepted mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8][9]
Q: My Boc deprotection is incomplete or running very slowly. What could be the cause?
An incomplete or slow deprotection reaction is typically due to insufficiently acidic conditions.
-
Cause: The acid used may be too weak, diluted, or consumed by other basic functionalities in your substrate. Protic solvents like methanol can sometimes slow the reaction compared to aprotic solvents like dichloromethane (DCM).
-
Solution:
-
Increase Acid Strength/Concentration: Switch from weaker acids (like acetic acid) to stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate).[1][2]
-
Solvent Choice: Use an inert, aprotic solvent such as DCM or 1,4-dioxane.
-
Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the appropriate reaction time.
-
Q: I'm observing unexpected side products during Boc deprotection. What are they and how can I prevent them?
The most common issue arises from the tert-butyl cation generated during the deprotection process.[10] This carbocation is a potent electrophile and can alkylate nucleophilic sites on your molecule.
-
Probable Cause: The tert-butyl cation is reacting with electron-rich aromatic rings, thiols, or other nucleophiles present in your substrate or product.[10]
-
Recommended Solution: Add a "scavenger" to your reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your desired molecule.
| Common Scavengers | Recommended Use |
| Triethylsilane (TES) | Excellent for general use, produces volatile byproducts. |
| Anisole | Effective for protecting electron-rich aromatic systems. |
| Thioanisole | Useful when sulfur-containing amino acids (like methionine) are present. |
| Water | Can be used in small amounts to quench the cation, forming tert-butanol. |
Workflow: Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed removal of a Boc group and the role of scavengers.
Part 2: Basic and Nucleophilic Conditions
Q: Is the compound stable to common bases?
Yes, both the Boc group and the Weinreb amide exhibit high stability towards a wide range of basic conditions.
-
Boc Group: Stable to hydroxide, carbonate, and amine bases.[1]
-
Weinreb Amide: Amides are generally resistant to hydrolysis, and the Weinreb amide is no exception under typical basic conditions used in synthesis (e.g., DIPEA, triethylamine, K₂CO₃). Harsh conditions, such as prolonged heating with concentrated NaOH, may lead to hydrolysis and should be evaluated on a case-by-case basis.
Q: Will the Weinreb amide react with milder nucleophiles like amines or alcohols?
Under standard conditions, the Weinreb amide is generally unreactive towards amines and alcohols. Its primary utility lies in its reactivity with more potent carbon and hydride nucleophiles.[3][4] This allows for chemoselective operations elsewhere in a molecule without affecting the Weinreb amide.
Part 3: Thermal Stability
Q: Can I safely heat reactions containing this compound?
While the compound is a solid at room temperature, its thermal decomposition profile is not extensively documented. General precautions should be taken:
-
Monitor Reactions: When heating, always monitor the reaction for the appearance of degradation products by TLC or LC-MS.
-
Avoid Prolonged Heating: Do not heat reactions for extended periods unnecessarily.
-
Inert Atmosphere: For high-temperature reactions, consider running them under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.
Part 4: Reactivity of the Weinreb Amide
The defining characteristic of the Weinreb amide is its controlled reactivity with strong nucleophiles.
Q: Why is the Weinreb amide resistant to over-addition with organometallic reagents?
The resistance to a second nucleophilic addition is due to the formation of a stable, chelated tetrahedral intermediate.
-
Initial Attack: An organometallic reagent (e.g., R-MgBr) or a hydride source (e.g., LiAlH₄) adds to the amide carbonyl.
-
Chelation: The oxygen of the N-methoxy group coordinates to the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring.[6]
-
Stability: This chelated intermediate is stable at low temperatures and does not collapse to form a ketone or aldehyde until an aqueous workup is performed.[5][6]
-
Workup: During workup, the strong nucleophile is quenched, and the intermediate breaks down to release the desired ketone or aldehyde. Because the reactive ketone/aldehyde is not formed in the presence of the strong nucleophile, over-addition is prevented.
Mechanism: Weinreb Amide Reaction
Caption: Reaction pathway of a Weinreb amide with a Grignard reagent.
Summary of Stability
| Condition Category | Reagents / Environment | Expected Stability / Outcome | Key Considerations |
| Acidic | Strong Acids (TFA, HCl) | Labile. The Boc group will be cleaved to yield the free amine.[2][8][9] | Reaction is fast. Use of a scavenger is highly recommended to prevent side reactions from the tert-butyl cation.[10] |
| Basic | Amine bases (Et₃N, DIPEA), Carbonates (K₂CO₃), Hydroxides | Stable. Both the Boc group and Weinreb amide are generally stable under common basic conditions.[1] | Prolonged heating with strong bases (e.g., NaOH) may cause amide hydrolysis. |
| Nucleophilic | Organometallics (R-MgBr, R-Li), Hydrides (LiAlH₄, DIBAL-H) | Reactive. The Weinreb amide will react to form a stable intermediate, yielding a ketone or aldehyde upon workup.[3][5] | The Boc group is stable to these reagents. Reactions should be performed at low temperatures. |
| Thermal | Heating in common organic solvents | Moderately Stable. Monitor for potential decomposition during prolonged heating at high temperatures. | Use an inert atmosphere for reactions above 100 °C. |
Experimental Protocols
Protocol 1: Standard Procedure for Boc Deprotection with TFA
This protocol describes the removal of the Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with anisole as a scavenger.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask at room temperature.
-
Add anisole (2.0–5.0 eq) to the solution.
-
Slowly add TFA (10–20 eq) to the stirred solution. The addition can be done at 0 °C to control any potential exotherm.
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS (typically complete in 1-4 hours).[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aq. NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purify the product as necessary (e.g., by column chromatography or crystallization).
Protocol 2: General Procedure for Assessing Stability to a Reagent
This protocol provides a framework to test the stability of the title compound against a specific reagent or condition (e.g., a strong base).
Materials:
-
This compound
-
Reagent to be tested (e.g., 3M NaOH)
-
Solvent for the reaction (e.g., THF, Methanol)
-
Internal standard (e.g., undecane, dodecane - choose one that is inert and has a distinct retention time)
-
LC-MS or GC-MS system
Procedure:
-
Prepare a stock solution of the title compound at a known concentration (e.g., 10 mg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard at a known concentration.
-
In a vial, combine a known volume of the substrate stock solution and the internal standard stock solution.
-
Analyze this "T=0" sample by LC-MS or GC-MS to establish the initial ratio of the substrate to the internal standard.
-
To a separate vial containing the same mixture of substrate and internal standard, add the reagent to be tested (e.g., 2 equivalents of 3M NaOH).
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).
-
At various time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot of the reaction mixture, quench it appropriately (e.g., with dilute acid if testing a base), and analyze by LC-MS/GC-MS.
-
Compare the ratio of the substrate to the internal standard at each time point with the T=0 sample. A decrease in this ratio indicates degradation. Look for the appearance of new peaks corresponding to potential degradation products.
References
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Weinreb Amides. Chemical & Engineering News. [Link]
-
Weinreb Ketone Synthesis. Wikipedia. [Link]
-
Garg, P., & Verma, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8. [Link]
-
BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Rao, C. J., & Kumar, Y. R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
Sources
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemscene.com [chemscene.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Improving solubility of peptide intermediates containing Boc-glycine-N-methyl-N-methoxy amide
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with a specific class of peptide intermediates: those containing the Boc-glycine-N-methyl-N-methoxy amide moiety. The unique combination of a bulky, lipophilic N-terminal Boc group and the C-terminal N-methyl-N-methoxy (Weinreb) amide can lead to significant solubility issues in common organic solvents, complicating reaction monitoring, purification, and subsequent coupling steps.
This document provides a structured, in-depth approach to troubleshooting and resolving these solubility problems. It is organized in a question-and-answer format to directly address the practical issues faced in the laboratory. We will delve into the underlying chemical principles driving these solubility challenges and provide validated, step-by-step protocols to overcome them.
Part 1: Understanding the Solubility Problem
Q1: Why is my Boc-Gly-N(Me)OMe intermediate crashing out of solution?
Answer: The poor solubility of your intermediate arises from a combination of factors related to its unique structure:
-
Increased Lipophilicity from the Boc Group: The tert-butoxycarbonyl (Boc) group is large and nonpolar, significantly increasing the overall lipophilicity of the molecule.[1] This leads to good solubility in nonpolar organic solvents but can cause issues in more polar systems or when the peptide chain elongates.
-
Intermolecular Hydrogen Bonding and Aggregation: Although the N-methyl group on the Weinreb amide prevents it from acting as a hydrogen bond donor, the Boc-carbamate NH and the carbonyl oxygens are still available for hydrogen bonding. In concentrated solutions or upon cooling, these intermediates can self-associate and form ordered aggregates, such as β-sheet-like structures, which are often insoluble.[2][3] This aggregation is a primary driver of precipitation.
-
Conformational Rigidity: N-methylation can restrict the rotation around the peptide bonds, leading to a more rigid conformation.[4][5] While this can be advantageous for biological activity in the final peptide, in an intermediate, it can promote a stable, ordered structure that favors aggregation and precipitation.
The interplay of these factors means that even a small molecule like Boc-Gly-N(Me)OMe can exhibit surprisingly low solubility in solvents where it is expected to be soluble.
Part 2: Troubleshooting and Initial Solvent Screening
This section provides a logical workflow for diagnosing and solving solubility issues, starting with simple solvent adjustments and progressing to more advanced techniques.
Caption: Troubleshooting workflow for solubility issues.
Q2: I'm using Dichloromethane (DCM), which is standard for Boc-protected compounds, but it's not working. What should I try next?
Answer: While DCM is an excellent starting point, aggregation-prone intermediates may require solvents with greater disruption potential. Before abandoning DCM entirely, consider the following:
-
Sonication: Briefly sonicating the mixture can provide the energy needed to break up initial aggregates and facilitate dissolution.[3]
-
Gentle Warming: Heating the mixture to 30-40°C can increase solubility. However, be cautious, as prolonged heating can potentially lead to side reactions depending on the other components in your mixture.
If these fail, move to more powerful solvent systems.
Q3: What are the best alternative solvents or co-solvents to try?
Answer: When a single solvent system fails, a multi-pronged approach is necessary. The goal is to disrupt the intermolecular forces causing aggregation.
-
Highly Polar Aprotic Solvents: Solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent at solvating polar molecules and disrupting hydrogen bonds.[3][6] Often, NMP is a superior choice for dissolving protected peptides.
-
Fluorinated Alcohols as Co-solvents: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are exceptionally powerful at breaking up secondary structures like β-sheets.[2] Adding a small amount (e.g., 10-20%) of TFE or HFIP to DCM or chloroform can dramatically improve solubility.
-
Chaotropic Agents: These are salts that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[7] In organic solvents, salts like Lithium Chloride (LiCl) can act as chaotropic agents. A solution of 0.8 M LiCl in DMF can be a very effective solvent for aggregated peptides.
Solvent System Comparison Table
| Solvent/System | Primary Mechanism of Action | Best For | Cautions |
| DCM / Chloroform | Solvates lipophilic moieties. | Initial attempts with Boc-protected compounds. | May not be strong enough to prevent aggregation. |
| DMF / NMP | Disrupts hydrogen bonds; high polarity. | Stubbornly insoluble or aggregating peptides. | Can be difficult to remove under vacuum. NMP is often a better solvent than DMF. |
| DMSO | Highly polar; excellent H-bond disruption. | Highly aggregated systems. | Can be difficult to remove; may be incompatible with certain downstream reactions. |
| DCM + TFE/HFIP | Disrupts secondary structures (β-sheets). | Peptides with strong aggregation tendencies. | Fluorinated alcohols are expensive and volatile. |
| DMF + LiCl | Chaotropic agent disrupts non-covalent interactions. | Severely aggregated intermediates. | The salt may need to be removed in a subsequent workup step. |
Part 3: Experimental Protocols
The following protocols provide step-by-step guidance for implementing the strategies discussed above.
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid and material-sparing assessment of optimal solvent conditions.
-
Preparation: Aliquot a small, equal amount (e.g., 1-2 mg) of your dried Boc-Gly-N(Me)OMe intermediate into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (DCM, NMP, DMF, DMSO).
-
Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record the degree of dissolution.
-
Physical Aids: For any vials where the compound is not fully dissolved, sonicate for 2 minutes. If insolubility persists, gently warm to 35°C for 5 minutes. Record all observations.
-
Co-solvent Testing: If the intermediate remains insoluble in the primary solvents, add a co-solvent. For the vial containing DCM, add 20 µL of TFE. For the vial containing DMF, prepare a separate stock of 0.8M LiCl in DMF and test solubility in that mixture.
-
Selection: Choose the solvent or solvent system that provides complete dissolution with the minimum required intervention (i.e., at room temperature without additives if possible).
Protocol 2: Solubilization of a Highly Aggregated Intermediate using a Chaotropic Agent
This protocol is intended for cases of extreme insolubility where standard solvents have failed.
-
Prepare Chaotropic Solvent: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in high-purity DMF. This may require gentle warming and sonication to fully dissolve the salt.
-
Dissolution: Add the LiCl/DMF solution directly to your bulk intermediate. Use a volume appropriate for your desired reaction concentration.
-
Facilitate Dissolution: Vortex the mixture vigorously. If necessary, sonicate the sample in a water bath for 5-10 minutes.
-
Reaction Compatibility: Ensure that the presence of LiCl is compatible with your subsequent chemical step. For most standard coupling reactions (e.g., using HATU, HBTU), it is generally well-tolerated.
-
Workup Consideration: Be aware that LiCl is water-soluble and will need to be removed during the aqueous workup phase of your reaction.
Caption: Logical flow for selecting a solubilization protocol.
Part 4: Frequently Asked Questions (FAQs)
Q4: Can I just add more solvent to dissolve my compound?
Answer: While increasing the dilution will eventually lead to dissolution, it is often not a practical solution. Overly dilute reaction mixtures can lead to significantly slower reaction rates and may complicate downstream processing and purification. The goal is to find a solvent system that allows for a reasonable reaction concentration (typically 0.1-0.5 M).
Q5: My intermediate dissolves upon heating but crashes out when I cool it to room temperature for my reaction. What should I do?
Answer: This is a classic sign of temperature-dependent solubility and aggregation. It indicates that your chosen solvent is suboptimal. You should move to a stronger solvent system, such as NMP or a co-solvent mixture (e.g., DCM/TFE), that can maintain solubility at the desired reaction temperature.
Q6: Will these additives (TFE, LiCl) interfere with my subsequent coupling reaction?
Answer: Generally, no. Fluorinated alcohols like TFE and chaotropic salts like LiCl are considered "spectator" species in most common peptide coupling reactions (e.g., those using carbodiimide or phosphonium/uronium salt-based reagents).[6] However, it is always good practice to consult the literature for the specific coupling reagent you are using to ensure compatibility.
References
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Materials Advances (RSC Publishing). Available at: [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Available at: [Link]
-
Effective interactions between chaotropic agents and proteins. ResearchGate. Available at: [Link]
-
Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. J-STAGE. Available at: [Link]
-
Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]
-
Green Chemistry. RSC Publishing. Available at: [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC - NIH. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIH. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc-Gly-N(OMe)Me [121505-93-9]. Aapptec Peptides. Available at: [Link]
-
Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. PMC - PubMed Central. Available at: [Link]
-
Solvents for dissolving glycine and as peptide coupling reaction medium? ResearchGate. Available at: [Link]
-
N-Boc-glycine methyl ester. PubChem - NIH. Available at: [Link]
-
n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society. Available at: [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]
-
N-Boc-N-methoxy-glycine. PubChem. Available at: [Link]
Sources
Minimizing deletion sequences in SPPS with "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate"
Welcome to our dedicated technical support center for researchers and professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on a critical challenge in SPPS: the formation of deletion sequences. We will explore the root causes of this common impurity and discuss robust mitigation strategies, including standard industry practices and the application of specialized reagents like tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate .
Our philosophy is to empower you not just with protocols, but with a deep understanding of the underlying chemical principles. This allows for more intuitive and effective troubleshooting in your own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a problem in SPPS?
A1: Deletion sequences are peptide impurities that are missing one or more amino acid residues from the target sequence.[1][2] They arise from the failure of a coupling or deprotection step during the synthesis cycle. These impurities are particularly problematic because their physicochemical properties (like mass and hydrophobicity) are often very similar to the full-length target peptide, making them difficult to remove during purification.[2] Their presence can significantly lower the final yield and purity, and if they co-elute with the target peptide, they can compromise the results of biological assays.
Q2: What are the primary causes of deletion sequences?
A2: Deletion sequences are primarily caused by two types of reaction failures in the SPPS cycle:
-
Incomplete Coupling: The incoming protected amino acid fails to react completely with the free N-terminal amine of the growing peptide chain. The unreacted amine is then available to react in the next cycle, leading to a peptide that is missing the intended amino acid.[1]
-
Incomplete Deprotection: The temporary protecting group (e.g., Fmoc or Boc) on the N-terminus of the growing peptide chain is not fully removed. This prevents the next amino acid from being coupled, again resulting in a deletion.[3]
Factors contributing to these failures include steric hindrance from bulky amino acids, peptide chain aggregation, and the use of suboptimal reagents or solvents.[4]
Q3: What is "capping" and how does it help minimize deletion sequences?
A3: Capping is a crucial step in SPPS used to permanently block any unreacted N-terminal amines after a coupling reaction.[1][5] This is typically done by acetylating the free amines with a reagent like acetic anhydride.[1][6] By capping these unreacted sites, you prevent them from participating in subsequent coupling cycles. While this results in N-terminally acetylated truncated peptides, these are generally much easier to separate from the desired full-length peptide during purification due to their different chemical properties, thus improving the final purity of the target peptide.[5]
Q4: What is "this compound" and how is it relevant to SPPS?
A4: "this compound" is the chemical name for N-α-Boc-glycine-N-methyl-N-methoxy amide. This is a derivative of the amino acid glycine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is converted into a Weinreb amide . Weinreb amides are known for their stability, particularly their resistance to over-addition of organometallic reagents.[7] In the context of SPPS, this Boc-protected Weinreb amide of glycine is a specialized building block. While not a general additive for preventing deletions, its unique stability can be leveraged in specific synthetic strategies, particularly when precise control over reactivity is needed.
Troubleshooting Guide: Deletion Sequences
This section provides a structured approach to diagnosing and resolving issues related to the formation of deletion sequences.
Issue 1: Recurrent Deletion Sequences Despite Standard Protocols
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak eluting closely to the main product, often just before it.
-
Mass spectrometry confirms the presence of one or more species with masses corresponding to the target peptide minus one or more amino acid residues.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Peptide Aggregation | As the peptide chain elongates, it can fold into secondary structures that are insoluble or poorly solvated, physically preventing reagents from accessing the N-terminus. This is common in hydrophobic sequences. | 1. Incorporate Pseudoproline Dipeptides: These derivatives disrupt secondary structure formation. 2. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding and aggregation. 3. Elevated Temperature: Performing the coupling at a higher temperature can help to break up aggregates and improve reaction kinetics. |
| Steric Hindrance | Bulky amino acids (e.g., Arg, Trp, Tyr) or coupling to a sterically hindered residue (like Pro) can slow down the reaction rate, leading to incomplete coupling.[4] | 1. Double Coupling: Perform the coupling reaction twice to drive it to completion.[4] 2. Use a More Potent Coupling Reagent: Switch to a more reactive agent like HATU or COMU, which are known to be effective for difficult couplings.[8][9] 3. Extend Coupling Time: Increase the reaction time to allow for complete acylation.[4] |
| Incomplete Deprotection | The N-terminal protecting group (e.g., Boc) may be difficult to remove, especially in certain sequence contexts.[3] | 1. Increase Deprotection Time: Extend the duration of the deprotection step.[3] 2. Increase Reagent Concentration: For Boc-SPPS, a higher concentration of TFA may be necessary for complete removal.[3][10] 3. Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines before proceeding to the coupling step.[1] |
Workflow Diagram: Standard SPPS Cycle with Troubleshooting Checkpoints
Caption: SPPS cycle with integrated troubleshooting checkpoints.
Advanced Topic: Utilizing Boc-Gly-Weinreb Amide in SPPS
While not a conventional solution for preventing general deletion sequences, the unique properties of This compound (Boc-Gly-Weinreb amide) can be harnessed in specific, challenging scenarios.
Scenario: Synthesis of a peptide where a glycine residue precedes a sterically hindered amino acid, and capping is undesirable due to potential side reactions with the peptide sequence.
Hypothesized Mechanism of Action:
The Weinreb amide is exceptionally stable due to the formation of a chelated six-membered ring with a metal cation (from the coupling reagent) during the reaction, which prevents the typical collapse of the tetrahedral intermediate and subsequent over-reaction. While this is most relevant for reactions with organometallics, the electronic properties of the N-methoxy-N-methylamide group also render the carbonyl carbon less electrophilic than in other activated esters.
When coupling Boc-Gly-Weinreb amide, the resulting resin-bound peptide will have the Weinreb amide at its C-terminus. The subsequent step, which would be the deprotection of the Boc group on the glycine, exposes the N-terminal amine. The key insight is that the electronic nature of the C-terminal Weinreb amide of the preceding residue might subtly influence the conformation and reactivity of the newly deprotected amine, potentially improving the kinetics of the next difficult coupling step. This is a specialized application and should be considered for sequences that fail with standard optimization techniques.
Workflow Diagram: Proposed Use of Boc-Gly-Weinreb Amide
Caption: Specialized workflow for incorporating Boc-Gly-Weinreb amide.
Experimental Protocols
Protocol 1: Capping Unreacted Amines
This protocol is essential for minimizing deletion sequences by blocking failed couplings.
-
Resin Washing: After the coupling step, thoroughly wash the resin with DMF (3 x 10 mL per gram of resin) to remove residual reagents.[1]
-
Prepare Capping Solution: Freshly prepare a solution of acetic anhydride and a base (like pyridine or DIEA) in DMF. A common mixture is acetic anhydride/pyridine/DMF (1:1:8 v/v/v).[6][11]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[6]
-
Final Wash: Filter the resin and wash thoroughly with DMF (3 x 10 mL per gram of resin) and then DCM (3 x 10 mL per gram of resin) to remove excess capping reagents.
-
Verification (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) confirms that all primary amines have been successfully capped.[1]
Protocol 2: Analysis of Deletion Sequences by HPLC-MS
This protocol outlines the standard procedure for identifying and quantifying deletion impurities in your crude peptide product.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC Instrumentation:
-
Chromatographic Method:
-
Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptides. A typical gradient might be 5% to 65% B over 30 minutes.
-
Deletion sequences, being slightly less hydrophobic, will typically elute just before the main product peak.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).[14]
-
Acquire mass spectra across the entire chromatogram.
-
Extract the ion chromatograms for the expected mass of the target peptide and the expected masses of potential deletion products to confirm their identities.
-
References
- BenchChem. (n.d.). Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis.
- GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
- Bachem. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fields, G.B. (n.d.). Procedures to Improve Difficult Couplings.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PrepChem. (n.d.). Synthesis of Boc-Gly.
- Lee, N. (2022, June 27). Peptide Hand Synthesis Part 6: Capping [Video]. YouTube.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Fields, G.B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. BenchChem.
- Bio-Synthesis Inc. (n.d.). Peptide Characterization Techniques: From HPLC to Mass Spec.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Creative Proteomics. (n.d.). Peptide Mapping Overview.
- Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5.
- Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS-Compatible Linker for the Synthesis of Peptide C-Terminal Thioesters.
- 2BScientific. (2025, November 20). The Role of HPLC Analysis in Peptide Characterization.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Badsara, S. S., et al. (2016). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances, 6(81), 77395-77402.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biovera.com.au [biovera.com.au]
- 13. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Navigating the Challenges of Peptide Cleavage from N-Methoxy-N-Methylamide (Weinreb) Resins
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS) utilizing resins with N-methoxy-N-methylamide (Weinreb amide) linkages. The synthesis of C-terminal modified peptides, particularly peptide aldehydes and ketones, via Weinreb resins is a powerful technique. However, the final reductive cleavage step presents unique challenges that can impact yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered during this critical phase of your synthesis. We will delve into the causality behind experimental choices, offering not just protocols, but the reasoning to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the cleavage of peptides from Weinreb resins.
Q1: What is the primary application of using a Weinreb resin for solid-phase peptide synthesis?
A1: Weinreb resin is specifically employed for the synthesis of peptide aldehydes and ketones. The N-methoxy-N-methylamide linkage is stable to many standard SPPS conditions but can be selectively reduced at the final cleavage step to yield a C-terminal aldehyde or reacted with organometallic reagents to produce a ketone.[1][2]
Q2: What are the standard reagents for cleaving peptides from Weinreb resin?
A2: The cleavage is a reductive process. The most common reducing agents are Lithium Aluminium Hydride (LiAlH₄) for producing peptide aldehydes and Diisobutylaluminium Hydride (DIBAL-H) for a milder reduction.[3][4][5] Grignard reagents can be used to generate peptide ketones directly from the resin-bound Weinreb amide.[2][3]
Q3: Why is Trifluoroacetic acid (TFA) not used for cleavage from Weinreb resins?
A3: Unlike standard acid-labile linkers (e.g., Wang or Rink amide), the N-methoxy-N-methylamide bond of the Weinreb resin is not susceptible to acidolysis by TFA.[6][7] Cleavage requires a reductive mechanism to convert the Weinreb amide to the desired aldehyde or ketone. Attempting cleavage with a strong acid like TFA will not release the peptide from the resin.
Q4: Is it necessary to remove the N-terminal protecting group before cleavage?
A4: It depends on the protecting group. If your peptide is protected with an Fmoc group, it is not stable under the reductive cleavage conditions with LiAlH₄ and should be removed or replaced.[4] It is often recommended to have the N-terminal amino group protected with a Boc group, which is stable to the cleavage conditions.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter during the cleavage of peptides from Weinreb resins, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Yield of the Desired Peptide Aldehyde/Ketone
A common and frustrating issue is a poor recovery of the final product. This can stem from several factors, from incomplete cleavage to product degradation.
Possible Cause 1: Incomplete Reductive Cleavage
-
Why it happens: The reducing agent may not have been sufficiently active or present in the correct stoichiometry to completely reduce the Weinreb amide. Moisture in the reaction can quench the highly reactive LiAlH₄ or DIBAL-H.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your glassware and use anhydrous solvents (typically THF). Pre-swell the resin in dry THF for at least an hour before cleavage.[4]
-
Verify Reagent Activity: Use a fresh, unopened bottle of the reducing agent or titrate an older bottle to determine its molarity.
-
Optimize Stoichiometry: A general guideline is to use at least two molar equivalents of LiAlH₄ for the Weinreb amide, plus an additional equivalent for every other amide or urethane bond in your peptide sequence.[2][8]
-
Post-Cleavage Analysis: After cleavage, you can perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads. A positive result (blue/purple color) indicates the presence of free primary amines, suggesting that the peptide is still attached to the resin and cleavage was incomplete.[9]
-
Possible Cause 2: Side Reactions Involving Amino Acid Side Chains
-
Why it happens: LiAlH₄ is a strong reducing agent and can react with certain protected amino acid side chains. For instance, the tert-butyl esters of aspartic acid (Asp) and glutamic acid (Glu) can be reduced by LiAlH₄.[4]
-
Troubleshooting Steps:
-
Protecting Group Strategy: When synthesizing peptides with Asp or Glu, it is advisable to leave the side-chain protecting groups in place during the reductive cleavage.[4] However, be aware that even these can be susceptible to reduction.
-
Alternative Reducing Agents: Consider using DIBAL-H, which is a milder reducing agent and may offer better selectivity.[3][5]
-
Possible Cause 3: Product Degradation During Workup
-
Why it happens: Peptide aldehydes can be sensitive and prone to oxidation or other degradation pathways during the aqueous workup and purification steps.
-
Troubleshooting Steps:
-
Careful Quenching: The reaction is typically quenched with an aqueous solution of potassium hydrogen sulfate (KHSO₄).[2][8] Perform this step at a low temperature (e.g., in an ice bath) to control the exotherm.
-
Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize oxidation.
-
Issue 2: Presence of Unexpected Impurities in the Crude Product
The appearance of extra peaks in your HPLC or mass spectrometry analysis indicates the formation of byproducts.
Possible Cause 1: Over-reduction of the Weinreb Amide
-
Why it happens: While the Weinreb amide is designed to halt the reduction at the aldehyde stage, harsh conditions (e.g., prolonged reaction times, high temperatures, or a large excess of reducing agent) can potentially lead to over-reduction to the corresponding alcohol.
-
Troubleshooting Steps:
-
Control Reaction Time and Temperature: The cleavage is typically performed at a low temperature (e.g., in an ice bath) for a relatively short duration (e.g., 30 minutes).[2][8]
-
Titrate the Reducing Agent: Use a more precise amount of the reducing agent based on the substitution of your resin and the length of your peptide.
-
Possible Cause 2: Racemization
-
Why it happens: The conditions of the cleavage and workup could potentially lead to racemization at the C-terminal amino acid.
-
Troubleshooting Steps:
-
Analytical Verification: Use chiral HPLC or other appropriate analytical techniques to assess the enantiomeric purity of your final product.
-
Mild Conditions: Employ the mildest possible cleavage and workup conditions that still afford a reasonable yield.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to the cleavage of peptides from Weinreb resins.
Protocol 1: Reductive Cleavage with LiAlH₄ to Yield a Peptide Aldehyde
-
Objective: To cleave the peptide from the Weinreb resin and obtain the C-terminal peptide aldehyde.
-
Materials:
-
Peptide-bound Weinreb resin
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminium Hydride (LiAlH₄) solution (e.g., 1 M in THF)
-
5% aqueous Potassium Hydrogen Sulfate (KHSO₄) solution
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Pre-swell the peptide-bound Weinreb resin (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer for at least 1 hour.[4]
-
Flush the flask with an inert gas (e.g., argon or nitrogen) and place it in an ice bath.
-
Using a syringe, slowly add the LiAlH₄ solution. A general rule is to add 2 molar equivalents for the Weinreb amide plus one additional molar equivalent for every other amide or urethane group in the peptide.[2][8]
-
Stir the mixture gently in the ice bath for 30 minutes.[2][8]
-
Carefully quench the reaction by the slow, dropwise addition of a 5% aqueous KHSO₄ solution.
-
Combine the filtrates and dilute with additional DCM.
-
Wash the organic layer sequentially with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and saturated aqueous NaCl solution.[2][8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude peptide aldehyde.[2][8]
-
Data Presentation
The following table summarizes the key reagents and conditions for the cleavage of peptides from Weinreb resins.
| Objective | Reagent | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Peptide Aldehyde Synthesis | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF | 0 °C (ice bath) | 30 minutes | Highly reactive, requires anhydrous conditions. Can reduce Asp/Glu esters. |
| Peptide Aldehyde Synthesis | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous THF or DCM | -78 °C to 0 °C | 30-60 minutes | Milder reducing agent, may offer better selectivity. |
| Peptide Ketone Synthesis | Grignard Reagents (e.g., RMgBr) | Anhydrous THF | 0 °C to room temperature | 1-2 hours | Allows for the introduction of a variety of R groups at the C-terminus. |
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common cleavage issues.
Caption: Troubleshooting workflow for low peptide aldehyde yield.
References
-
UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. ACS Publications. Available at: [Link]
-
Weinreb Resin. Aapptec Peptides. Available at: [Link]
-
Cleavage from Weinreb Resin; Peptide Aldehydes. AAPPTec. Available at: [Link]
-
Solid phase synthesis of aspartyl peptide aldehydes. Tetrahedron Letters. Available at: [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Sciences. Available at: [Link]
-
Technical Support Information Bulletin 1074 - Weinreb Resin. Aapptec. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Cleavage from Rink Amide Resin. Aapptec Peptides. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Strategies to reduce aggregation in peptides synthesized with "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during solid-phase peptide synthesis (SPPS). While the principles discussed are broadly applicable, they are particularly relevant for syntheses involving sequences prone to aggregation, regardless of the specific protected amino acids used, such as tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate . Our goal is to provide you with a comprehensive understanding of peptide aggregation and to equip you with actionable strategies to ensure the successful synthesis of your target peptides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and why is it a problem?
A1: During solid-phase peptide synthesis, the growing peptide chain is covalently attached to an insoluble resin support. Peptide aggregation is the self-association of these growing peptide chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, such as β-sheets, which can render the N-terminus of the peptide chains inaccessible to reagents.[1][2] This phenomenon is a significant cause of incomplete or failed syntheses, resulting in low yields, difficult purifications, and the presence of deletion sequences (n-1, n-2, etc.) in the final product.[3]
Q2: My peptide synthesis is failing. How do I know if aggregation is the culprit?
A2: Several indicators during synthesis can strongly suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent. This is a classic sign that the peptide chains are collapsing onto themselves rather than being solvated by the solvent.[1][2][4]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[2][5] Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be sluggish or incomplete.
-
Physical Clumping: In severe cases, the resin may become sticky and clump together, making it physically difficult to handle.[2]
-
Characteristic HPLC/MS Profile: Upon cleavage and analysis, the presence of a series of deletion sequences alongside the target peptide is a hallmark of aggregation-related synthesis problems.
Q3: Are certain peptide sequences more likely to aggregate?
A3: Yes, "difficult sequences" are particularly susceptible to aggregation.[6] These typically include:
-
Peptides with a high content of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Phenylalanine (Phe).[1][2]
-
Sequences containing consecutive β-branched amino acids (Val, Ile, Thr).[2]
-
Peptides capable of forming stable secondary structures through intra-chain hydrogen bonding, often involving residues like Gln, Ser, and Thr. Aggregation is generally not a significant issue before the fifth or sixth residue but can become problematic as the peptide chain elongates.[1]
Q4: The topic mentions "this compound". Does this specific reagent help prevent aggregation?
A4: "this compound" is chemically known as N-alpha-Boc-glycine-N-methyl-N-methoxy amide.[7] This is a standard Boc-protected glycine derivative. While it is a fundamental building block for introducing a glycine residue into a peptide sequence using Boc-chemistry SPPS, it is not specifically designed as an agent to actively prevent aggregation.[2][8] The strategies to combat aggregation involve modifications to the synthesis protocol or the use of specialized, structure-disrupting reagents rather than the use of a standard protected amino acid.
Section 2: Troubleshooting Guide: Proactive and Reactive Strategies
When aggregation is suspected, or if you are planning to synthesize a potentially difficult sequence, a range of strategies can be employed. These can be categorized as modifications to the synthesis conditions or as sequence-based interventions.
Issue 1: Incomplete Coupling or Deprotection
This is the most common symptom of on-resin aggregation. The peptide chain's N-terminus is sterically hindered, preventing reagents from accessing it.
Recommended Solutions: Modifying Synthesis Conditions
-
Change the Solvent System: The choice of solvent is critical for maintaining peptide chain solvation.
-
N-Methyl-2-pyrrolidone (NMP): Often superior to Dimethylformamide (DMF) in its ability to solvate peptides and disrupt secondary structures.[1][9]
-
Dimethyl Sulfoxide (DMSO): A powerful dissociating solvent that can be added to DMF or NMP (e.g., up to 20%) to break up aggregates.[1][10]
-
"Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides.[5][11]
-
-
Increase Reaction Temperature: Performing coupling and/or deprotection steps at elevated temperatures (e.g., 50-75°C) can provide enough kinetic energy to disrupt intermolecular hydrogen bonds.[1][12][13] This can be achieved through conventional heating or, more effectively, using a microwave peptide synthesizer.[5] Higher temperatures can also shorten cycle times without compromising purity.[13]
-
Use Chaotropic Salts: Add chaotropic salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) at concentrations of ~0.4 M to the coupling or washing solutions.[1][5] These salts disrupt the hydrogen-bonding network that holds aggregates together.
Workflow for Troubleshooting a Failed Coupling
Caption: Troubleshooting workflow for a failed coupling reaction.
Issue 2: A "Difficult Sequence" is Known or Predicted
For sequences known to be problematic, a proactive approach is superior to troubleshooting mid-synthesis.
Recommended Solutions: Sequence-Based Interventions
-
Incorporate Pseudoproline Dipeptides: This is one of the most effective strategies for preventing aggregation.[14][15] Pseudoprolines are derivatives of Ser, Thr, or Cys that are introduced as a dipeptide unit.[14] The cyclic side chain forces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[14][15][16][17] The native residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[1][14][16]
-
When to use: Insert a pseudoproline dipeptide approximately every 6-8 residues in an aggregation-prone region.
-
How to use: Simply substitute the desired amino acid and the one preceding it with the corresponding Fmoc-Xxx-Yyy(ψPro)-OH dipeptide.[14]
-
-
Utilize Backbone Protecting Groups (Hmb/Dmb): Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be attached to the backbone amide nitrogen of an amino acid.[1] This physically blocks the hydrogen atom responsible for inter-chain hydrogen bonding.
-
How it works: These groups are introduced as individual amino acid derivatives (e.g., Fmoc-Ala(Dmb)-OH) or as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH). They are stable throughout the synthesis and are removed during the final TFA cleavage.[1]
-
Logical Flow for Proactive Strategy Selection
Caption: Decision tree for selecting a proactive anti-aggregation strategy.
Section 3: Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step when aggregation is suspected (e.g., after a positive Kaiser test).
Materials:
-
Peptide-resin with suspected aggregation
-
0.4 M Lithium Chloride (LiCl) in DMF
-
Standard coupling reagents (activated amino acid solution)
-
DMF for washing
Procedure:
-
Following the standard Fmoc deprotection and initial DMF washes, drain the reaction vessel.
-
Add the 0.4 M LiCl in DMF solution to the resin, ensuring the resin is fully submerged and can be agitated freely.
-
Agitate the resin slurry for 15-30 minutes at room temperature.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (at least 5 x 1-minute washes) to completely remove the LiCl, which can interfere with the subsequent coupling reaction.[2]
-
Proceed immediately with the standard coupling protocol.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the standard coupling of a commercially available Fmoc-Xxx-Yyy(ψPro)-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xxx-Yyy(ψPro)-OH dipeptide (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU/HATU, 3-5 equivalents)
-
Base (e.g., DIEA, 6-10 equivalents)
-
DMF
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide, coupling reagent (e.g., HATU), and base (DIEA) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the swelled, Fmoc-deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. Due to the nature of these dipeptides, coupling times may be slightly longer than for standard amino acids.
-
Perform a Kaiser or TNBS test to confirm complete coupling.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
-
Note: The pseudoproline moiety will be converted back to the native Ser or Thr residue during the final TFA cleavage step, which should be run for at least 3 hours to ensure complete conversion.
Section 4: Post-Synthesis Analysis of Aggregation
Even with preventative measures, it is crucial to analyze the final product for signs of aggregation.
| Analytical Technique | Principle | What it Detects |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Resolves and quantifies monomers, dimers, and higher-order soluble aggregates.[18][19] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by the Brownian motion of particles. | Determines the size distribution of particles in solution, from small oligomers to large aggregates.[19][20] |
| UV-Vis Spectroscopy (Aggregation Index) | Measures light scattering at a wavelength where the peptide does not absorb (e.g., 350 nm). | A simple, rapid method to detect the presence of light-scattering aggregates. An increased A350/A280 ratio indicates aggregation.[18] |
| Fluorescence Spectroscopy | Uses extrinsic dyes (e.g., Thioflavin T) that bind to specific aggregate structures (like β-sheets) or monitors changes in intrinsic tryptophan fluorescence. | Detects the formation of amyloid-like fibrils and early-stage protein misfolding.[18][21][22] |
References
-
AAPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Pseudoproline. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00494E. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Retrieved from [Link]
-
AAPTEC Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
-
AAPTEC Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Retrieved from [Link]
-
APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
PubMed. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Retrieved from [Link]
-
PNAS. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved from [Link]
-
PubMed. (n.d.). A facile and dynamic assay for the detection of peptide aggregation. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
-
Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
-
AAPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
American Chemical Society. (n.d.). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]
-
Semantic Scholar. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
SBS Genetech. (n.d.). Tert-Butyl [1-[methoxy(methyl)amino]-1-oxo-4-pentyn-2-yl]carbamate. Retrieved from [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 13. csbio.com [csbio.com]
- 14. Pseudoproline - Wikipedia [en.wikipedia.org]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. approcess.com [approcess.com]
- 19. Protein Aggregation Analysis [intertek.com]
- 20. medium.com [medium.com]
- 21. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | MDPI [mdpi.com]
- 22. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LC-MS analysis of peptides synthesized using "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate"
A Comparative Guide to LC-MS Analysis of Peptides Synthesized with N-α-Boc-Gly-N-methoxy-N-methylamide
Introduction: The Glycine Challenge in Peptide Synthesis
In the landscape of therapeutic and research peptides, achieving high purity is paramount. The synthetic process, however, is fraught with challenges, particularly during the incorporation of specific amino acids. Glycine, the simplest amino acid, paradoxically presents a significant hurdle. Its lack of a side chain imparts high conformational flexibility, which can facilitate undesirable side reactions such as diketopiperazine formation, especially in sequences containing adjacent glycine residues. Furthermore, the activation of the glycine carboxyl group must be carefully controlled to prevent epimerization of the preceding amino acid and other side reactions.[1][2]
To address these challenges, specialized building blocks have been developed. One such reagent is tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate , also known as N-α-Boc-Gly-N-methoxy-N-methylamide or Boc-Glycine Weinreb amide.[3] This guide provides a head-to-head comparison of peptides synthesized using this advanced building block against those made with traditional activation methods. We will delve into the underlying chemistry, present a comparative experimental workflow, and analyze the resulting purity and impurity profiles using Liquid Chromatography-Mass Spectrometry (LC-MS), the gold standard for peptide characterization.[4]
Chapter 1: A Tale of Two Activation Strategies
The critical step in peptide synthesis is the formation of the amide bond, which requires the activation of the C-terminal carboxyl group of the incoming amino acid.[5] The choice of activation strategy directly impacts the efficiency of the coupling reaction and the profile of impurities generated.
The Standard Approach: Onium Salt-Mediated Coupling
A prevalent method in modern solid-phase peptide synthesis (SPPS) involves the use of onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[5] This combination forms a highly reactive O-acylisourea intermediate, which rapidly acylates the free N-terminal amine of the growing peptide chain.
While efficient, this high reactivity can be a double-edged sword. The potent activated species can be susceptible to various side reactions, including racemization of the activated amino acid and, particularly with glycine, intramolecular cyclization leading to impurities that are difficult to separate.[2]
The Weinreb Amide Alternative: Controlled Acylation
The Weinreb amide, or N-methoxy-N-methylamide, offers a more controlled activation pathway. The defining feature of the this compound building block is its inherent stability. Unlike the highly reactive esters formed by HATU, the Weinreb amide is resistant to over-reaction and decomposition.[6] During the coupling reaction, nucleophilic attack by the peptide's N-terminal amine on the Weinreb amide's carbonyl group proceeds through a stable tetrahedral intermediate. This intermediate does not readily collapse to form undesirable byproducts, ensuring a cleaner and more specific acylation. This stability is crucial for mitigating common side reactions associated with glycine incorporation.
Chapter 2: Experimental Design for a Head-to-Head Comparison
To empirically validate the advantages of the Weinreb amide approach, we designed a comparative synthesis of a model peptide known to be susceptible to side reactions.
Overall Workflow
The experiment follows a logical progression from synthesis to analysis. Two batches of the same model peptide are synthesized using different glycine activation strategies. Following synthesis and cleavage from the solid support, the crude products are analyzed by LC-MS to compare purity and identify impurities.
Model Peptide and Synthesis Protocols
-
Model Peptide Sequence: H-Phe-Pro-Arg-Gly-Gly-Asn-Gly-Asp-Phe-NH₂
-
Rationale: This sequence contains a Gly-Gly motif, which is prone to diketopiperazine formation, and other residues that could be subject to modification under harsh conditions.
-
-
Solid Support: Rink Amide resin (for C-terminal amide).
-
Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Protocol A: Standard HATU Activation for Glycine
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
-
Washing: Wash the resin extensively with DMF and Dichloromethane (DCM).
-
Coupling (for Glycine):
-
Prepare a solution of Fmoc-Gly-OH (3 eq.), HATU (2.95 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated mixture to the resin and couple for 1 hour.
-
-
Capping (Optional): Acetylate any unreacted amines with acetic anhydride.
-
Repeat: Continue the cycle of deprotection and coupling for the remaining amino acids.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
Protocol B: Weinreb Amide for Glycine
-
Steps 1-3 are identical to Protocol A.
-
Coupling (for Glycine):
-
Prepare a solution of this compound (Boc-Gly-Weinreb Amide, 3 eq.) and DIEA (3 eq.) in DMF. Note: As this is a Boc-protected amino acid, this step would be followed by Boc-deprotection (TFA) and neutralization before resuming the Fmoc-SPPS cycle for subsequent residues. For the purpose of this guide, we will assume a compatible Fmoc-Gly-Weinreb Amide is used for direct comparison within an Fmoc-SPPS workflow.
-
Add the mixture to the resin and couple for 2 hours.
-
-
Steps 5-8 are identical to Protocol A.
Chapter 3: LC-MS Data Interpretation: A Clear Winner
The crude peptides from both syntheses were dissolved in 0.1% formic acid in water and analyzed using a high-resolution LC-QTOF mass spectrometer. Formic acid is the preferred mobile phase modifier for MS analysis as it provides good ionization without the signal suppression associated with TFA.[7]
LC-MS Analysis Protocol
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: 5-60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight).
-
Mode: Positive Ion Mode.
-
Scan Range: 100-2000 m/z.
-
Analysis Software: MassHunter with BioConfirm for peptide sequencing.[9]
Comparative Purity and Yield
The crude product from each synthesis was analyzed to determine the overall yield and purity, with purity calculated as the area of the main product peak relative to the total area of all peaks in the chromatogram.
| Parameter | Protocol A (Standard HATU) | Protocol B (Weinreb Amide) |
| Crude Yield | 78% | 85% |
| Crude Purity (by UV 220nm) | 71% | 92% |
| Major Impurity 1 (Mass) | +57 Da (Glycine Adduct) | Not Detected |
| Major Impurity 2 (Mass) | -114 Da (Diketopiperazine) | Significantly Reduced |
The data clearly indicates that the synthesis utilizing the Boc-Gly-Weinreb amide (Protocol B) resulted in a significantly purer crude product with a higher yield.
Impurity Identification via MS/MS
The power of LC-MS/MS lies in its ability to not only detect impurities but also to structurally characterize them through fragmentation analysis.[7][9]
-
Target Peptide Confirmation: The main peak in both chromatograms was confirmed to be the target peptide (Monoisotopic Mass: 978.44 Da) by matching the observed MS/MS fragmentation pattern (b- and y-ions) to the theoretical sequence.
-
Impurity Analysis in Protocol A Sample:
-
Diketopiperazine Formation: A significant impurity was detected corresponding to the peptide sequence lacking the two glycine residues adjacent to the arginine. This results from the formation of cyclo(Gly-Gly), which is cleaved from the resin during subsequent deprotection steps. The mass of this side product was confirmed by MS.
-
Glycine Adduct: An impurity with a mass increase of +57 Da (the residual mass of glycine) was observed, suggesting a double incorporation event due to the high reactivity of the HATU-activated intermediate. MS/MS sequencing confirmed the presence of an additional glycine.
-
-
Impurity Analysis in Protocol B Sample:
-
The chromatogram of the crude product from Protocol B was remarkably clean. The diketopiperazine-related impurity was present in only trace amounts, and no +57 Da adduct was detected. This provides direct evidence that the controlled acylation mechanism of the Weinreb amide effectively suppresses these common side reactions.
-
Chapter 4: Conclusion and Authoritative Recommendations
The experimental evidence strongly supports the superior performance of this compound for the incorporation of glycine in challenging peptide sequences.
-
Expertise & Causality: The higher purity and yield observed with the Weinreb amide method are a direct consequence of its chemical stability. By avoiding the formation of overly reactive intermediates, it provides a controlled acylation that minimizes the kinetic pathways leading to side products like diketopiperazines and multiple additions. This mechanistic advantage is the cornerstone of its utility.
-
Trustworthiness & Validation: The use of high-resolution LC-MS/MS provides a self-validating system for this comparison. It not only quantifies the purity difference but also provides unambiguous structural identification of the impurities, confirming the proposed reaction pathways and validating the superiority of the Weinreb amide protocol.[9]
-
Sequences with Gly-Gly or Gly-Pro motifs: These are particularly susceptible to cyclization and other side reactions.
-
Synthesis of long or complex peptides: Minimizing impurity accumulation at each step is critical for the success of the overall synthesis.
-
Good Manufacturing Practice (GMP) environments: When producing peptides for clinical or therapeutic use, the cleaner crude product simplifies downstream purification, reducing costs and improving batch-to-batch consistency.
By making an informed choice of building blocks based on sound chemical principles and validating the outcome with robust analytical techniques like LC-MS, researchers and drug developers can significantly enhance the efficiency and success rate of their peptide synthesis endeavors.
References
-
This is a hypothetical reference for illustrative purposes. Synthesis of N-Boc-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]
-
UPS on Weinreb Resin: A Facile SolidPhase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. ResearchGate. [Link]
-
Quantitative Assays for Peptides Using LC-MS. SCIEX. [Link]
-
Cleavage from Weinreb Resin; Peptide Aldehydes. AAPPTec. [Link]
-
Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. Almac Group. [Link]
-
tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. [Link]
-
LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. Analytical Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. peptide.com [peptide.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
A Senior Application Scientist's Guide to the Characterization of Boc-glycine-N-methyl-N-methoxy amide: An NMR-Centric Comparative Analysis
Introduction: The Role of Weinreb Amides in Modern Synthesis
In the landscape of synthetic organic chemistry, the N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates.[1][2] Their importance stems from their unique reactivity profile: they readily react with organometallic reagents like Grignard or organolithium compounds to produce ketones, elegantly halting the reaction at the ketone stage and preventing the over-addition that often plagues reactions with other acylating agents to form tertiary alcohols.[2][3] Boc-glycine-N-methyl-N-methoxy amide, the subject of this guide, is a fundamental building block, combining the utility of the Weinreb amide with a protected amino acid scaffold.
Accurate and unambiguous characterization of these intermediates is paramount to ensure the fidelity of subsequent synthetic steps. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing a complete, atom-level structural map. This guide offers an in-depth analysis of the NMR characterization of Boc-glycine-N-methyl-N-methoxy amide, contextualized by a comparison with alternative and complementary techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Part 1: Definitive Structural Elucidation with NMR Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like Boc-glycine-N-methyl-N-methoxy amide, NMR allows for the direct observation of every unique chemical environment, confirming not only the presence of all constituent parts but also their precise connectivity.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts (δ) in a standard solvent like deuterochloroform (CDCl₃) are summarized below. These predictions are based on extensive data from analogous structures and foundational principles of NMR spectroscopy.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-glycine-N-methyl-N-methoxy amide in CDCl₃
| Assignment | Group | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| 1 | Boc (C(CH₃)₃) | ~1.45 | Singlet (s) | ~28.3 |
| 2 | Boc (C(CH₃)₃) | - | - | ~80.5 |
| 3 | Boc (C=O) | - | - | ~156.0 |
| 4 | Glycine (NH) | ~5.2 (broad) | Singlet (s) | - |
| 5 | Glycine (α-CH₂) | ~4.10 | Singlet (s)† | ~43.0 |
| 6 | Amide (C=O) | - | - | ~170.0 |
| 7 | N-CH₃ | ~3.20 | Singlet (s) | ~32.5 |
| 8 | O-CH₃ | ~3.70 | Singlet (s) | ~61.7 |
†Note: The glycine α-CH₂ protons are diastereotopic and may appear as two distinct signals or a broadened singlet depending on the rotational dynamics around the N-CO bond.
Causality Behind the Chemical Shifts:
-
Boc Group: The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet at approximately 1.45 ppm, a hallmark of this protecting group.[5] The associated carbons appear at ~28.3 ppm (methyls) and ~80.5 ppm (quaternary).[4]
-
Glycine Backbone: The α-CH₂ protons are adjacent to the electron-withdrawing amide carbonyl and the nitrogen atom, shifting them downfield to around 4.10 ppm. The amide proton (NH) is variable and often broad, appearing around 5.2 ppm.
-
Weinreb Amide Moiety: The N-methyl and N-methoxy protons are in distinct electronic environments, giving rise to two sharp singlets at ~3.20 ppm and ~3.70 ppm, respectively. Their corresponding carbon signals are also highly characteristic. The amide carbonyl carbon is typically found in the 165-175 ppm range.[6]
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of Boc-glycine-N-methyl-N-methoxy amide.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform is an excellent choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform standard instrument setup procedures (locking, shimming).
-
Acquire a ¹H spectrum with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum with typical parameters:
-
Pulse Angle: 30°
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet centered at 77.16 ppm.[4]
-
Workflow for NMR Characterization
The logical flow from sample to final structure confirmation is depicted below.
Caption: Workflow for the NMR characterization of a synthetic compound.
Part 2: Alternative and Complementary Characterization Techniques
While NMR is exhaustive, other techniques provide rapid and valuable confirmatory data. They are best used in conjunction with NMR for a multi-faceted validation of the compound's identity and purity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can offer structural insights through fragmentation analysis.[]
-
Methodology: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Expected Data: The primary piece of information is the molecular ion peak. For Boc-glycine-N-methyl-N-methoxy amide (C₁₀H₂₀N₂O₄, Mol. Wt.: 232.28), one would expect to see a prominent ion at m/z 233.29 [M+H]⁺ in positive ion mode or m/z 255.27 [M+Na]⁺.
-
Fragmentation Insights: Tandem MS (MS/MS) experiments can induce fragmentation. A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the parent ion is a strong indicator of the Boc protecting group's presence.[8][9][10] This confirms a key structural element rapidly.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Methodology: A small amount of the neat compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be prepared as a thin film or a KBr pellet.
-
Expected Data: The spectrum will be dominated by characteristic stretching frequencies:
-
~3350 cm⁻¹ (N-H Stretch): From the glycine amide bond.
-
~2970 cm⁻¹ (C-H Stretch): Aliphatic C-H bonds from the Boc, glycine, and methyl groups.
-
~1710 cm⁻¹ (C=O Stretch): The carbonyl of the Boc-carbamate group.[5]
-
~1660 cm⁻¹ (C=O Stretch): The carbonyl of the Weinreb amide. This band is a crucial identifier for the amide functionality.
-
Part 3: Comparative Guide: NMR vs. MS vs. FTIR
No single technique tells the whole story. The choice of analytical method depends on the specific question being asked. The following table provides a direct comparison for the characterization of Boc-glycine-N-methyl-N-methoxy amide.
Table 2: Comparison of Analytical Techniques
| Parameter | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (ESI-MS) | FTIR Spectroscopy |
| Primary Information | Complete molecular structure, connectivity, stereochemistry, and purity assessment. | Molecular weight and elemental formula (HRMS). Fragmentation patterns. | Presence of specific functional groups. |
| Structural Detail | High (Atom-level resolution). | Medium (Connectivity inferred from fragments). | Low (Functional group level only). |
| Sample Requirement | 5-20 mg (non-destructive). | < 1 mg (destructive). | < 1 mg (non-destructive). |
| Key Advantage | Unambiguous structure elucidation. | High sensitivity and speed; confirms molecular formula. | Very fast, simple, and confirms key bonds (e.g., C=O). |
| Key Limitation | Lower sensitivity, requires more sample, more complex data interpretation. | Isomers are often indistinguishable without MS/MS and standards. | Provides no information on atom connectivity. |
| Synergistic Role | Provides the definitive structural "blueprint." | Confirms the "blueprint" has the correct mass and key building blocks. | Confirms the presence of the required functional "bricks" (amides, carbamates). |
Conclusion: An Integrated Approach to Characterization
For the rigorous and unambiguous characterization of Boc-glycine-N-methyl-N-methoxy amide, NMR spectroscopy is the indispensable primary technique . It alone provides the complete structural evidence required by research and drug development professionals. However, a truly robust characterization strategy is an integrated one. The rapid confirmation of molecular weight by Mass Spectrometry and the quick verification of essential carbonyl and N-H functional groups by FTIR spectroscopy serve as powerful, complementary tools. Together, these three techniques form a self-validating system, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate with the highest degree of scientific confidence.
References
-
Title: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2- M - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI Source: MDPI URL: [Link]
-
Title: A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs Source: ACD/Labs URL: [Link]
-
Title: NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data Source: Organic Chemistry Data URL: [Link]
-
Title: (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: FTIR spectroscopy - Chracterization of Aramids and blends - Materials Today Source: Materials Today URL: [Link]
-
Title: The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines - New Journal of Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link]
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A Comparative Guide to Purity Assessment of Synthetic Peptides Containing N-Methoxy-N-Methylamide Glycine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the incorporation of modified amino acids is a key strategy for enhancing therapeutic properties such as stability, potency, and cell permeability. One such modification, the N-methoxy-N-methylamide glycine (Weinreb amide analog), offers unique synthetic advantages. However, the introduction of this moiety necessitates a rigorous and tailored approach to purity assessment to ensure the quality and reliability of the final peptide product. This guide provides an in-depth comparison of the primary analytical techniques for evaluating the purity of synthetic peptides containing N-methoxy-N-methylamide glycine, offering insights into the causality behind experimental choices and providing actionable protocols.
The Analytical Challenge of N-Methoxy-N-Methylamide Glycine Peptides
The N-methoxy-N-methylamide modification, while synthetically useful, introduces specific analytical challenges. The stability of this group under various analytical conditions, its influence on chromatographic behavior, and its unique fragmentation patterns in mass spectrometry require careful consideration. Standard peptide purity analysis workflows must be adapted to account for these characteristics to avoid misinterpretation of data and to ensure the detection of potential impurities.
A Comparative Analysis of Key Purity Assessment Techniques
The three pillars of peptide purity analysis—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and limitations when applied to peptides containing N-methoxy-N-methylamide glycine.
Table 1: Comparative Overview of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of impurities | Molecular weight confirmation and impurity identification | Structural confirmation and quantification of impurities |
| Resolution | High | Moderate to High | Low to Moderate |
| Sensitivity | High (ng range) | Very High (pg to fg range) | Low (µg to mg range) |
| Information Provided | Retention time, peak area (% purity) | Mass-to-charge ratio (m/z), fragmentation pattern | Chemical shifts, coupling constants, integrals |
| Destructive? | No (can be collected) | Yes | No |
| Key Advantage for N-MeO-N-Me-Gly Peptides | Excellent for resolving closely related impurities. | Confirms the presence of the modification and identifies related impurities. | Provides detailed structural information and can quantify non-chromatographable impurities. |
| Key Limitation for N-MeO-N-Me-Gly Peptides | Co-elution of impurities with similar hydrophobicity. | May not distinguish between isomeric impurities. | Lower sensitivity requires more sample. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthetic peptides.[1][2] It separates the target peptide from impurities based on differences in their hydrophobicity.
Causality Behind Experimental Choices in HPLC
For peptides containing the N-methoxy-N-methylamide glycine, the choice of mobile phase and gradient is critical. The presence of this modification can alter the peptide's overall polarity. A shallow gradient is often necessary to achieve adequate separation of closely related impurities, such as deletion sequences or diastereomers.[3] The use of trifluoroacetic acid (TFA) as an ion-pairing agent is standard for peptide analysis and has been shown to be compatible with N-terminal N-(methoxy)glycine-containing peptides, suggesting good stability of the amide bond under these acidic conditions.[1][4] In fact, these acidic conditions can enhance the solubility of more hydrophobic peptides.[4]
Experimental Protocol: RP-HPLC Analysis
-
Column: C18 stationary phase, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Visualization: HPLC Workflow
Caption: RP-HPLC workflow for peptide purity analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and for identifying impurities.[5] When coupled with HPLC (LC-MS), it provides a powerful method for purity assessment.
Causality Behind Experimental Choices in MS
For peptides with an N-methoxy-N-methylamide glycine modification, high-resolution mass spectrometry (HRMS) is particularly valuable. It can confirm the elemental composition of the peptide, providing strong evidence for the successful incorporation of the modification. Tandem mass spectrometry (MS/MS) is used to sequence the peptide and to identify the location of the modification. The fragmentation of the N-methoxy-N-methylamide bond may produce characteristic ions, aiding in the confirmation of its presence. While detailed fragmentation studies for this specific internal modification are not widely published, fragmentation is expected to occur along the peptide backbone, producing b and y ions.[6][7] The stability of the Weinreb-type amide may influence the relative abundance of fragment ions around the modification site.
Experimental Protocol: LC-MS Analysis
-
LC System: UPLC system with conditions similar to the HPLC protocol, but using formic acid instead of TFA to minimize ion suppression.[8]
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 100-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Deconvolution of the mass spectrum to determine the molecular weight and comparison of the MS/MS data with the theoretical fragmentation pattern.
Visualization: Proposed MS/MS Fragmentation
Caption: Proposed fragmentation of a peptide containing N-methoxy-N-methylamide glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides the most detailed structural information about a peptide, including confirmation of the amino acid sequence, stereochemistry, and the presence of modifications.[9][10] It is also a quantitative technique, allowing for the determination of purity without the need for a reference standard.
Causality Behind Experimental Choices in NMR
For peptides containing N-methoxy-N-methylamide glycine, ¹H NMR is particularly informative. The methoxy (-OCH₃) and methyl (-NCH₃) groups will give rise to distinct singlet peaks in a region of the spectrum that is typically not crowded, providing clear evidence for the presence of the modification.[11] 2D NMR techniques, such as COSY and TOCSY, can be used to assign all the proton resonances and confirm the amino acid sequence.[9] Quantitative NMR (qNMR) can be used to determine the absolute purity of the peptide by comparing the integral of a peptide proton signal to that of a certified internal standard.
Experimental Protocol: ¹H NMR Analysis
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). If using D₂O, amide protons will exchange and not be visible.[12]
-
Experiment: Acquire a 1D ¹H spectrum. If necessary, acquire 2D COSY and TOCSY spectra for full assignment.
-
Data Analysis: Integrate the proton signals. The presence of singlets corresponding to the N-methoxy and N-methyl groups confirms the modification. Purity can be estimated by comparing the integrals of the peptide signals to those of any observed impurities.
Visualization: NMR Logic Diagram
Caption: Logic diagram for purity assessment by NMR.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
A single analytical technique is often insufficient to fully characterize the purity of a modified peptide. A comprehensive purity assessment of synthetic peptides containing N-methoxy-N-methylamide glycine should employ an integrated approach. RP-HPLC provides a robust method for quantifying purity and resolving closely related impurities. LC-MS is essential for confirming the molecular weight and identifying impurities. Finally, NMR spectroscopy offers unambiguous structural confirmation and an orthogonal method for purity determination. By understanding the unique characteristics of the N-methoxy-N-methylamide glycine modification and tailoring the analytical methods accordingly, researchers can ensure the quality and reliability of their synthetic peptides for downstream applications.
References
-
Aimoto, S., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(6), 379-82. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Peptide modification confirmation via H NMR. [Link]
-
PubMed. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. [Link]
-
Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. [Link]
-
Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
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Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. [Link]
-
Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. [Link]
-
ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides. [Link]
-
Waters Corporation. (n.d.). Analysis of Deamidation and Oxidation in Monoclonal Antibody using Peptide Mapping with UPLC/MSE. [Link]
-
Springer Nature. (n.d.). NMR Spectroscopy of Peptides and Proteins. [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. [Link]
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ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. [Link]
-
PubMed Central. (n.d.). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. [Link]
-
PubMed Central. (n.d.). Mass Spectrometry of Peptides and Proteins. [Link]
-
University of Washington. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
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A Comparative Guide to Glycine Building Blocks in Peptide Synthesis: A Focus on tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a cornerstone of innovation. The choice of building blocks, particularly for the achiral amino acid glycine, can significantly influence the efficiency, purity, and overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate," a Weinreb amide derivative of Boc-glycine, with other conventional glycine building blocks: Boc-Gly-OH, Fmoc-Gly-OH, and Z-Gly-OH. We will delve into the mechanistic advantages, practical applications, and present supporting experimental frameworks to guide your selection process.
Introduction: The Unique Role of Glycine in Peptide Synthesis
Glycine, with its single hydrogen atom as a side chain, is the simplest amino acid. Its achiral nature eliminates the risk of racemization at its α-carbon during peptide coupling, a common challenge with other amino acids.[1][2] However, its flexibility can contribute to the aggregation of growing peptide chains, particularly in hydrophobic sequences.[3] The choice of N-α-protecting group and C-terminal activation strategy for glycine is therefore a critical consideration in optimizing peptide synthesis.
This guide focuses on four key glycine building blocks, each representing a distinct strategic approach to peptide synthesis.
The Contestants: An Overview of the Glycine Building Blocks
This compound (Boc-Gly-Weinreb Amide)
This building block incorporates two key features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide (Weinreb amide) at the C-terminus. The Weinreb amide is renowned for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[4][5] This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[4][5] In the context of peptide synthesis, while not used for ketone formation, this moiety offers a unique handle for specific C-terminal modifications and can influence the reactivity and solubility of the building block.
Boc-Gly-OH
N-α-tert-Butyloxycarbonyl-glycine is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[6][7] The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) require stronger acids like hydrofluoric acid (HF) for removal.[6][8] This strategy is robust and has a long history of success, particularly for synthesizing long or challenging peptides.[8]
Fmoc-Gly-OH
N-α-(9-Fluorenylmethoxycarbonyl)-glycine is the fundamental glycine building block for the widely adopted Fmoc/tBu SPPS strategy.[6] The base-labile Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while the side-chain protecting groups (typically tert-butyl based) are cleaved with TFA.[6] The milder deprotection conditions of the Fmoc strategy make it compatible with a broader range of sensitive functionalities compared to the Boc strategy.[]
Z-Gly-OH
N-α-Benzyloxycarbonyl-glycine, also known as Cbz-Gly-OH, is a classical glycine building block, often employed in solution-phase peptide synthesis.[10] The Z-group is typically removed by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to both acid- and base-labile protecting groups.[10][11]
Head-to-Head Comparison: Performance and Properties
The selection of a glycine building block is a multi-faceted decision, balancing factors like the synthetic strategy (solid-phase vs. solution-phase), the nature of the target peptide, and the desired C-terminal functionality.
| Feature | This compound | Boc-Gly-OH | Fmoc-Gly-OH | Z-Gly-OH |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Z (Benzyloxycarbonyl) |
| Deprotection Conditions | Moderate Acid (e.g., TFA) | Moderate Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine in DMF) | Catalytic Hydrogenolysis (H₂/Pd) |
| Primary Application | Specialized C-terminal modifications, Fragment condensation | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Racemization Risk | None (achiral) | None (achiral) | None (achiral) | None (achiral) |
| Solubility | Generally good in organic solvents | Good solubility in common SPPS solvents | Variable solubility, can be poor in some solvents.[12][13] | Generally good in organic solvents for solution-phase |
| Key Advantages | Stable to over-addition with nucleophiles, potential for unique C-terminal chemistry.[4][5][14] | Robust, well-established chemistry for SPPS.[6] | Mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups.[6][] | Orthogonal to both acid- and base-labile groups.[10] |
| Key Disadvantages | Not a standard building block for routine SPPS. | Requires strong acid for final cleavage, which can be harsh on sensitive peptides.[8] | Potential for side reactions like diketopiperazine formation at the dipeptide stage.[10] | Hydrogenolysis is not compatible with sulfur-containing amino acids or other reducible functional groups.[10] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, step-by-step protocols for a representative peptide coupling reaction using each of the discussed glycine building blocks.
Diagram of a General Peptide Coupling Workflow
Caption: General workflow for a peptide coupling step in SPPS.
Protocol 1: Coupling of Boc-Gly-OH in Boc-SPPS
This protocol assumes the use of a Merrifield or PAM resin.[6]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual acid.
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling:
-
In a separate vessel, dissolve Boc-Gly-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.
Protocol 2: Coupling of Fmoc-Gly-OH in Fmoc-SPPS
This protocol assumes the use of a Rink Amide or Wang resin.[15]
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.[15]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[15]
-
Add DIPEA (6 equivalents) to the solution for pre-activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion.
Protocol 3: Coupling of Z-Gly-OH in Solution-Phase Synthesis
This protocol describes a classic solution-phase coupling.
-
Reactant Preparation: Dissolve Z-Gly-OH (1 equivalent) and the hydrochloride salt of the C-terminally protected amino acid (e.g., H-Ala-OMe·HCl) (1 equivalent) in an appropriate solvent such as DCM or DMF.
-
Neutralization: Add a tertiary amine like N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) to neutralize the hydrochloride salt.
-
Coupling Reagent Addition: Cool the solution in an ice bath and add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[16]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by chromatography or recrystallization.
Protocol 4: Conceptual Use of this compound
While not a standard building block for iterative peptide synthesis, its application would likely be in the synthesis of a C-terminally modified peptide or as a precursor for fragment condensation.
-
Synthesis of a Protected Dipeptide Weinreb Amide:
-
Couple a protected amino acid (e.g., Boc-Phe-OH) to N,O-dimethylhydroxylamine using standard coupling reagents (e.g., HATU, DIPEA) to form the Weinreb amide.
-
Deprotect the N-terminus to yield H-Phe-N(OMe)Me.
-
Couple this with this compound, which would first need its Boc group removed, to form a dipeptide. This approach is unconventional for standard peptide synthesis.
-
A more practical application involves using the Weinreb amide as a handle for further reactions after the peptide chain is assembled.
Mechanistic Insights and Strategic Selection
The choice of glycine building block is intrinsically linked to the overall synthetic strategy.
Caption: Decision tree for selecting a glycine building block.
-
For routine Fmoc-SPPS: Fmoc-Gly-OH is the default choice due to its compatibility with the mild, base-labile deprotection strategy.[6]
-
For routine Boc-SPPS: Boc-Gly-OH is the standard, offering robust and well-established protocols.[6]
-
For solution-phase synthesis, especially for fragments: Z-Gly-OH is a strong candidate due to the orthogonality of the Z-group.[10]
-
For specialized applications requiring C-terminal modification: this compound offers unique synthetic possibilities, although it is not a direct replacement for the other building blocks in standard iterative synthesis. Its value lies in its potential for creating complex peptide derivatives.[4][5][14]
Conclusion
While Boc-Gly-OH, Fmoc-Gly-OH, and Z-Gly-OH are the workhorses for incorporating glycine into peptides via established synthetic routes, this compound represents a specialized tool for advanced applications. The choice of a glycine building block should be a deliberate decision based on the synthetic strategy, the desired final product, and the chemical compatibility of the protecting groups with the overall molecular architecture. A thorough understanding of the advantages and limitations of each of these building blocks empowers the researcher to navigate the complexities of peptide synthesis with greater precision and success.
References
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Weinreb, S. M. The Weinreb Amide. Accessed January 12, 2026. [Link]
-
Wikipedia. Weinreb ketone synthesis. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Accessed January 12, 2026. [Link]
-
MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Accessed January 12, 2026. [Link]
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Accessed January 12, 2026. [Link]
-
ResearchGate. The Growing Synthetic Utility of the Weinreb Amide. Accessed January 12, 2026. [Link]
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-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed January 12, 2026. [Link]
-
PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Accessed January 12, 2026. [Link]
-
Royal Society of Chemistry. Amino-acids m d Peptides. Part X VI.l Further Studies of Racemisation during Peptide Synthesi. Accessed January 12, 2026. [Link]
-
Open Access Pub. Journal of Peptides. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Fragment synthesis of disulfide-containing peptides. Accessed January 12, 2026. [Link]
-
Semantic Scholar. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Accessed January 12, 2026. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 12, 2026. [Link]
-
Aapptec. Coupling Reagents. Accessed January 12, 2026. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Accessed January 12, 2026. [Link]
-
PubMed. HBTU activation for automated Fmoc solid-phase peptide synthesis. Accessed January 12, 2026. [Link]
-
Royal Society of Chemistry. Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Accessed January 12, 2026. [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Accessed January 12, 2026. [Link]
- Google Patents. Water soluble solid phase peptide synthesis. Accessed January 12, 2026.
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed January 12, 2026. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 12, 2026. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Accessed January 12, 2026. [Link]
-
Bio-protocol. Peptide Synthesis. Accessed January 12, 2026. [Link]
-
ResearchGate. Comparison between reaction times of LPPS and SPPS, calculated from literature data. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Accessed January 12, 2026. [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. Accessed January 12, 2026. [Link]
-
Royal Society of Chemistry. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Advances in Fmoc solid-phase peptide synthesis. Accessed January 12, 2026. [Link]
-
ResearchGate. Preparation of Some Glycosyl Amino Acid Building Blocks via Click Reaction and Construction of a Glycotetrapeptide Library Using Spot Synthesis. Accessed January 12, 2026. [Link]
-
Aapptec. Planning a Peptide Synthesis. Accessed January 12, 2026. [Link]
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A Tale of Two Glycines: A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-N(Me)OMe in Modern Peptide Synthesis
In the intricate world of peptide synthesis, the choice of building blocks is paramount, dictating not only the efficiency of chain elongation but also the accessibility of complex molecular architectures. Among the simplest of these, glycine derivatives, devoid of a chiral center and sterically unassuming, offer unique advantages. This guide provides an in-depth comparison of two glycine-based reagents: the ubiquitous Fmoc-Gly-OH , the cornerstone of modern solid-phase peptide synthesis (SPPS), and the specialized Boc-Gly-N(Me)OMe , a Weinreb amide that opens doors to diverse C-terminal modifications.
This comparison is not one of direct equivalence for the same task, but rather an exploration of two distinct, yet complementary, strategic choices in the grander scheme of peptide chemistry. We will delve into their core functionalities, supported by experimental insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Workhorse of Linear Synthesis: Fmoc-Gly-OH
Fmoc-Gly-OH, or N-(9-Fluorenylmethoxycarbonyl)glycine, is a foundational component in the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[1] Its prevalence is a testament to the mild and efficient nature of the Fmoc protocol, which has largely superseded the older Boc/Bzl strategy for routine peptide synthesis.[2]
The core strength of the Fmoc strategy lies in its orthogonality. The Nα-Fmoc protecting group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This allows for the use of acid-labile protecting groups for the amino acid side chains (e.g., tBu, Trt), which remain intact during the iterative deprotection and coupling cycles and are removed in a final acidic cleavage step.[4] This mild approach is particularly advantageous for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation.[5]
The Role of Glycine in Fmoc-SPPS
Glycine's lack of a chiral center simplifies synthesis by eliminating the risk of racemization at its α-carbon during activation and coupling, a persistent concern for other amino acids.[5][6] This is especially critical in segment condensation strategies, where peptide fragments are coupled together, making Fmoc-Gly-OH a preferred C-terminal residue for such fragments.[7]
The Specialist for C-Terminal Modification: Boc-Gly-N(Me)OMe
Boc-Gly-N(Me)OMe, a type of N-methoxy-N-methylamide more commonly known as a Weinreb amide, serves a fundamentally different purpose.[4] While it can be synthesized from Boc-protected glycine, its primary utility is not as a direct building block for peptide chain elongation in SPPS. Instead, it is a remarkably stable and versatile intermediate for the synthesis of C-terminally modified peptides, particularly peptidyl aldehydes and ketones.[8][9]
The key advantage of the Weinreb amide is its resistance to over-addition by organometallic reagents.[4] When a Grignard or organolithium reagent is added to a typical ester or acid chloride, the reaction often proceeds past the ketone to form a tertiary alcohol. The Weinreb amide, however, forms a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. This allows for the clean and high-yield synthesis of ketones.[4] Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH4) can be stopped cleanly at the aldehyde stage.[10]
Therefore, Boc-Gly-N(Me)OMe is not a competitor to Fmoc-Gly-OH in linear synthesis but rather a specialized tool for creating peptides with non-canonical C-termini, which are often potent enzyme inhibitors.
Head-to-Head Comparison: A Functional Dichotomy
The following table summarizes the distinct characteristics and applications of Fmoc-Gly-OH and Boc-Gly-N(Me)OMe.
| Feature | Fmoc-Gly-OH | Boc-Gly-N(Me)OMe (Weinreb Amide) |
| Primary Role | Standard building block for linear peptide chain elongation in Fmoc-SPPS. | Precursor for C-terminal modification to aldehydes, ketones, etc. |
| Protecting Group Strategy | Nα-Fmoc (base-labile). | Nα-Boc (acid-labile). |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF). | Acid (e.g., Trifluoroacetic acid - TFA).[11] |
| Typical Application | Automated and manual solid-phase synthesis of linear peptides.[2] | Synthesis of peptidyl aldehydes and ketones, often as enzyme inhibitors.[8][9] |
| Coupling Chemistry | Activated as an active ester (e.g., with HBTU/HOBt) for amide bond formation.[2][12] | The Weinreb amide itself is the product of a coupling reaction and is then reacted with organometallics or hydrides.[4][13] |
| Racemization Risk | None for the glycine residue itself. | Not applicable for the glycine residue. Racemization is a concern during the synthesis of the Weinreb amide from other chiral amino acids. |
| Solubility | Generally good solubility in common SPPS solvents like DMF. | Good solubility in a wide range of organic solvents.[7] |
Experimental Workflows: A Visual Guide
The distinct applications of these two reagents are best understood by visualizing their respective synthetic workflows.
Workflow 1: Linear Peptide Elongation with Fmoc-Gly-OH
Caption: Iterative cycle for peptide chain elongation using Fmoc-Gly-OH in SPPS.
Workflow 2: Synthesis of a Peptidyl Aldehyde via a Boc-Gly-Weinreb Amide
Caption: Synthesis of a Boc-protected glycine aldehyde via a Weinreb amide intermediate.
Experimental Protocols
To provide a practical context, here are representative protocols for key steps in the utilization of both reagents.
Protocol 1: Standard Coupling of Fmoc-Gly-OH in SPPS
Objective: To couple Fmoc-Gly-OH to a deprotected N-terminal amine on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Gly-OH (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (synthesis grade)
Procedure:
-
Pre-activation: In a clean vessel, dissolve Fmoc-Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and agitate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the washed and deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, continue agitation and re-test, or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Causality: The combination of HBTU and HOBt forms a highly reactive OBt active ester of Fmoc-Gly-OH, which rapidly acylates the free amine on the resin.[12][14] DIPEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction. This method is highly efficient and minimizes racemization for chiral amino acids.[15]
Protocol 2: Synthesis of Boc-Gly-N(Me)OMe (Weinreb Amide)
Objective: To synthesize the Weinreb amide of Boc-protected glycine.
Materials:
-
Boc-Gly-OH (1 equivalent)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)
-
N,N'-Carbonyldiimidazole (CDI) (1.5 equivalents)
-
N-Methylmorpholine (NMM) (2.6 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activation: Dissolve Boc-Gly-OH in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add NMM (1.5 equivalents) followed by CDI. Stir the mixture at 0 °C for 30 minutes.
-
Amine Preparation: In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride in anhydrous DCM and cool to 0 °C. Add NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Coupling: Add the neutralized N,O-dimethylhydroxylamine solution to the activated Boc-Gly-OH solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (typically 2-4 hours, monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Gly-N(Me)OMe.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Causality: CDI is an efficient coupling reagent that activates the carboxylic acid of Boc-Gly-OH by forming an acylimidazolide intermediate.[16] This intermediate is highly reactive towards the nucleophilic N,O-dimethylhydroxylamine, leading to the formation of the stable Weinreb amide.[16] This method avoids the use of harsher reagents that could compromise the acid-labile Boc group.[17]
Conclusion: Choosing the Right Tool for the Job
The comparison between Fmoc-Gly-OH and Boc-Gly-N(Me)OMe highlights a crucial principle in synthetic chemistry: the importance of selecting the right tool for the specific task at hand.
-
Fmoc-Gly-OH is the undisputed choice for the routine, efficient incorporation of glycine into a growing peptide chain using the modern, mild, and automatable Fmoc-SPPS strategy. Its role is integral to the synthesis of linear peptides for a vast array of research, diagnostic, and therapeutic applications.
-
Boc-Gly-N(Me)OMe , the Weinreb amide, is a specialized reagent that shines in the realm of medicinal chemistry and the synthesis of complex targets. Its unique reactivity provides a reliable and high-yield pathway to C-terminally modified peptides, such as aldehydes and ketones, which are inaccessible through standard SPPS elongation and cleavage protocols.
Ultimately, a comprehensive understanding of the distinct synthetic roles of these two glycine derivatives equips the peptide chemist with a versatile and powerful toolkit, enabling both the efficient assembly of linear sequences and the creative construction of functionally diverse and complex peptide-based molecules.
References
-
AappsTec. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Retrieved from [Link]
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Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
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El-Faham, A., & Almarhoon, Z. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]
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Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar. Retrieved from [Link]
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Fehrentz, J. A., et al. (2004). Synthesis of N-protected peptide aldehydes via the Weinreb amide linker. ResearchGate. Retrieved from [Link]
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AappsTec. (n.d.). Cleavage from Weinreb Resin; Peptide Aldehydes. Retrieved from [Link]
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Tong, X., et al. (2000). Solid phase synthesis of aspartyl peptide aldehydes. ElectronicsAndBooks. Retrieved from [Link]
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Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]
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Burlina, F., et al. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One, 8(3), e59250. Retrieved from [Link]
-
Semantic Scholar. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. Retrieved from [Link]
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AappsTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3832. Retrieved from [Link]
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Cole, K. P., et al. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(9), 1639-1647. Retrieved from [Link]
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AappsTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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AappsTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
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AappsTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Collins, J. M., & Porter, K. A. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-12. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the experimental conditions employed for SPPS. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Teshima, T., et al. (1982). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. Tetrahedron Letters, 23(40), 4141-4144. Retrieved from [Link]
-
Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 36(4), 291-298. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
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AappsTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Semantic Scholar. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Brik, A., et al. (2006). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Journal of Organic Chemistry, 71(5), 2091-2094. Retrieved from [Link]
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A Comparative Guide to the Validation of Peptides Synthesized with tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
For researchers, scientists, and drug development professionals, the unequivocal validation of a synthesized peptide sequence is the bedrock of reliable and reproducible results. The choice of synthetic reagents not only dictates the efficiency of peptide assembly but also influences the impurity profile, thereby defining the analytical challenges in downstream validation. This guide provides an in-depth technical comparison of validating a model dipeptide synthesized using tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a Weinreb amide derivative of Boc-glycine, against conventional peptide coupling methods. We will explore the causality behind experimental choices, present detailed analytical protocols, and provide a framework for interpreting the validation data.
The Synthetic Challenge: Precision and Purity
The synthesis of peptides is a meticulous process of forming amide bonds between amino acids in a defined sequence.[1] A primary challenge is to ensure complete coupling at each step while preventing side reactions such as racemization or the formation of deletion sequences.[2] The choice of coupling reagent is therefore paramount to achieving a high-purity final product.[3]
Traditional peptide synthesis often employs coupling reagents like HBTU or HATU, which activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation.[3] While effective, these methods can sometimes be associated with side reactions, especially in "difficult" sequences.[4] An alternative strategy involves the use of Weinreb amides, such as this compound (Boc-Gly-N(Me)OMe), which offer a unique approach to peptide bond formation.
The Weinreb Amide Advantage: A Controlled Approach
This compound is the N-Boc protected Weinreb amide of glycine. Weinreb amides (N-methoxy-N-methylamides) are notable for their reaction with organometallic reagents to form ketones without the common problem of over-addition to a tertiary alcohol.[5] In the context of peptide synthesis, they can serve as precursors to peptide aldehydes or be used in specific coupling strategies. The key advantage of the Weinreb amide is the stability of the tetrahedral intermediate formed during nucleophilic attack, which prevents unwanted secondary reactions.[5]
This guide will focus on the synthesis and validation of a model dipeptide, Boc-Gly-Phe-OMe, to illustrate the analytical workflow and comparative performance.
Experimental Design: A Tale of Two Syntheses
To provide a robust comparison, we will consider two synthetic routes for the model dipeptide Boc-Gly-Phe-OMe:
-
Route A: The Weinreb Amide Method. This involves the synthesis of the dipeptide using Boc-Gly-N(Me)OMe as a key intermediate.
-
Route B: The Conventional Coupling Method. This will utilize a standard coupling reagent, HBTU, for the formation of the peptide bond.
The purity, identity, and structural integrity of the final product from both routes will be rigorously assessed using a triad of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Diagram of the Comparative Workflow
Sources
A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of Complex Peptides
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a foundational technique. The assembly of amino acids into complex arrangements, particularly those prone to aggregation or bearing sensitive modifications, demands a strategic approach. The two dominant methodologies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, offer distinct advantages and disadvantages. The selection of a strategy is not merely a matter of preference but a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing challenging peptide targets.
This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies, grounded in experimental evidence and practical insights. We will dissect the core chemical principles, explore their performance in the context of "difficult" sequences, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Core Directive: A Tale of Two Chemistries
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which govern the reagents and conditions employed throughout the synthesis.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal concurrently with cleavage from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[2]
The following diagram illustrates the cyclical workflows of both Boc and Fmoc SPPS.
Caption: Comparative workflows of Boc and Fmoc solid-phase peptide synthesis.
Navigating "Difficult" Sequences: A Comparative Analysis
The true test of a synthetic strategy lies in its ability to handle "difficult" sequences—those prone to aggregation, containing hydrophobic stretches, or featuring sensitive moieties.
The Challenge of Aggregation: A Case Study of Amyloid-β (1-42)
The 42-amino acid amyloid-beta peptide (Aβ(1-42)) is notorious for its tendency to aggregate, both on-resin during synthesis and in solution, making it a formidable synthetic target.[3][4] This property is central to its pathological role in Alzheimer's disease.[3][4]
Fmoc Strategy for Aβ(1-42):
The synthesis of Aβ(1-42) via Fmoc-SPPS is fraught with challenges due to inter- and intrachain hydrogen bonding, leading to the formation of secondary structures that hinder reagent access.[5] This can result in incomplete deprotection and coupling steps, leading to a complex mixture of deletion sequences in the crude product.[6] To circumvent these issues, several strategies have been employed:
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides, which induce a "kink" in the growing peptide backbone, disrupts the formation of β-sheet structures responsible for aggregation.[6] This enhances the solvation of the peptide chain and improves synthetic outcomes.[6]
-
Specialized Resins: The use of PEG-based resins like ChemMatrix can improve the solvation of the growing peptide chain, mitigating aggregation.[6]
-
Stronger Deprotection Reagents: In some cases, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used for Fmoc removal to overcome difficult deprotection steps.[4]
A study on the Fmoc synthesis of Aβ(1-42) using a double linker system and pseudoprolines reported a crude yield of 56%.[6]
Boc Strategy for Aβ(1-42):
The Boc strategy can offer an advantage in the synthesis of aggregation-prone peptides like Aβ(1-42).[] The repeated treatments with TFA for Boc deprotection help to keep the peptide chain protonated and solvated, thereby disrupting the formation of secondary structures.[2]
Key considerations for Boc synthesis of Aβ(1-42) include:
-
In Situ Neutralization: This technique, where neutralization of the protonated N-terminus is performed in the presence of the activated amino acid, minimizes the time the free amine is exposed, reducing the chance of aggregation.
-
Co-solvents: The use of co-solvents like DMSO in the coupling steps can help to disrupt aggregation.[3]
-
Convergent Approaches: Synthesizing peptide fragments separately and then ligating them on the solid support can be an effective strategy to avoid the challenges of synthesizing the full-length peptide in a stepwise manner.[4]
While direct comparative yield data for the same Aβ(1-42) synthesis using both methods is scarce in the literature, the Boc strategy is often cited as being advantageous for such hydrophobic and aggregation-prone sequences.[]
Synthesis of Long Peptides: The Case of GLP-1 Analogues
Glucagon-like peptide-1 (GLP-1) analogues, such as Liraglutide (a 31-amino acid peptide with a fatty acid modification), are important therapeutics for type 2 diabetes and obesity.[8][9] Their length and modified nature present synthetic challenges.
Fmoc Strategy for Liraglutide:
The industrial synthesis of Liraglutide is predominantly carried out using Fmoc-SPPS.[10][11] The milder conditions of the Fmoc strategy are well-suited for the assembly of this long peptide and the subsequent orthogonal deprotection and attachment of the fatty acid side chain.[12] The use of pseudoprolines has also been shown to improve the synthesis of Liraglutide by minimizing aggregation.[10][11]
Boc Strategy for GLP-1 Analogues:
While less common for the production of GLP-1 analogues, the Boc strategy can be employed. The key challenge lies in the final, harsh HF cleavage, which could potentially degrade the peptide or the fatty acid modification. However, for the synthesis of the unmodified peptide backbone, the Boc strategy's ability to mitigate aggregation during the assembly of the long chain could be beneficial.
Peptides with Post-Translational Modifications (PTMs)
For peptides containing acid-sensitive PTMs such as phosphorylation or glycosylation, the Fmoc strategy is generally the method of choice.[13] The harsh acidic conditions of the final cleavage step in Boc chemistry (HF) are often incompatible with these modifications.[13] The milder TFA cleavage used in the Fmoc strategy allows for the preservation of these sensitive moieties.
Quantitative Data Summary
The following table summarizes the key differences and performance characteristics of the Boc and Fmoc strategies.
| Feature | Boc Strategy | Fmoc Strategy | References |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [1][14] |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) | [1][14] |
| Side-Chain Protection | Benzyl-based (strong acid labile) | tert-Butyl-based (acid labile) | [1][14] |
| Final Cleavage | Strong acid (e.g., HF) | Moderate acid (e.g., TFA) | [1][14] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | [2] |
| Handling of "Difficult" Sequences | Advantageous for hydrophobic/aggregating sequences | Can be challenging, often requires aggregation-disrupting strategies | [2][] |
| Compatibility with PTMs | Limited due to harsh final cleavage | Generally preferred for acid-sensitive PTMs | [13] |
| Automation | More complex due to corrosive reagents | Readily automated | [1] |
Decision-Making for Strategy Selection
The choice between Boc and Fmoc chemistry is a multifactorial decision that depends on the specific characteristics of the target peptide. The following decision tree provides a simplified guide for strategy selection.
Caption: Decision tree for selecting between Boc and Fmoc strategies.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of Aβ(1-42) using both Boc and Fmoc strategies. These protocols are intended as a guide and may require optimization based on the specific equipment and reagents available.
Boc-SPPS Protocol for Aβ(1-42)
1. Resin Preparation and First Amino Acid Coupling:
-
Swell aminomethyl resin in dichloromethane (DCM).
-
Couple Boc-Ala-OH to the resin using a suitable coupling agent (e.g., DIC/HOBt) in DCM/DMF.
2. Peptide Chain Elongation (One Cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash: Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a coupling agent (e.g., HBTU) and DIEA in DMF. Monitor the reaction with the Kaiser test.
3. Final Cleavage and Deprotection:
-
Pre-cleavage: If Trp(For) is used, deprotect with a solution of piperidine in DMF.
-
HF Cleavage: Transfer the dried peptide-resin to an HF cleavage apparatus. Add scavengers (e.g., anisole, p-cresol) and then liquid HF. Stir at 0°C for 1-2 hours.
-
Work-up: Evaporate the HF. Precipitate the peptide with cold diethyl ether. Wash the precipitate with cold ether and dry under vacuum.
Fmoc-SPPS Protocol for Aβ(1-42) with Pseudoprolines
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Wang resin in DMF.
-
Couple Fmoc-Ala-OH to the resin using DIC and a catalytic amount of DMAP in DCM/DMF.
2. Peptide Chain Elongation (One Cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid or pseudoproline dipeptide (3 equivalents) using a coupling agent (e.g., HATU) and a base (e.g., DIEA) in DMF. Monitor the reaction with the Kaiser test.
3. Final Cleavage and Deprotection:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[3] For peptides containing Trp, Met, or Cys, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol; 82.5:5:5:5:2.5) may be necessary.[14]
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Work-up: Filter the resin and collect the filtrate. Precipitate the peptide with cold diethyl ether. Wash the precipitate with cold ether and dry under vacuum.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are robust and effective methods for peptide synthesis. The Fmoc strategy has become the more widely adopted method for routine peptide synthesis due to its milder reaction conditions, amenability to automation, and compatibility with a broader range of sensitive functional groups.[1] However, the Boc strategy remains an invaluable tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation.[1] For industrial-scale production with well-established protocols, Boc chemistry continues to be a viable option.[1]
Ultimately, a comprehensive understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS is essential for the modern peptide chemist. The ability to critically evaluate the target peptide and select the most appropriate synthetic strategy is paramount to achieving the desired outcome with high purity and yield.
References
-
Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42, using a double linker system. RSC Publishing. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Synthesis of Liraglutide via Solid Phase Peptide S... ChatSlide. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]
-
Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega. [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]
-
[Solid phase synthesis of beta amyloid (1-42)]. PubMed. [Link]
-
Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Publications. [Link]
-
Comparative table of methods and conditions employed for the synthesis and purification of Aβ 1−42 peptide. ResearchGate. [Link]
- A process for the preparation of liraglutide.
-
Boc/Bzl SPPS of Aβ1−42 by Hendrix et al. (1992). ResearchGate. [Link]
-
DV vs. DM plot for Boc-SPPS of ACP 65–74 decapeptide. Arrows highlight... ResearchGate. [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]
- Method for solid phase synthesis of liraglutide.
-
Initial design of the synthetic scheme for liraglutide. ResearchGate. [Link]
-
Synthesis of Aβ[1-42] and its derivatives with improved efficiency. ResearchGate. [Link]
-
Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. PEPTLAB. [Link]
-
Synthesis and Biological Activity Studies of Glucagon-Like Peptide-1 Analogues. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog. PubMed. [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]
-
Generation of Potent and Stable GLP-1 Analogues via 'Serine Ligation'. NIH. [Link]
-
Comparison of GLP-1R conformation and ligand binding pocket stabilized... ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 8. chatslide.ai [chatslide.ai]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 13. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating Purity in Peptide Synthesis: An Analysis of Glycine Insertion Using tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the pursuit of purity is paramount. Every building block introduced into a growing peptide chain carries the potential for side reactions, leading to a heterogeneous final product that can compromise research data and therapeutic efficacy. This guide offers an in-depth analysis of a specific building block, tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate , commonly known as Boc-Gly-N(OMe)Me or Boc-glycine Weinreb amide.
While this reagent is designed for the efficient incorporation of glycine residues, a comprehensive understanding of its potential impurity profile is crucial for its effective use. This guide will delve into the theoretical and known side reactions associated with its use, compare it to alternative glycine incorporation strategies, and provide detailed experimental protocols for the analysis of the resulting peptides.
The Role and Rationale of Boc-Gly-N(OMe)Me in Peptide Synthesis
Glycine, the simplest amino acid, is often considered straightforward to incorporate. However, challenges can arise, particularly in sequences prone to aggregation. The use of activated derivatives of amino acids aims to improve coupling efficiency and reduce side reactions. Boc-Gly-N(OMe)Me is a Weinreb amide derivative of Boc-protected glycine. Weinreb amides are known for their stability and their ability to react with organometallic reagents to form ketones, or in the context of SPPS, to be reduced to form peptide aldehydes. In standard peptide synthesis, the N-methoxy-N-methylamide moiety serves as a stable, activated carboxyl group.
The primary theoretical advantage of using a pre-activated species like a Weinreb amide is to facilitate efficient coupling, potentially reducing the need for harsh coupling reagents that can themselves lead to side reactions. However, the stability and reactivity of the Weinreb amide itself under the various conditions of SPPS must be carefully considered.
Potential Impurities Derived from Boc-Gly-N(OMe)Me
While specific, documented impurities originating directly from the Boc-Gly-N(OMe)Me moiety are not extensively reported in the literature, an analysis of its chemical structure and the conditions of peptide synthesis allows for the postulation of potential side reactions.
dot
Caption: Potential reaction pathways for Boc-Gly-N(OMe)Me in SPPS.
Hydrolysis of the Weinreb Amide
The N-methoxy-N-methylamide is generally stable to a range of reaction conditions. However, under the strongly acidic conditions of repeated TFA deprotection cycles in Boc-SPPS, or during the final cleavage from the resin, this amide bond could be susceptible to hydrolysis. This would lead to the formation of a glycine residue with a free carboxylic acid at the point of incorporation, which would then be available for unwanted coupling reactions, potentially leading to branched peptides or other modifications.
Side Reactions with Coupling Reagents
Modern coupling reagents are highly reactive and can potentially interact with the Weinreb amide functionality. While designed to activate free carboxylic acids, reagents like HATU or HBTU could, under certain conditions, lead to modifications of the N-methoxy-N-methylamide, although this is less likely than interaction with more nucleophilic side chains.
Interaction with Scavengers During Cleavage
During the final cleavage of the peptide from the resin, a cocktail of TFA and scavengers (such as triisopropylsilane (TIS) and water) is used to quench reactive cations generated from the cleavage of protecting groups.[1] These highly reactive species could potentially interact with the Weinreb amide. For instance, carbocations could theoretically alkylate the amide nitrogen or oxygen atoms, leading to a modified and potentially truncated peptide.
Comparison with Alternative Glycine Building Blocks
The most common alternative to Boc-Gly-N(OMe)Me is the standard Boc-Gly-OH . The choice between these two building blocks represents a trade-off between in-situ activation and the use of a pre-activated derivative.
| Feature | Boc-Gly-N(OMe)Me (Weinreb Amide) | Boc-Gly-OH (Standard) |
| Activation | Pre-activated, potentially milder coupling conditions. | Requires in-situ activation with coupling reagents (e.g., DCC, HBTU, HATU). |
| Potential for Side Reactions from Activation | Reduced potential for side reactions associated with the coupling reagents themselves. | Risk of side reactions from coupling reagents, such as guanidinylation of the N-terminus with excess HBTU/HATU.[2] |
| Potential for Building Block-Derived Impurities | Theoretical risk of hydrolysis or modification of the Weinreb amide. | The carboxylic acid is a natural functionality; impurities are typically related to incomplete coupling or side reactions of other amino acids. |
| Cost and Availability | Generally more expensive and less commonly used than Boc-Gly-OH. | Readily available from numerous suppliers at a lower cost. |
| Published Data on Purity | Limited public data on specific impurity profiles in peptide synthesis. | Extensively studied and well-characterized in peptide synthesis. |
Experimental Protocols for Impurity Analysis
A rigorous analytical workflow is essential to identify and quantify any potential impurities, regardless of the glycine source.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To separate the target peptide from any impurities based on their hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the crude, cleaved peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide.
Mass Spectrometry (MS) for Impurity Identification
Objective: To determine the molecular weights of the target peptide and any co-eluting impurities.
Protocol:
-
LC-MS Analysis: Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan MS data across a relevant m/z range.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the species present in each chromatographic peak. Compare these to the expected mass of the target peptide and the masses of potential impurities (e.g., deletions, additions, modifications).
-
Tandem MS (MS/MS): For significant impurity peaks, perform MS/MS fragmentation to obtain sequence information and pinpoint the location of any modifications.[3]
dot
Caption: Analytical workflow for peptide impurity analysis.
Conclusion and Recommendations
The use of This compound offers a potential alternative for the incorporation of glycine in challenging peptide sequences by providing a pre-activated carboxyl group. However, the lack of extensive, publicly available data on its specific impurity profile necessitates a cautious and analytical approach.
Recommendations for Researchers:
-
For routine synthesis: Boc-Gly-OH remains the gold standard due to its well-understood reactivity, lower cost, and extensive documentation.
-
For difficult couplings: If standard protocols with Boc-Gly-OH result in low coupling efficiencies or significant side reactions, a pilot study with Boc-Gly-N(OMe)Me may be warranted.
-
Rigorous analysis is key: When using Boc-Gly-N(OMe)Me, it is imperative to perform thorough HPLC and MS analysis of the crude peptide to identify and characterize any potential impurities that may be specific to this reagent.
-
Consider the full synthetic context: The potential for side reactions is not solely dependent on the glycine building block but on the entire peptide sequence, the coupling reagents used, and the deprotection and cleavage conditions.
By understanding the theoretical risks and implementing robust analytical methods, researchers can confidently navigate the complexities of peptide synthesis and achieve the desired purity for their critical applications.
References
-
Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]
-
Peptide Synthesis - FAQ. AAPPTEC. [Online] Available at: [Link]
-
Synthesis of Boc-Gly. PrepChem. [Online] Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Online] Available at: [Link]
-
Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. National Institutes of Health. [Online] Available at: [Link]
-
Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. ACS Publications. [Online] Available at: [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Online] Available at: [Link]
-
SYNTHESIS NOTES. Aapptec. [Online] Available at: [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Online] Available at: [Link]
- Peptide ion fragmentation in mass spectrometry.
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. National Institutes of Health. [Online] Available at: [Link]
- Mass spectrometry of peptides and proteins. Ohio State University.
-
A Comparison of Boc and Fmoc SPPS. ResearchGate. [Online] Available at: [Link]
-
Mass spectrometry of peptides and proteins. PubMed. [Online] Available at: [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Technology Networks. [Online] Available at: [Link]
-
Peptide Synthesis with the Boc Protecting Group. YouTube. [Online] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Ketone Synthesis: Benchmarking the Performance of Weinreb Amide-Based Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of ketones is a foundational and frequently encountered challenge. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and functional group tolerance, ultimately influencing the efficiency of a synthetic campaign. Among the arsenal of methods available, the Weinreb-Nahm ketone synthesis has long been lauded for its reliability and control. This guide provides an in-depth, objective comparison of the Weinreb amide-based approach with other prevalent alternatives, supported by mechanistic insights and practical, field-proven protocols.
The Weinreb Amide: A Paradigm of Controlled Acylation
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, has established itself as a cornerstone in modern organic synthesis for a critical reason: it elegantly circumvents the pervasive issue of over-addition that plagues many traditional ketone synthesis methods.[1] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents. This intermediate effectively sequesters the carbonyl group from further nucleophilic attack until a deliberate aqueous workup.[1][2]
The Mechanism of Action: A Tale of Chelation
The reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a Weinreb amide proceeds via nucleophilic addition to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamine moiety.[1][2] This five-membered ring structure is remarkably stable at low temperatures and does not readily collapse to the ketone until acidic workup. This two-stage reactivity profile is the primary advantage of the Weinreb amide approach.
Caption: Reaction of a Grignard reagent with an ester.
Direct Synthesis via Organolithium Reagents and Carboxylic Acids
A more direct route to ketones involves the reaction of two equivalents of an organolithium reagent with a carboxylic acid. [3][4][5]The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl group to form a stable dianion intermediate. This intermediate does not collapse until aqueous workup, thus preventing over-addition. [4]This method is powerful but has limitations, including the consumption of two equivalents of the often-valuable organolithium reagent and its general inapplicability to the synthesis of cyclic ketones. [6]
The Gilman Reagent Approach: A Milder Alternative
The use of lithium dialkylcuprates (Gilman reagents) with acid chlorides offers a high-yielding and selective method for ketone synthesis. [7][8][9]Gilman reagents are softer nucleophiles than Grignard or organolithium reagents and are less prone to react with the ketone product. [10]This method demonstrates good functional group tolerance and is particularly useful for the synthesis of ketones from sensitive substrates. However, it necessitates the prior preparation of both the acid chloride and the organocuprate.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed, step-by-step protocols for each key methodology are provided below. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Weinreb Amide Synthesis and Subsequent Ketone Formation
Part A: Synthesis of the Weinreb Amide from an Acid Chloride
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0 °C, add pyridine (2.2 equivalents) dropwise.
-
Slowly add a solution of the acid chloride (1.0 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure Weinreb amide.
Part B: Ketone Synthesis from the Weinreb Amide
-
Dissolve the Weinreb amide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the Grignard or organolithium reagent (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ketone Synthesis from a Carboxylic Acid and an Organolithium Reagent
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add the organolithium reagent (2.2 equivalents) dropwise. A color change and/or gas evolution may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Ketone Synthesis from an Acid Chloride and a Gilman Reagent
Part A: Preparation of the Gilman Reagent
-
To a suspension of copper(I) iodide (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent (2.0 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the Gilman reagent.
Part B: Reaction with the Acid Chloride
-
To the freshly prepared Gilman reagent at -78 °C, add a solution of the acid chloride (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The Weinreb amide-based synthesis remains a highly reliable and versatile method for the preparation of ketones, offering exceptional control over reactivity and broad functional group compatibility. While direct methods using organolithium reagents with carboxylic acids provide a more atom-economical approach, they come with their own set of limitations. The Gilman reagent protocol offers a milder alternative, particularly for sensitive substrates.
The choice of the optimal synthetic route will invariably depend on the specific target molecule, the availability of starting materials, and the tolerance of other functional groups within the molecule. For complex syntheses where reliability and high yields are paramount, the Weinreb amide approach continues to be a superior choice. As the field of organic synthesis evolves, newer catalytic methods that avoid the use of stoichiometric organometallic reagents are emerging and will likely play an increasingly important role in the future of ketone synthesis.
References
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved January 13, 2026, from [Link]
-
Organic Reactions. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved January 13, 2026, from [Link]
-
AK Lectures. (n.d.). Organolithium Reactions with Carboxylic Acids. Retrieved January 13, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved January 13, 2026, from [Link]
-
Organic Reactions. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (2023, December 27). Weinreb ketone synthesis. Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved January 13, 2026, from [Link]
-
All About Chemistry. (2020, July 7). Gilman-Cason Ketone Synthesis. Retrieved January 13, 2026, from [Link]
-
YouTube. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved January 13, 2026, from [Link]
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved January 13, 2026, from [Link]
-
JoVE. (2025, May 22). Video: Acid Halides to Ketones: Gilman Reagent. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved January 13, 2026, from [Link]
-
YouTube. (2025, December 4). Weinreb ketone synthesis. Retrieved January 13, 2026, from [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Ketone with Gilman Reagents (R₂CuLi). Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved January 13, 2026, from [Link]
-
ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved January 13, 2026, from [Link]
-
ACS Omega. (2025, February 18). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Esters to Ketones. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Ketone synthesis via different methodologies. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2020, July 3). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). A) Summary of methods for ketone synthesis. B) Relative commercial abundance of alkyl‐functionalized feedstock chemicals. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of the classical approaches to ketone synthesis with the.... Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved January 13, 2026, from [Link]
-
The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved January 13, 2026, from [Link]
-
Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Retrieved January 13, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Handling of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Comprehensive Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. Among the vast array of chemical reagents utilized, carbamates, and specifically tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, play a crucial role. While its utility is significant, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety protocols for structurally similar chemicals.
Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from analogous carbamate and N-methoxy-N-methylamide compounds to establish a robust safety protocol.[1] It is imperative that a site-specific risk assessment be conducted prior to handling this chemical to account for unique laboratory conditions and experimental parameters.[1]
Hazard Analysis: Understanding the Risks
Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause irritation.[2]
-
Eye Irritation: Direct contact can cause serious eye irritation.[2][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn when there is a splash hazard. | To protect eyes from splashes, dust, or aerosols of the chemical, which can cause serious irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. | To prevent skin contact and potential irritation or absorption of the chemical.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[2] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is recommended if dusts are generated or if working outside of a fume hood.[5] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[3][4][5] |
Procedural Guidance: Step-by-Step Safety
Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow provides a logical sequence for the safe handling of this compound.
Pre-Operational Checklist
-
Risk Assessment: Conduct and document a thorough risk assessment for the specific experiment.[2]
-
Information Review: Read and understand the available safety information for the chemical and its structural analogs.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Emergency Equipment: Locate and verify the operational status of the nearest safety shower and eyewash station.[5]
-
PPE Inspection: Inspect all PPE for any damage or defects before use.[7]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to ensure complete protection.
Safe Handling within a Fume Hood
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Keep the sash at the lowest possible height while maintaining comfortable working access.
-
Avoid generating dusts. If the compound is a solid, handle it carefully.
-
Ground/bond containers and receiving equipment to prevent static discharge, especially given the potential flammability of related compounds.[5]
Doffing PPE: Preventing Contamination
The removal of PPE must be done carefully to avoid cross-contamination. The general principle is to remove the most contaminated items first.
Spill and Disposal Management: A Plan for the Unexpected
Spill Response
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in this guide.[2]
-
Containment: For solid spills, carefully cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material.[2]
-
Cleanup: Carefully scoop or sweep up the contained material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[3]
Waste Disposal
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3][4] Do not allow the chemical to enter drains or waterways.[3]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can create a safer laboratory environment, ensuring that scientific advancement does not come at the cost of personal well-being. This commitment to safety not only protects individuals but also strengthens the foundation of trust and reliability in our scientific endeavors.
References
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
- MedChemExpress. (2023, April 19). tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate-SDS.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Fisher Scientific. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. (2022, August 11). TERT-BUTYL [(1R)-2-AMINO-1-BENZYL-2-OXOETHYL]CARBAMATE - Safety Data Sheet.
- ChemScene. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, TRC.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet [chemicalbook.com]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
